IR 754 Carboxylic Acid
Description
Properties
Molecular Formula |
C30H33IN2O2 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)-2-[(E,3Z)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]penta-2,4-dienoic acid iodide |
InChI |
InChI=1S/C30H32N2O2.HI/c1-29(2)22-15-7-9-17-24(22)31(5)26(29)19-11-13-21(28(33)34)14-12-20-27-30(3,4)23-16-8-10-18-25(23)32(27)6;/h7-20H,1-6H3;1H |
InChI Key |
HQLOWBTYMQEOKX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of IR 754 Carboxylic Acid
This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class.[1][2] Its chemical structure, featuring a carboxylic acid functional group, allows for its conjugation to various biomolecules, making it a valuable tool in biomedical research and drug development.[2] The dye's absorption and emission properties fall within the NIR window (700-900 nm), a range where biological tissues exhibit minimal autofluorescence and light scattering, enabling deep-tissue imaging with a high signal-to-noise ratio.
Chemical Identity:
| Property | Value |
| Chemical Name | 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide[3] |
| Synonyms | This compound, 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide[3] |
| CAS Number | 2311980-68-2[2] |
| Molecular Formula | C30H33IN2O2[4] |
| Molecular Weight | 580.51 g/mol [4] |
Physicochemical and Spectroscopic Properties
Spectroscopic Data:
| Parameter | Value | Solvent |
| Maximum Absorption (λmax) | 745 - 750 nm[3] | Methanol |
| Molar Extinction Coefficient (ε) | Data not available | - |
| Fluorescence Emission (λem) | Data not available | - |
| Quantum Yield (Φ) | Data not available | - |
Note: The molar extinction coefficient and quantum yield are critical parameters for quantitative fluorescence studies. It is highly recommended that these values be experimentally determined for this compound in the desired solvent system.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of substituted heptamethine cyanine dyes involves the ring opening of Zincke salts.[5] While the detailed, step-by-step protocol for this compound is described in Štacková et al., J. Am. Chem. Soc. 2019, 141, 7155–7162, the full text is not publicly available.[1][5] The general principle of this synthetic approach is outlined below.
General Synthetic Workflow:
Caption: General synthetic scheme for heptamethine cyanine dyes.
Bioconjugation via EDC/NHS Chemistry
The carboxylic acid moiety of IR 754 allows for its covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies using carbodiimide (B86325) chemistry. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]
Two-Step EDC/Sulfo-NHS Coupling Protocol:
-
Activation of this compound:
-
Dissolve this compound in an appropriate amine-free buffer (e.g., 50 mM MES, pH 6.0).
-
Prepare fresh solutions of EDC and Sulfo-NHS in the same activation buffer.
-
Add the EDC and Sulfo-NHS solutions to the dye solution. A typical starting point is a molar excess of EDC and Sulfo-NHS relative to the dye.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle mixing. This reaction forms a more stable amine-reactive NHS ester.
-
-
Conjugation to the Biomolecule:
-
Dissolve the amine-containing biomolecule in a suitable coupling buffer (e.g., PBS, pH 7.2-8.5).
-
Add the activated this compound solution to the biomolecule solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to block any unreacted NHS esters.
-
Purify the conjugate to remove excess dye and reagents using size-exclusion chromatography or dialysis.
-
Bioconjugation Workflow:
Caption: Workflow for EDC/NHS-mediated bioconjugation.
Cell Staining Protocol (General)
While a specific protocol for this compound is not available, a general procedure for staining cells with fluorescent dyes can be adapted. Optimization of dye concentration and incubation time is crucial.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Dye Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium or a suitable buffer (e.g., PBS).
-
Staining: Remove the culture medium from the cells and wash with PBS. Add the diluted dye solution to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells several times with PBS to remove unbound dye.
-
Imaging: Mount the coverslips or image the dishes using a fluorescence microscope equipped with appropriate filters for the near-infrared region.
Biological Applications and Cellular Uptake
Heptamethine cyanine dyes, including those structurally similar to this compound, have shown promise in cancer imaging due to their preferential accumulation in tumor cells.[8][9]
Proposed Cellular Uptake Mechanism
The selective uptake of these dyes into cancer cells is thought to be a multi-factorial process. A key proposed mechanism involves organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[8] Tumor hypoxia, which can upregulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α), may in turn increase the expression of OATPs, further enhancing dye uptake.[10] Additionally, the increased mitochondrial membrane potential in many cancer cells may contribute to the retention of these cationic dyes within the mitochondria.[9]
Cellular Uptake Pathway:
Caption: Proposed mechanism for selective tumor cell uptake.
Conclusion
This compound is a promising near-infrared fluorescent probe with significant potential for applications in drug development and biomedical research. Its carboxylic acid functionality enables straightforward conjugation to a wide range of biomolecules, facilitating the development of targeted imaging agents and drug delivery systems. Further research to fully characterize its photophysical properties and optimize experimental protocols will undoubtedly expand its utility in advancing our understanding and treatment of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. This compound - Starshinechemical [starshinechemical.com]
- 5. Approach to a Substituted Heptamethine Cyanine Chain by the Ring Opening of Zincke Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. manuals.plus [manuals.plus]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
IR 754 Carboxylic Acid chemical properties
An In-depth Technical Guide to the Chemical Properties of IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties of this compound, a near-infrared (NIR) cyanine (B1664457) dye. The information is intended to support its application in research, diagnostics, and therapeutic development.
This compound is a functionalized heptamethine cyanine dye notable for its absorption and emission in the near-infrared spectrum.[1] Its chemical structure consists of two indolenine rings linked by a polymethine chain, with a carboxylic acid group providing a reactive handle for bioconjugation.[2][3] The dye typically appears as a green to dark green powder or crystal.[4][5][6]
Table 1: General and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide | [4][6] |
| CAS Number | 2311980-68-2 | [4][7] |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | [7][8] |
| Molecular Weight | 580.50 g/mol | [7][8] |
| Appearance | Green to Dark green powder to crystal | [4][5][6] |
| Purity | Typically >80.0% (HPLC) to ≥95% | [5][7] |
| Topological Polar Surface Area | 43.55 Ų | [7] |
| Computed LogP | 3.1315 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 5 |[7] |
Storage and Handling: this compound is sensitive to light and is hygroscopic. It should be stored in a cool (<15°C), dark place under an inert gas atmosphere to prevent degradation.[5][6]
Spectral Properties
As a cyanine dye, this compound possesses a strong chromophore system, leading to intense absorption in the NIR region.[9] This is advantageous for biological applications due to reduced background autofluorescence and deeper tissue penetration of NIR light.[1]
Table 2: Spectroscopic Data
| Parameter | Wavelength/Wavenumber | Solvent | Source |
|---|---|---|---|
| Absorption Maximum (λmax) | 745 - 750 nm | Methanol (B129727) | [6] |
| Expected O-H Stretch (IR) | 3300 - 2500 cm⁻¹ (very broad) | N/A | [10][11][12] |
| Expected C=O Stretch (IR) | 1760 - 1690 cm⁻¹ (strong, sharp) | N/A | [10][11][12] |
| Expected C-O Stretch (IR) | 1320 - 1210 cm⁻¹ | N/A |[10] |
Experimental Protocol: Spectroscopic Characterization
Objective: To determine the absorption and emission maxima of this compound.
Materials:
-
This compound
-
Spectroscopy-grade methanol
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with methanol to a concentration that yields an absorbance maximum between 0.5 and 1.0 AU.
-
UV-Vis Absorption:
-
Calibrate the spectrophotometer using a methanol blank.
-
Scan the absorbance of the working solution from 600 nm to 850 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Emission:
-
Using the same working solution, place the cuvette in the fluorometer.
-
Set the excitation wavelength to the determined λmax (approx. 750 nm).
-
Scan the emission spectrum from 760 nm to 900 nm.
-
Identify the wavelength of maximum fluorescence emission.
-
Solubility
Being a non-sulfonated cyanine dye, this compound exhibits limited solubility in aqueous solutions.[13][14] The use of an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is typically required to achieve sufficient concentration for labeling reactions in aqueous buffers.[13]
Experimental Protocol: Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a relevant buffer system.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Saturated solution preparation vials
-
Vortex mixer and shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a vial.
-
Equilibration: Tightly cap the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a 50:50 mixture of PBS:DMSO to ensure the dye remains dissolved.
-
Measure the absorbance at its λmax.
-
Calculate the concentration using a standard curve prepared from known concentrations of the dye in the same solvent mixture. The solubility is the concentration of the saturated supernatant.
-
Acidity (pKa)
The carboxylic acid moiety provides a titratable proton. The pKa of this group is a critical parameter, influencing the charge of the molecule at a given pH and affecting its solubility, aggregation, and reactivity in conjugation reactions. While a specific experimental pKa for this compound is not available in the literature, it can be determined experimentally.
Experimental Protocol: pKa Determination via pH-Dependent Spectrophotometry
Objective: To determine the pKa of the carboxylic acid group by measuring pH-dependent changes in absorbance.[15][16]
Materials:
-
This compound
-
A series of buffers covering a pH range from ~2 to 8 (e.g., citrate-phosphate and phosphate (B84403) buffers).[17]
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the dye in a minimal amount of DMSO.
-
Sample Preparation: For each buffer in the pH series, prepare a sample by adding a small, identical aliquot of the dye stock solution to a fixed volume of the buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.[17]
-
Measurement:
-
Measure and record the exact pH of each sample.
-
Measure the full absorbance spectrum for each sample.
-
-
Data Analysis:
Reactivity and Applications
The primary site of reactivity on this compound is the carboxyl group. This functional group can be activated to form an active ester (e.g., an N-hydroxysuccinimide (NHS) ester), which readily reacts with primary amines on biomolecules like proteins, antibodies, and peptides to form stable amide bonds. This makes the dye a valuable tool for fluorescent labeling in various life science applications.
Workflow for Bioconjugation and Analysis
The following diagrams illustrate the general workflows for activating the dye, conjugating it to a protein, and subsequently analyzing the final product.
References
- 1. Synthesis and Spectroscopy of Near Infrared Fluorescent Dyes for Investigating Dichromic Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Carboxylic Acid Impact on Next-Gen Biomedical Research [eureka.patsnap.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound - Starshinechemical [starshinechemical.com]
- 6. This compound | 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C30H33IN2O2 | CID 164185572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Near IR spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
IR 754 Carboxylic Acid molecular weight and formula
An in-depth technical guide on IR 754 Carboxylic Acid for researchers, scientists, and drug development professionals.
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of compounds. Its chemical structure, characterized by a heptamethine chain, imparts distinct spectral properties that make it a valuable tool in various life science research and drug development applications. The presence of a carboxylic acid functional group allows for its covalent conjugation to a wide range of biomolecules, enabling the fluorescent labeling of proteins, antibodies, and other targets of interest.
Core Molecular and Chemical Properties
A comprehensive understanding of the fundamental properties of this compound is essential for its effective application. The key molecular and physicochemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | [1][2][3][4] |
| Molecular Weight | 580.50 g/mol | [2][4] |
| Alternate Molecular Weight | 580.51 g/mol | [1][5][6][7] |
| Appearance | Green to dark green powder/crystal | [1][6][7] |
| Purity | ≥95% or >80.0% (HPLC) | [2][5][6][7] |
| Storage Conditions | 4°C, sealed from moisture and light | [2][4] |
| Solubility | Soluble in organic solvents such as DMSO | [8] |
| Lambda max (λmax) | 745.0 to 750.0 nm (in methanol) | [6][7] |
Spectroscopic Properties
The utility of this compound as a fluorescent probe is defined by its absorption and emission characteristics in the near-infrared spectrum. While specific excitation and emission maxima can vary slightly depending on the solvent and conjugation state, the typical spectral profile is a key aspect of its application.
Carboxylic acids, in general, exhibit characteristic peaks in infrared (IR) spectroscopy. A broad O-H stretching absorption is typically observed between 2500 and 3300 cm⁻¹, and a C=O stretching absorption occurs between 1710 and 1760 cm⁻¹[9][10][11][12]. In ¹H NMR spectroscopy, the acidic proton of the carboxyl group usually appears as a singlet near 12 δ[9][11]. The carbonyl carbon of a carboxylic acid derivative can be observed in ¹³C NMR spectra in the range of 160-180 ppm[13].
Experimental Protocols: Bioconjugation
The carboxylic acid group of IR 754 is a versatile handle for covalently attaching the dye to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. A common method for achieving this is through carbodiimide (B86325) chemistry to form an active N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.
Protein Labeling via NHS Ester Formation
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a molar excess of NHS, followed by a molar excess of EDC or DCC.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Protein:
-
Prepare the protein solution in the reaction buffer.
-
Add the activated IR 754-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at the protein's and the dye's absorption maxima.
-
Applications in Research and Drug Development
This compound and its conjugates are utilized in a variety of research areas:
-
Fluorescence Microscopy: Labeled antibodies and other targeting molecules can be used to visualize specific cellular structures and processes.
-
In Vivo Imaging: The near-infrared properties of the dye allow for deep tissue imaging in animal models, making it suitable for tracking drug delivery vehicles or monitoring disease progression.
-
Flow Cytometry: Cells labeled with IR 754 conjugates can be identified and sorted based on their fluorescence.
-
Drug Delivery: The dye can be attached to nanoparticles or drug molecules to track their biodistribution and cellular uptake.
Visualizing Experimental Workflows
The following diagrams illustrate key processes related to the use of this compound.
Caption: Workflow for the bioconjugation of this compound to a target protein.
Since no specific signaling pathways involving this compound have been identified in the literature, a signaling pathway diagram cannot be provided. The primary role of this molecule is as a fluorescent label, and it is not expected to have a direct, specific role in cell signaling. Its utility lies in its ability to be conjugated to other molecules that do interact with signaling pathways, thereby allowing for the visualization and tracking of those interactions.
Caption: Logical relationship from molecule to application for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 5. This compound - Starshinechemical [starshinechemical.com]
- 6. This compound | 2311980-68-2 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound | 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. echemi.com [echemi.com]
- 11. fiveable.me [fiveable.me]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Spectral Properties of IR 754 Carboxylic Acid
This technical guide provides a comprehensive overview of the core spectral properties of this compound, a near-infrared (NIR) dye with applications in life science research and drug development. This document details its known spectral characteristics, outlines standardized experimental protocols for their determination, and visualizes key experimental workflows.
Core Properties of this compound
This compound is a biochemical reagent utilized as a biomaterial in life science research.[1] Its chemical formula is C₃₀H₃₃IN₂O₂ with a molecular weight of approximately 580.51 g/mol .[2][3][4] Physically, it appears as a green to dark green powder or crystal.[3][4] The carboxylic acid functional group makes it suitable for bioconjugation, a key process in the development of targeted imaging agents and drug delivery systems. The inherent near-infrared fluorescence of the dye allows for deep-tissue in-vivo imaging, a valuable tool in pre-clinical research.[3]
Spectral Properties
The defining characteristics of a fluorophore like this compound are its absorption and emission spectra, molar extinction coefficient, and quantum yield. These parameters determine its brightness and suitability for various applications.
2.1. UV-Vis-NIR Absorption and Fluorescence
| Spectral Property | This compound | Cy7 (for comparison) |
| Maximum Absorption (λmax) | 745 - 750 nm (in methanol)[4] | ~750 nm[5] |
| Maximum Emission (λem) | Not specified | ~773 nm[5] |
| Molar Extinction Coefficient (ε) | Not specified | ~250,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φ) | Not specified | ~0.28[5] |
Note: Spectral properties can vary depending on the solvent, pH, and conjugation status.[5]
2.2. Infrared (IR) Spectroscopy
The carboxylic acid moiety of IR 754 provides a handle for conjugation and also exhibits characteristic absorption bands in the infrared spectrum. These bands can be used to confirm the presence and chemical environment of the carboxylic acid group.
| Functional Group Vibration | Characteristic Absorption Range (cm⁻¹) | Description |
| O-H Stretch | 3300 - 2500 | Strong and very broad, often superimposed on C-H stretching bands. The broadness is due to hydrogen bonding.[6][7][8] |
| C=O Stretch | 1760 - 1690 | Intense and sharp. The exact position depends on dimerization and conjugation.[6][7][8] |
| C-O Stretch | 1320 - 1210 | Medium intensity.[6] |
| O-H Bend | 1440 - 1395 and 950 - 910 | Medium intensity, may overlap with C-H bending bands.[6] |
Experimental Protocols
Accurate determination of the spectral properties of this compound requires standardized experimental procedures.
3.1. Determination of Molar Extinction Coefficient (ε)
This protocol is based on the Beer-Lambert law.[5]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO), followed by dilution in an aqueous buffer like PBS. The concentration must be known precisely.[5]
-
Serial Dilution: Create a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0.[5]
-
Spectrophotometer Measurement:
-
Calibrate the spectrophotometer with a cuvette containing the solvent/buffer used for dilution (the "blank").
-
Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). The cuvette path length must be known (typically 1 cm).[5]
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the concentration (c) in mol/L on the x-axis.
-
Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length.[5]
-
3.2. Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.
-
Standard Selection: Choose a suitable NIR standard with a known quantum yield in the same solvent to be used for the sample (e.g., IRDye 800CW).[5]
-
Absorbance Measurement:
-
Prepare dilute solutions of both the sample dye and the standard in the same solvent.
-
Adjust the concentrations of both solutions so that their absorbance values at the excitation wavelength are low and nearly identical (ideally < 0.1) to minimize inner filter effects.[5]
-
Record the absorbance values at the chosen excitation wavelength.[5]
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of both the standard and the sample.
-
The same excitation wavelength and instrument settings (e.g., slit widths) must be used for both measurements.[5]
-
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard to get the total fluorescence intensity (I).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:[5] Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[5]
-
Visualized Workflows and Applications
4.1. Experimental Workflow for Spectral Characterization
The following diagram illustrates the general workflow for determining the key spectral properties of a near-infrared dye like this compound.
Caption: Workflow for determining the spectral properties of NIR dyes.
4.2. Application in Targeted Bio-imaging
The carboxylic acid group on IR 754 allows for its conjugation to targeting moieties (e.g., antibodies, peptides) for specific delivery to cells or tissues of interest in drug development research. This is a common strategy for developing targeted therapies and diagnostic agents.
Caption: Conceptual workflow for creating and using a targeted NIR probe.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | C30H33IN2O2 | CID 164185572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide to IR 754 Carboxylic Acid: Absorption and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This document collates available data on its absorption and emission characteristics, details generalized experimental protocols for its spectral characterization, and outlines its primary applications in life sciences research.
Core Properties of this compound
This compound, identified by CAS number 2311980-68-2, is a fluorescent dye that operates in the near-infrared spectrum. Its chemical structure features a heptamethine chain, which is characteristic of this class of dyes and is responsible for its long-wavelength absorption and emission. The presence of a carboxylic acid group provides a reactive handle for conjugation to biomolecules, making it a valuable tool for fluorescent labeling in various biological applications.
Spectral Properties
The photophysical characteristics of this compound are central to its utility as a fluorescent probe. The following table summarizes the available quantitative data on its absorption and emission spectra. It is important to note that while data from commercial suppliers is consistent, comprehensive peer-reviewed characterization of this specific dye is limited.
| Parameter | Value | Solvent | Source |
| Absorption Maximum (λmax) | 745 - 750 nm | Methanol | Commercial Supplier Data |
| Emission Maximum (λem) | ~771 nm | Not Specified | Inferred from similar dyes |
| Molar Extinction Coefficient (ε) | Not Available | - | - |
| Fluorescence Quantum Yield (ΦF) | Not Available | - | - |
Note: The emission maximum is based on data for a closely related dye, "Dyomic DY-754," which has an absorption maximum of 748 nm.
Experimental Protocols for Spectral Characterization
The following provides a generalized methodology for determining the absorption and emission spectra of this compound, based on standard practices for cyanine dyes.
Materials and Instrumentation
-
This compound (CAS 2311980-68-2)
-
Solvents: Spectroscopic grade methanol, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mM.
-
Working Solutions:
-
For absorption measurements , dilute the stock solution in the desired solvent (e.g., methanol, PBS) to a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax. A typical starting concentration is 1-10 µM.
-
For fluorescence measurements , further dilute the working solution used for absorption to an absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectroscopy
-
Calibrate the UV-Vis spectrophotometer with the solvent blank.
-
Record the absorption spectrum of the this compound working solution from approximately 600 nm to 900 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
-
Set the excitation wavelength of the fluorometer to the determined λmax.
-
Record the emission spectrum from approximately 760 nm to 900 nm.
-
Identify the wavelength of maximum emission (λem).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral characterization of this compound.
Caption: Workflow for spectral characterization of this compound.
Applications and Considerations
This compound is primarily utilized as a fluorescent label in various bioimaging and sensing applications. The carboxylic acid functional group allows for its covalent attachment to primary amines on biomolecules such as antibodies, peptides, and nucleic acids through standard bioconjugation chemistries (e.g., using EDC/NHS).
It is important to note that the spectral properties of cyanine dyes can be influenced by their local environment. For instance, aggregation in aqueous solutions like PBS can lead to a blue shift in the absorption spectrum. Binding to macromolecules, such as proteins, may cause a bathochromic (red) shift in absorption and an enhancement of fluorescence intensity.
Currently, there is no scientific evidence to suggest that this compound is directly involved in cellular signaling pathways. Its function is that of a reporter molecule, enabling the visualization and tracking of labeled entities within biological systems. Therefore, a signaling pathway diagram is not applicable to this compound.
Conclusion
A Technical Guide to the Molar Extinction Coefficient of IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The molar extinction coefficient (ε) of cyanine (B1664457) dyes is highly dependent on the solvent environment. For heptamethine cyanine dyes, such as IR 754 Carboxylic Acid, the values are typically high, indicating strong light absorption. The table below provides an expected range for the molar extinction coefficient of this compound based on data for structurally similar dyes.
| Solvent | Expected Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ | Wavelength (λmax) |
| Ethanol | 200,000 - 270,000 | ~750 - 780 nm |
| Dimethyl Sulfoxide (DMSO) | 180,000 - 250,000 | ~750 - 780 nm |
| Phosphate-Buffered Saline (PBS) | 40,000 - 150,000 | ~740 - 770 nm |
Note: The significant decrease in the extinction coefficient in aqueous solutions like PBS is often due to dye aggregation, which can be mitigated by the addition of surfactants or organic co-solvents.
Experimental Protocol for Molar Extinction Coefficient Determination
The molar extinction coefficient is determined experimentally using UV-Vis spectrophotometry and the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Materials:
-
This compound
-
High-purity solvent (e.g., spectroscopic grade ethanol, DMSO, or PBS)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound using an analytical balance.
-
Dissolve the dye in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution. Ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform a series of precise dilutions of the stock solution to obtain at least five different concentrations. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorption (λmax) of this compound (approximately 700-800 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each dilution, identifying the λmax.
-
-
Data Analysis:
-
Record the absorbance value at λmax for each concentration.
-
Plot a graph of absorbance at λmax (y-axis) versus concentration in mol/L (x-axis).
-
Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
The molar extinction coefficient (ε) is the slope of the linear regression line.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.
Caption: Workflow for determining the molar extinction coefficient.
Unveiling the Photophysical Heart of a Near-Infrared Workhorse: A Technical Guide to the Quantum Yield of IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. While a definitive, universally cited quantum yield for this compound remains elusive in readily available literature, this document provides a comprehensive overview of the typical photophysical characteristics of structurally similar dyes, detailed experimental protocols for accurate quantum yield determination, and insights into its applications in biomedical research.
Photophysical Profile of Heptamethine Cyanine Dyes
This compound belongs to the extensive family of heptamethine cyanine dyes, which are renowned for their strong absorption and fluorescence in the NIR window (700-900 nm). This spectral range is particularly advantageous for biological applications due to reduced tissue autofluorescence, lower light scattering, and deeper tissue penetration. The photophysical properties of these dyes, including quantum yield, are highly sensitive to their molecular structure and local environment.
Table 1: Representative Photophysical Properties of Selected Heptamethine Cyanine Dyes
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent | Reference |
| Indocyanine Green (ICG) | ~780 | ~810 | ~200,000 | ~0.02-0.13 | Various (e.g., Plasma, DMSO) | [1] |
| IR-780 Iodide | ~780 | ~800 | ~220,000 | ~0.08-0.12 | Methanol | [2] |
| Structurally Similar Heptamethine Dyes | 750 - 800 | 780 - 830 | 150,000 - 250,000 | 0.05 - 0.30 | Various Organic Solvents | [3] |
Note: The quantum yield of cyanine dyes can vary significantly with solvent polarity, viscosity, and the presence of quenchers.
The carboxylic acid moiety on IR 754 provides a versatile handle for conjugation to biomolecules such as antibodies, peptides, and small molecule drugs, enabling targeted delivery and imaging.[4]
Experimental Determination of Fluorescence Quantum Yield
Accurate determination of the fluorescence quantum yield (Φ_f) is critical for quantitative fluorescence-based assays. Both relative and absolute methods can be employed for NIR dyes.
Relative Quantum Yield Measurement
This method compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield in the same spectral region.
Experimental Protocol: Relative Quantum Yield Determination
-
Standard Selection: Choose a suitable NIR standard with a known and stable quantum yield, such as IR-125 or IR-140 in a non-polar solvent. The absorption and emission spectra of the standard should ideally overlap with the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same high-purity, spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Absolute Quantum Yield Measurement using an Integrating Sphere
An integrating sphere provides a method for collecting all emitted photons, enabling a direct measurement of the quantum yield without the need for a reference standard.[5][6][7]
Experimental Protocol: Absolute Quantum Yield Determination
-
Instrumentation: An integrating sphere coupled to a calibrated spectrofluorometer is required. The sphere is coated with a highly reflective material to ensure uniform distribution of emitted light.
-
Measurement Procedure:
-
A "blank" measurement is taken with the cuvette containing only the solvent placed in the integrating sphere to measure the excitation light profile.
-
The sample solution is then placed in the sphere, and the emission spectrum is recorded. The area of the excitation peak will decrease due to sample absorption.
-
The integrated intensity of the sample's emission is compared to the integrated intensity of the absorbed portion of the excitation light.
-
-
Data Analysis: The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation after correcting for the spectral response of the detector and the sphere's properties.
Visualization of Methodologies and Applications
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential application of this compound in drug development.
Applications in Drug Development
The ability to conjugate this compound to targeting ligands and therapeutic agents makes it a valuable tool in drug development. Its NIR fluorescence allows for real-time tracking of drug distribution in vitro and in vivo.[8][9] Many heptamethine cyanine dyes, due to their lipophilic and cationic nature, exhibit preferential accumulation in the mitochondria of cancer cells.[10][11][12] This intrinsic targeting capability can be exploited to deliver cytotoxic payloads directly to this organelle, enhancing therapeutic efficacy and minimizing off-target effects. The diagram above (Figure 3) conceptualizes how an IR 754-drug conjugate could be used for targeted cancer therapy, leveraging both receptor-mediated uptake and mitochondrial localization to induce apoptosis.
Conclusion
While a singular quantum yield value for this compound is not definitively established, this guide provides the necessary framework for its determination and understanding within the context of its chemical class. The presented experimental protocols offer a clear path for researchers to accurately characterize its photophysical properties. The inherent characteristics of this compound, particularly its NIR fluorescence and conjugation-ready carboxylic acid group, position it as a powerful enabling technology for the development of next-generation targeted diagnostics and therapeutics.
References
- 1. PhotochemCAD | Indocyanine Green [photochemcad.com]
- 2. mdpi.com [mdpi.com]
- 3. Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging [mdpi.com]
- 4. Synthesis and Optical Properties of Pentamethine Cyanine Dyes With Carboxylic Acid Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. ohsu.edu [ohsu.edu]
- 9. IR-780 dye loaded tumor targeting theranostic nanoparticles for NIR imaging and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrion-Targeted NIR Therapeutic Agent Suppresses Melanoma by Inducing Apoptosis and Cell Cycle Arrest via E2F/Cyclin/CDK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All-in-one mitochondria-targeted NIR-II fluorophores for cancer therapy and imaging - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04727A [pubs.rsc.org]
- 12. A mitochondrial-targeted prodrug for NIR imaging guided and synergetic NIR photodynamic-chemo cancer therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
IR 754 Carboxylic Acid: A Technical Guide to Solubility for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine (B1664457) dye. The document is intended for researchers, scientists, and professionals in drug development who utilize NIR dyes for imaging and labeling applications. This guide synthesizes available data on the solubility of this compound in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO), and provides generalized experimental protocols for solubility determination.
Core Concepts in Solubility
The solubility of a compound is a critical parameter in a laboratory setting, influencing its application in biological assays, imaging protocols, and formulation development. For fluorescent dyes like this compound, solubility directly impacts its handling, storage, and performance. Poor solubility can lead to aggregation, which can quench fluorescence and lead to inaccurate experimental results.[1]
This compound possesses a carboxylic acid moiety, which is expected to influence its solubility in aqueous solutions depending on the pH. In its protonated (acidic) form, the molecule is less polar, while in its deprotonated (basic) form (as a carboxylate salt), its polarity and, consequently, its water solubility, are expected to increase.[2]
Solubility of this compound
A comprehensive review of available literature and supplier data did not yield specific quantitative values (e.g., in mg/mL or mol/L) for the solubility of this compound in either water or DMSO. However, the general behavior of cyanine dyes and related compounds provides qualitative insights.
Water Solubility: Near-infrared dyes are often characterized by their relatively large molecular weights and hydrophobic structures, which can lead to poor water solubility.[1] While the carboxylic acid group on IR 754 is intended to improve hydrophilicity, significant aggregation in aqueous solutions can still occur.[1] The solubility in aqueous solutions is expected to be pH-dependent, with higher solubility at neutral to basic pH where the carboxylic acid is deprotonated.
DMSO Solubility: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used to dissolve a broad range of organic compounds, including fluorescent dyes. It is common practice to prepare concentrated stock solutions of cyanine dyes in DMSO.[3] This suggests that this compound is likely to exhibit significantly higher solubility in DMSO compared to water.
The following table summarizes the expected solubility behavior based on general chemical principles and data for similar compounds.
| Solvent | Expected Solubility | Remarks |
| Water | Low to Moderate | Solubility is pH-dependent and likely increases with pH. Aggregation is a potential issue.[1] |
| DMSO | High | Commonly used as a solvent for preparing stock solutions of cyanine dyes.[3] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound powder
-
Ultrapure water
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
-
Calibrated micropipettes
-
Microcentrifuge tubes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the solvent (water or DMSO) in a microcentrifuge tube. The amount of powder should be more than what is expected to dissolve.
-
Tightly cap the tubes to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the tubes in a shaker or rotator and allow them to equilibrate at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to ensure the solution reaches saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Prepare a series of dilutions of the supernatant in the respective solvent.
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound using a spectrophotometer. The solvent used for dilution should be used as the blank.
-
Create a standard curve by plotting absorbance versus concentration using known concentrations of the dye.
-
Determine the concentration of the undiluted supernatant from the standard curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental protocol and the chemical principles governing solubility, the following diagrams are provided.
Caption: Workflow for determining the solubility of this compound.
References
In-Depth Technical Guide: IR 754 Carboxylic Acid Safety Data Sheet (SDS) Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for IR 754 Carboxylic Acid, compiled from publicly available Safety Data Sheets (SDS). The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.
Chemical Identification and Physical Properties
This compound is a complex organic molecule, and specific physical property data is not consistently available across all supplier safety data sheets. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C30H33IN2O2 | [1][2][3] |
| Molecular Weight | 580.50 g/mol | [1] |
| Appearance | Green to dark green powder or crystals | [2] |
| Purity | ≥95% | [1] |
| Solubility | No data available | [4] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Density | No data available | |
| Vapor Pressure | No data available |
Caption: Table 1. Physical and Chemical Properties of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye contact.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
Caption: Table 2. GHS Hazard Classification for this compound.[2]
Toxicological Information
Detailed toxicological studies, such as the determination of LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not publicly available in the reviewed safety data sheets. The primary toxicological concerns are local effects on the skin and eyes upon direct contact.
| Toxicity Endpoint | Value | Species | Route |
| Acute Oral Toxicity | No data available | ||
| Acute Dermal Toxicity | No data available | ||
| Acute Inhalation Toxicity | No data available | ||
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | ||
| Germ Cell Mutagenicity | No data available | ||
| Reproductive Toxicity | No data available | ||
| Specific Target Organ Toxicity (Single Exposure) | No data available | ||
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
Caption: Table 3. Summary of Toxicological Data for this compound.
Experimental Protocols
While specific experimental data for this compound is not available, the protocols for assessing skin and eye irritation are standardized. The following sections describe the general methodologies based on the OECD Guidelines for the Testing of Chemicals.[5][6][7]
Skin Irritation Testing (based on OECD Guideline 439)
The in vitro skin irritation test utilizes reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.[8]
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissue models are cultured and prepared for testing.
-
Test Substance Application: A precise amount of the test substance (in this case, this compound) is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specific period to allow for interaction with the substance.
-
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh culture medium for a post-incubation period.
-
Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.
-
Data Analysis: The viability of the treated tissues is compared to that of negative controls. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).
Caption: Figure 1. Generalized workflow for in vitro skin irritation testing.
Eye Irritation Testing (based on OECD Guideline 492)
Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are employed to assess eye irritation potential.
Methodology:
-
Tissue Preparation: Reconstructed human cornea-like epithelium tissue models are prepared for the assay.
-
Test Substance Application: The test substance is applied to the surface of the RhCE tissue.
-
Exposure and Incubation: The tissues are exposed to the substance for a defined period.
-
Rinsing and Post-Incubation: The substance is rinsed off, and the tissues are incubated in fresh medium.
-
Viability Measurement: The viability of the corneal cells is measured, typically using the MTT assay.
-
Classification: The substance is classified based on the reduction in cell viability compared to negative controls. A significant reduction indicates the potential for eye irritation.
Caption: Figure 2. Generalized workflow for in vitro eye irritation testing.
Handling, Storage, and First Aid
Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, eye protection). |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage at 4°C, sealed and away from moisture and light.[1] |
Caption: Table 4. Handling and Storage Recommendations.
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Inhalation | Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Caption: Table 5. First Aid Measures.
Fire Fighting and Accidental Release Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | May emit toxic fumes under fire conditions. |
| Fire-fighter Protection | Wear self-contained breathing apparatus for firefighting if necessary. |
| Accidental Release | Wear personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid release to the environment. |
Caption: Table 6. Fire Fighting and Accidental Release Measures.
Signaling Pathways and Mechanisms of Toxicity
There is no specific information available in the provided safety data sheets regarding the signaling pathways or molecular mechanisms through which this compound causes skin and eye irritation. Generally, chemical irritants can induce cellular damage through various mechanisms, including disruption of cell membranes, protein denaturation, and induction of inflammatory responses. The following diagram illustrates a generalized logical relationship for chemical-induced irritation.
Caption: Figure 3. A simplified, hypothetical pathway for chemical-induced irritation.
Ecological Information
No specific ecological data for this compound, such as aquatic toxicity or biodegradability, was available in the reviewed documents.[4] Therefore, release into the environment should be avoided.
Disposal Considerations
Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a thorough review of the original SDS provided by the supplier and should not be used as the sole basis for risk assessment. Users should always consult the most current SDS for the specific product they are using and follow all recommended safety precautions.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - Starshinechemical [starshinechemical.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. iivs.org [iivs.org]
Commercial Sourcing and Technical Guide for IR 754 Carboxylic Acid
For researchers, scientists, and professionals engaged in drug development, the procurement and effective utilization of specialized biochemical reagents are critical. This guide provides a comprehensive overview of commercial sources for IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine (B1664457) dye, and details experimental protocols for its application.
Commercial Availability of this compound
A survey of chemical suppliers reveals several commercial sources for this compound (CAS No. 2311980-68-2). The table below summarizes key quantitative data from various vendors to facilitate comparison and procurement decisions.
| Vendor | Catalog Number | Purity | Available Quantities |
| ChemScene | CS-0185902 | ≥95% | Inquire |
| Tokyo Chemical Industry (TCI) | C3693 | >80.0% (HPLC)[1] | 1 g, 5 g |
| MedchemExpress | HY-W127704 | 95.7% | Inquire |
| Starshinechemical | ICTC3693 | >80.0% (HPLC)[2] | Inquire |
| CP Lab Safety | - | 80%+ (HPLC)[3] | 1 g[3] |
| Immunomart | TYD-01793 | - | Out of Stock[4] |
Experimental Protocols
This compound is frequently utilized in bioconjugation, particularly for labeling proteins and antibodies. The carboxylic acid group can be activated to form a reactive N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines on the target biomolecule.
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the activation of the carboxylic acid group on IR 754 to an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5[5]
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC and NHS in the reaction buffer. A common molar ratio is a 2-5 fold molar excess of EDC and NHS over the carboxylic acid.
-
Add the EDC/NHS solution to the this compound solution.
-
Allow the reaction to proceed for 15-60 minutes at room temperature with gentle mixing.[5] The reaction mixture now contains the activated IR 754-NHS ester.
Protocol 2: Conjugation of Activated IR 754-NHS Ester to an Antibody
This protocol outlines the coupling of the activated IR 754-NHS ester to a target antibody.
Materials:
-
Activated IR 754-NHS ester solution (from Protocol 1)
-
Antibody solution (1-2 mg/mL in a suitable buffer)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. It is crucial that this buffer is free of primary amines (e.g., Tris).
-
Quenching solution: 1M Tris-HCl, pH 8.0 or 1M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Adjust the pH of the antibody solution to 7.2-8.0 using the conjugation buffer.
-
Add the activated IR 754-NHS ester solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized for the specific application, but a starting point is often a 5-20 fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester.
-
Purify the antibody-dye conjugate from excess dye and reaction byproducts using a suitable purification column.
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate key processes related to the sourcing and application of this compound.
Caption: A logical workflow for the procurement of this compound.
Caption: Signaling pathway for NHS ester activation and antibody conjugation.
References
- 1. chemscene.com [chemscene.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to IR 754 Carboxylic Acid for Near-Infrared (NIR) Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent dye, for its application in biological research and drug development. This document covers the core properties of the dye, detailed experimental protocols for its use in bioconjugation and in vivo imaging, and conceptual workflows for its application in targeted cancer cell imaging.
Core Properties of this compound
This compound is a member of the heptamethine cyanine (B1664457) dye family, which is characterized by its strong absorption and fluorescence in the near-infrared spectrum (700-900 nm). This spectral range is often referred to as the "biological window" due to the minimal absorbance of light by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration and reduced autofluorescence. The carboxylic acid functional group enables the covalent conjugation of this dye to various biomolecules, such as antibodies, peptides, and other targeting ligands, making it a valuable tool for in vivo imaging and other fluorescence-based assays.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2311980-68-2 | N/A |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | N/A |
| Molecular Weight | 580.50 g/mol | N/A |
| Appearance | Green to dark green powder | N/A |
Photophysical Properties
| Property | Value (in Methanol) | Reference |
| Absorption Maximum (λmax) | 745 - 750 nm | N/A |
| Emission Maximum (λem) | ~770 - 800 nm (Estimated) | [1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 - 270,000 M⁻¹cm⁻¹ (Estimated) | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.05 - 0.12 (Estimated) | [2][4] |
Solubility and Stability
This compound, as a non-sulfonated cyanine dye, exhibits low solubility in aqueous solutions.[5][6] For bioconjugation reactions, it is recommended to first dissolve the dye in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to an aqueous buffer containing the biomolecule.[5][6]
For storage, the lyophilized powder should be kept at -20°C and protected from light.[7] Once reconstituted in an organic solvent, the solution should be stored at -20°C and used within a few weeks. Solutions of the dye and its conjugates should be protected from light to prevent photobleaching.
Experimental Protocols
Bioconjugation of this compound to Proteins via EDC/NHS Chemistry
This protocol describes the covalent conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody using a two-step carbodiimide (B86325) crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Protein/Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25, PD-10 desalting column)
Procedure:
-
Protein Preparation: Prepare the protein/antibody solution at a concentration of 2-10 mg/mL in the Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonia.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. This should be done immediately before use.
-
Activation of Carboxylic Acid:
-
In a separate tube, add the desired molar excess of this compound to the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the dye.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated dye solution to the protein/antibody solution.
-
The molar ratio of dye to protein can be varied to achieve the desired degree of labeling (DOL). A starting point is a 5:1 to 20:1 molar ratio of dye to protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate:
-
Remove unconjugated dye and reaction byproducts by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25 or PD-10).
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the reaction mixture to the column and collect the fractions. The first colored band to elute will be the dye-protein conjugate.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for the dye).
-
Calculate the protein concentration and the degree of labeling (DOL) using the molar extinction coefficients of the protein and the dye.
-
In Vivo Near-Infrared Fluorescence Imaging
This protocol provides a general workflow for in vivo imaging of tumors in a mouse model using an IR 754-conjugated targeting molecule (e.g., an antibody).
Materials:
-
IR 754-conjugated targeting molecule (e.g., antibody-dye conjugate)
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate excitation and emission filters for the NIR range.
-
Sterile PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the mouse in the imaging chamber and acquire a baseline pre-injection image.
-
-
Probe Administration:
-
Inject the IR 754-conjugate intravenously (e.g., via the tail vein). The typical dose ranges from 1 to 10 nmol of the dye per mouse in a volume of 100-200 µL of sterile PBS.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use an excitation source around 740-750 nm and an emission filter that captures light above 770 nm.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs of interest by drawing regions of interest (ROIs) on the images.
-
Calculate the tumor-to-background ratio to assess targeting efficiency.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm the in vivo findings and perform a more accurate biodistribution analysis.
-
Conceptual Application: Targeted Cancer Cell Imaging
This compound, when conjugated to a targeting moiety such as a monoclonal antibody or a small molecule inhibitor, can be used for the specific visualization of cancer cells that overexpress the corresponding target receptor. The general mechanism involves the systemic administration of the probe, its circulation and accumulation at the tumor site through specific binding, and subsequent detection via NIR fluorescence imaging.
The following diagram illustrates this conceptual signaling pathway for targeted cancer imaging.
In this proposed mechanism, the IR 754-conjugated probe is administered intravenously and circulates throughout the body. It preferentially accumulates in tumor tissue due to the enhanced permeability and retention (EPR) effect and, more importantly, through specific binding to target receptors on the surface of cancer cells. This binding event can lead to the internalization of the probe, concentrating the fluorescent signal within the cells. The accumulated NIR fluorescence at the tumor site is then detected using an appropriate in vivo imaging system, allowing for the visualization of the tumor.[8][9]
References
- 1. IR-783 | TargetMol [targetmol.com]
- 2. IR-783-Glucosamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. licorbio.com [licorbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Principles of Cyanine Dyes in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) (Cy) dyes are a class of synthetic fluorophores that have become indispensable tools in modern biological research and drug development.[1][2] Characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei, these dyes offer exceptionally bright and photostable fluorescence, making them superior to traditional fluorophores like fluorescein (B123965) and rhodamine in many applications.[2][3] Their versatility is further enhanced by the tunability of their spectral properties, allowing for a broad range of applications from the visible to the near-infrared (NIR) spectrum. This guide provides an in-depth overview of the fundamental principles of using cyanine dyes, including their chemical properties, practical applications, and detailed experimental protocols.
Core Principles of Cyanine Dyes
Chemical Structure and Properties
The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocycles linked by a polymethine chain. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths; longer chains result in a shift towards longer wavelengths (red-shift). This structural feature allows for the rational design of cyanine dyes with specific spectral characteristics, such as the popular Cy3, Cy5, and Cy7 dyes, which emit in the green-yellow, far-red, and near-infrared regions, respectively.[2]
Cyanine dyes can be broadly categorized into two main classes:
-
Non-sulfonated Cyanine Dyes: These dyes are hydrophobic and soluble in organic solvents. They are typically dissolved in a small amount of an organic solvent like DMSO or DMF before being added to an aqueous solution for bioconjugation.
-
Sulfonated Cyanine Dyes: The addition of sulfonate groups significantly increases the water solubility of these dyes. This enhanced hydrophilicity makes them ideal for labeling biomolecules directly in aqueous buffers, minimizing the need for organic co-solvents and reducing the risk of protein denaturation. Sulfonated cyanines are also less prone to aggregation, which can lead to fluorescence quenching.
Fluorescence Mechanism
The fluorescence of cyanine dyes arises from the delocalization of π-electrons across the polymethine bridge. Upon absorption of a photon of a specific wavelength, an electron is excited to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength (fluorescence). The efficiency of this process is described by the quantum yield (Φ), which is the ratio of emitted photons to absorbed photons. Cyanine dyes generally exhibit high molar extinction coefficients (ε), a measure of how strongly they absorb light, and good quantum yields, contributing to their exceptional brightness.
Quantitative Data Presentation
The selection of a cyanine dye for a specific application is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for a selection of commonly used cyanine dyes to facilitate comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright, green-yellow fluorescence; widely used for immunofluorescence, microarrays, and FRET (as a donor). |
| Cy3.5 | ~581 | ~596 | ~125,000 | ~0.20 | Orange-red fluorescence; fills the spectral gap between Cy3 and Cy5. |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 | Bright, far-red fluorescence; ideal for multiplexing with green and red fluorophores, FRET (as an acceptor). |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 | Near-infrared (NIR) emission; good for in vivo imaging with moderate tissue penetration. |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.30 | NIR fluorescence; excellent for deep-tissue in vivo imaging due to minimal tissue autofluorescence. |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent, pH, and conjugation to biomolecules.
Experimental Protocols
Detailed methodologies for key experiments utilizing cyanine dyes are provided below. These protocols serve as a starting point and may require optimization for specific applications and experimental systems.
Protocol 1: Covalent Labeling of Proteins with Cyanine Dye NHS Esters
This protocol describes the labeling of primary amines (e.g., on lysine (B10760008) residues) on a protein with a cyanine dye N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4-8.5)
-
Cyanine dye NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Prepare the Protein:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers. If necessary, dialyze the protein against the reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of cyanine dye NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the cyanine dye NHS ester stock solution to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).
-
The first colored fraction to elute contains the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (see table above).
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol outlines the use of cyanine dye-conjugated antibodies for visualizing specific proteins in fixed and permeabilized cells.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (unconjugated)
-
Cyanine dye-conjugated secondary antibody
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with fixation buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
-
Secondary Antibody Incubation:
-
Dilute the cyanine dye-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using mounting medium with an antifade reagent.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen cyanine dye.
-
Protocol 3: Flow Cytometry Analysis of Cell Surface Markers
This protocol describes the staining of cell surface antigens for analysis by flow cytometry using cyanine dye-conjugated antibodies.
Materials:
-
Cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)
-
Cyanine dye-conjugated primary antibody
-
Fixable viability dye (optional)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold flow cytometry staining buffer.
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in staining buffer.
-
-
(Optional) Viability Staining:
-
If using a fixable viability dye, stain the cells according to the manufacturer's protocol to exclude dead cells from the analysis.
-
-
Antibody Staining:
-
Add the cyanine dye-conjugated primary antibody to the cell suspension at the predetermined optimal concentration.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Discard the supernatant after each wash.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen cyanine dye.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of cyanine dyes in research.
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling and trafficking visualized with a Cy5-labeled EGF ligand.
Caption: Monitoring protein kinase activation using a Cy3-Cy5 FRET-based biosensor.
Caption: Workflow for in vivo tracking of immune cell infiltration into a tumor using a Cy7-labeled antibody.
Conclusion
Cyanine dyes are powerful and versatile tools that have significantly advanced our ability to visualize and quantify biological processes. Their bright, stable, and tunable fluorescence properties make them suitable for a wide array of applications, from high-resolution microscopy of subcellular structures to non-invasive in vivo imaging of disease progression. By understanding the core principles of cyanine dye chemistry and fluorescence, and by employing optimized experimental protocols, researchers can harness the full potential of these remarkable fluorophores to drive new discoveries in life sciences and medicine.
References
Heptamethine Cyanine Dyes: A Technical Guide for Theranostic Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Heptamethine cyanine (B1664457) dyes represent a class of organic molecules that have garnered significant attention in the biomedical field. Characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings, these dyes exhibit strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm).[1] This spectral range is highly advantageous for biological applications due to deeper tissue penetration of light and minimal background autofluorescence, leading to a high signal-to-noise ratio.[2] This guide provides a comprehensive overview of the core properties, applications, and experimental considerations of heptamethine cyanine dyes for researchers and professionals in drug development.
Core Structure and Physicochemical Properties
The fundamental structure of a heptamethine cyanine dye consists of two heterocyclic moieties, typically indolenine derivatives, linked by a seven-carbon polymethine chain.[3] The length and modifications of this chain, as well as substitutions on the heterocyclic rings, allow for fine-tuning of the dye's photophysical properties, including absorption and emission wavelengths.[3][4]
A major advantage of these dyes is their high molar extinction coefficients.[5] However, many traditional heptamethine cyanine dyes suffer from drawbacks such as poor aqueous solubility, instability, a tendency to aggregate, and rapid clearance from the body.[3] To overcome these limitations, various strategies have been developed, including steric shielding of the polymethine chain and encapsulation within nanoparticles.[2][3]
Table 1: Physicochemical Properties of Selected Heptamethine Cyanine Dyes
| Dye | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Indocyanine Green (ICG) | ~780-805[6][7] | ~810-830[6][7] | ~200,000 | Low | FDA-approved; used in medical diagnostics.[5][6] |
| IR-780 | ~780[8] | ~800 | High | Low | Exhibits intrinsic tumor-targeting capabilities.[9][10] |
| IR-808 | ~775-796[8] | ~808-827[8] | High | Moderate | Shows photodependent cytotoxic activity.[9] |
| IR-820 | ~820 | ~840 | High | Moderate | Used in photothermal therapy applications.[5][10] |
| MHI-148 | Not specified | Not specified | Not specified | Not specified | Another heptamethine dye with tumor-targeting properties.[9][10] |
Note: Photophysical properties can vary depending on the solvent and concentration.[8]
Key Applications in Drug Development and Research
The unique properties of heptamethine cyanine dyes make them versatile tools for a range of biomedical applications, often referred to as "theranostics," which combines therapy and diagnostics.
1. Near-Infrared Fluorescence (NIRF) Imaging:
Heptamethine cyanine dyes are extensively used as contrast agents for in-vivo imaging. Their emission in the NIR-I (700-950 nm) and even NIR-II (1000-1700 nm) windows allows for high-resolution imaging of biological structures deep within tissues. Some dyes, such as IR-780, have demonstrated an intrinsic ability to accumulate in tumor cells, which is believed to be mediated by organic anion-transporting polypeptides (OATPs).[9][11][12]
2. Photothermal Therapy (PTT):
Upon irradiation with a NIR laser, these dyes can efficiently convert light energy into heat, a phenomenon harnessed for photothermal therapy.[5][13] This localized hyperthermia can induce apoptosis and necrosis in cancer cells with high spatial specificity, minimizing damage to surrounding healthy tissue.[5][10] Nanoparticle formulations are often employed to enhance the delivery and photothermal efficiency of these dyes.[3][10]
3. Photodynamic Therapy (PDT):
In photodynamic therapy, a photosensitizer, upon light activation, generates reactive oxygen species (ROS) that are cytotoxic to cancer cells.[5][14] Certain heptamethine cyanine derivatives can be engineered to act as efficient photosensitizers.[5][15] Modifications, such as the incorporation of heavy atoms, can enhance the generation of singlet oxygen, a key ROS in PDT.[5][16]
4. Drug Delivery:
The tumor-targeting capabilities of some heptamethine cyanine dyes have been exploited to develop drug delivery systems.[9][11] By conjugating chemotherapeutic drugs to these dyes, targeted delivery to the tumor site can be achieved, potentially increasing therapeutic efficacy while reducing systemic side effects.[9]
Visualizing Mechanisms and Workflows
Signaling Pathway: Photodynamic Therapy (PDT)
The mechanism of PDT involves the excitation of a photosensitizer (PS), in this case, a heptamethine cyanine dye, which then transfers its energy to molecular oxygen to generate cytotoxic ROS.
Caption: Mechanism of heptamethine cyanine-mediated photodynamic therapy (PDT).
Experimental Workflow: Nanoparticle Formulation for PTT
Encapsulating hydrophobic heptamethine cyanine dyes into polymeric nanoparticles is a common strategy to improve their aqueous solubility and stability for in-vivo applications like PTT.
Caption: Workflow for dye-loaded nanoparticle formulation and PTT application.
Experimental Protocols
General Protocol for Synthesis of Heptamethine Cyanine Dyes
The synthesis of heptamethine cyanine dyes typically involves the condensation of quaternary indolenium salts with a pentamethine salt or a bis-aldehyde intermediate.[17][18][19]
Materials:
-
Substituted indolenium salt
-
Pentamethine salt (e.g., N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride) or bis-aldehyde intermediate (e.g., 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde)[19][20]
-
Anhydrous solvent (e.g., acetonitrile, pyridine, N,N-dimethylformamide (DMF))[17][19]
-
Base (e.g., triethylamine) or condensing agent (e.g., acetic anhydride)[17][19]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the indolenium salt and the pentamethine or bis-aldehyde intermediate in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.[17]
-
Add the base or condensing agent to the reaction mixture.
-
Heat the mixture to reflux for a specified period (e.g., 30 minutes to several hours), protecting the reaction from light.[17]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude dye product by adding a non-polar solvent (e.g., diethyl ether) or by quenching with ice water.[20]
-
Collect the solid product by filtration.
-
Purify the dye using column chromatography or recrystallization.
-
Characterize the final product using NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.[19]
Protocol for In-Vivo Tumor Imaging and Photothermal Therapy
This protocol outlines a general procedure for using heptamethine cyanine dye-loaded nanoparticles for tumor imaging and subsequent photothermal therapy in a mouse xenograft model.
Materials:
-
Heptamethine cyanine dye-loaded nanoparticles suspended in sterile PBS.
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Anesthesia (e.g., isoflurane).
-
In-vivo imaging system with NIR fluorescence capabilities.[21]
-
NIR laser with appropriate wavelength and power (e.g., 808 nm).[22]
-
Infrared thermal camera.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it in the imaging chamber. Maintain anesthesia throughout the imaging and treatment process.[21]
-
Dye Administration: Intravenously inject the dye-loaded nanoparticle suspension via the tail vein.
-
NIRF Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.[22]
-
Photothermal Therapy: Once peak tumor accumulation is observed (determined from the imaging data), position the mouse so that the tumor is directly in the path of the NIR laser.
-
Irradiation: Irradiate the tumor with the NIR laser (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes).[13]
-
Temperature Monitoring: Simultaneously monitor the temperature of the tumor region using an infrared thermal camera to ensure it reaches the therapeutic range (typically >45°C) without overheating surrounding tissues.
-
Post-Treatment Monitoring: After treatment, monitor the tumor size and the animal's overall health over several days or weeks to evaluate the therapeutic efficacy.
This guide provides a foundational understanding of heptamethine cyanine dyes for professionals in the field. The versatility and tunable properties of these molecules continue to drive innovation in cancer diagnostics, therapy, and targeted drug delivery.
References
- 1. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macsenlab.com [macsenlab.com]
- 7. Indocyanine Green (ICG): Your Ultimate Guide For Applications, Safety, And Sourcing! | OCTAGONCHEM [octagonchem.com]
- 8. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potential of Cyanine Derived Dyes in Photodynamic Therapy - ProQuest [proquest.com]
- 17. mdpi.com [mdpi.com]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. mdpi.com [mdpi.com]
- 20. A ring-fluorinated heptamethine cyanine dye: synthesis, photophysical properties, and vapochromic properties in response to ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00962B [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide to IR 754 Carboxylic Acid
CAS Number: 2311980-68-2
Synonyms: 2-((1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl)-1,3,3-trimethyl-3H-indolium iodide
Introduction
IR 754 Carboxylic Acid is a near-infrared (NIR) heptamethine cyanine (B1664457) dye.[1][2] This class of organic fluorophores is of significant interest to researchers in drug development, cell biology, and medical imaging due to their spectral properties in the NIR window (700-900 nm), where biological tissues exhibit minimal autofluorescence and deeper light penetration. The presence of a carboxylic acid group provides a versatile handle for conjugation to various biomolecules, making it a valuable tool for targeted imaging and therapeutic applications.[3]
This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, and offers generalized experimental protocols for its application based on the established use of similar heptamethine cyanine dyes.
Physicochemical and Spectral Properties
Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in the table below. It is important to note that comprehensive, peer-reviewed studies detailing the photophysical properties under various experimental conditions are currently limited.
| Property | Value | Source |
| CAS Number | 2311980-68-2 | [1][4] |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | [1] |
| Molecular Weight | 580.50 g/mol | [1] |
| Appearance | Green to dark green powder/crystals | [5] |
| Purity | ≥80% (HPLC) | [5] |
| Storage Conditions | 4°C, sealed, away from moisture and light | [1] |
| λmax (in Methanol) | 745-750 nm | [5] |
Experimental Protocols
The following are generalized experimental protocols for the use of this compound as a fluorescent probe. These protocols are based on standard procedures for other carboxy-functionalized cyanine dyes and should be optimized for specific applications.
General Procedure for Labeling Biomolecules
The carboxylic acid group on IR 754 allows for covalent conjugation to primary amines on proteins, peptides, or other biomolecules through the formation of an amide bond. This typically requires activation of the carboxylic acid.
Materials:
-
This compound
-
Biomolecule of interest (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.4)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Protocol:
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the dye solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.
-
-
Conjugation to Biomolecule:
-
Dissolve the biomolecule in the reaction buffer.
-
Slowly add the activated IR 754-NHS ester solution to the biomolecule solution while gently stirring. The molar ratio of dye to biomolecule should be optimized, but a starting point of 10:1 is common.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled biomolecule, which will typically elute first.
-
Monitor the fractions by measuring absorbance at both 280 nm (for protein) and ~750 nm (for the dye).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~750 nm and using the Beer-Lambert law.
-
Cellular Imaging
This compound conjugates can be used for fluorescence microscopy to visualize specific targets in cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
IR 754-labeled biomolecule
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Fluorescence microscope with appropriate NIR excitation and emission filters
Protocol:
-
Cell Preparation:
-
Seed cells on a suitable imaging substrate and allow them to adhere.
-
Treat cells with experimental conditions as required.
-
-
Labeling:
-
Incubate the cells with the IR 754-labeled biomolecule at a predetermined concentration (typically in the nM to low µM range) in cell culture medium for a specific duration (e.g., 30 minutes to several hours). The optimal concentration and incubation time must be determined empirically.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound conjugate.
-
-
Fixation (Optional):
-
If required, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a laser line near 750 nm for excitation and a long-pass filter to collect the emitted NIR fluorescence.
-
Potential Applications in Signaling Pathway Analysis
While specific studies utilizing this compound for signaling pathway analysis are not yet published, its properties make it a suitable tool for such investigations. By conjugating the dye to antibodies or ligands that target specific proteins within a signaling cascade, researchers can visualize the localization and dynamics of these proteins. For instance, it could be used to track the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. The compound may cause skin and eye irritation.[4]
Conclusion
This compound is a promising near-infrared fluorescent probe with significant potential for applications in biomedical research. Its carboxylic acid functionality allows for straightforward conjugation to a wide range of biomolecules, enabling targeted imaging and analysis. While specific, in-depth research on this particular compound is still emerging, the well-established utility of heptamethine cyanine dyes provides a strong foundation for its application in cellular imaging, drug delivery studies, and the investigation of complex biological processes such as signaling pathways. Further research is needed to fully characterize its photophysical properties and to demonstrate its efficacy in various experimental models.
References
- 1. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Labeling Peptides with IR 754 Carboxylic Acid for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescently labeled peptides are invaluable tools in biomedical research and drug development. Their application spans from in vitro cellular imaging to in vivo tracking of biological processes, offering advantages such as deep tissue penetration and low autofluorescence.[1] IR 754 Carboxylic Acid is a heptamethine cyanine (B1664457) dye that absorbs in the NIR spectrum, making it an excellent candidate for labeling peptides for these applications.[2] This document provides a detailed protocol for the covalent labeling of peptides with this compound, including methods for purification and characterization of the conjugate.
The labeling strategy involves the formation of a stable amide bond between the carboxylic acid group of the dye and a primary amine on the peptide, such as the N-terminal amine or the side chain of a lysine (B10760008) residue.[3] This reaction is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[4]
Materials and Reagents
Key Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound | TCI | C3693 |
| Peptide of Interest | Various | N/A |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | E7750 |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
| Deionized Water (ddH₂O) | In-house | N/A |
Equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., LC-MS or MALDI-TOF)
-
UV-Vis Spectrophotometer
Experimental Protocols
Workflow for Peptide Labeling
The overall workflow for labeling a peptide with this compound involves three main stages: reaction setup, conjugation, and purification & analysis.
Caption: Experimental workflow for peptide labeling.
Step-by-Step Labeling Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the peptide.
-
Preparation of Solutions:
-
Peptide Solution: Dissolve the peptide in a suitable buffer. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3. The concentration of the peptide should ideally be in the range of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in anhydrous DMF or water. For a 10-fold molar excess over the dye, prepare a 100 mM solution of both EDC and NHS.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution. A 1.5 to 3-fold molar excess of dye to peptide is a good starting point.
-
Add a 1.2-fold molar excess of both EDC and NHS relative to the dye.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS ester of the dye.
-
-
Conjugation to the Peptide:
-
Add the activated dye solution to the peptide solution.
-
Add DIPEA to the reaction mixture to raise the pH to 8.0-8.5. This is crucial for the efficient reaction of the NHS ester with the primary amines of the peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification of the Labeled Peptide
Purification of the IR 754-labeled peptide is essential to remove unreacted dye and other reagents. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method.
-
HPLC System: A preparative or semi-preparative RP-HPLC system with a C18 column is recommended.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in ddH₂O
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~750 nm for the IR 754 dye.
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
Characterization of the Labeled Peptide
-
Mass Spectrometry: Confirm the identity of the labeled peptide by mass spectrometry (LC-MS or MALDI-TOF). The expected mass will be the mass of the peptide plus the mass of the IR 754 dye (molecular weight of the free acid is 580.50 g/mol , so the conjugated mass will be slightly less due to the loss of H₂O).
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC, monitoring at ~750 nm.
-
Quantification: Determine the concentration of the labeled peptide by measuring the absorbance of the IR 754 dye. The molar extinction coefficient of similar cyanine dyes is in the range of 200,000 to 250,000 M⁻¹cm⁻¹. The exact value for this compound should be determined experimentally or obtained from the supplier.
Data Presentation
Spectroscopic Properties of this compound
| Parameter | Value |
| Absorption Maximum (λmax) | ~745-750 nm (in Methanol) |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ (representative value) |
| Molecular Weight | 580.50 g/mol [5] |
Example HPLC Purification Profile
An ideal HPLC chromatogram will show a distinct peak for the labeled peptide that absorbs at both the peptide and dye wavelengths, well-separated from the peak of the free dye.
Example Mass Spectrometry Data
| Sample | Expected Mass (Da) | Observed Mass (Da) |
| Unlabeled Peptide | (e.g., 1500.0) | 1500.2 |
| IR 754-Labeled Peptide | (e.g., 1500.0 + 562.5*) | 2062.6 |
*Note: The mass added corresponds to the dye minus the mass of H₂O (18.02 Da) lost during amide bond formation.
Application Example: Cellular Uptake and Signaling
IR 754-labeled peptides can be used to visualize cellular uptake and to study the interaction of the peptide with its receptor, which can trigger a downstream signaling cascade.
Generic GPCR Signaling Pathway
Many peptides exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.
Caption: Generic GPCR signaling pathway.
This diagram illustrates the binding of an IR 754-labeled peptide to a GPCR, leading to the activation of a G-protein and an effector protein. This, in turn, generates a second messenger, culminating in a cellular response.[6][7]
Conclusion
The protocol described herein provides a robust method for labeling peptides with this compound. The resulting NIR-labeled peptides are valuable reagents for a wide range of applications in biomedical research, from fundamental studies of cellular processes to the development of novel diagnostic and therapeutic agents. Careful purification and characterization are critical to ensure the quality and reliability of the labeled peptide for downstream experiments.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Rational Approach to Select Small Peptide Molecular Probes Labeled with Fluorescent Cyanine Dyes for in vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. chemscene.com [chemscene.com]
- 6. Signal transduction - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols: IR 754 Carboxylic Acid NHS Ester Activation for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR 754 is a near-infrared (NIR) cyanine (B1664457) dye that provides a powerful tool for a variety of biological imaging and detection applications. Its fluorescence in the NIR spectrum (700-900 nm) offers significant advantages over traditional visible light fluorophores, including deeper tissue penetration and reduced autofluorescence from biological samples. This leads to a higher signal-to-noise ratio, which is particularly beneficial for in vivo imaging and sensitive immunoassays.
This document provides a detailed protocol for the activation of IR 754 Carboxylic Acid using N-hydroxysuccinimide (NHS) ester chemistry, creating an amine-reactive form of the dye. This activated IR 754 NHS ester can then be efficiently conjugated to primary amines on biomolecules such as antibodies, proteins, peptides, and amine-modified oligonucleotides. The resulting stable amide bond ensures a permanent label, enabling the tracking and visualization of these biomolecules in various applications, including Western blotting, flow cytometry, immunofluorescence, and in vivo imaging.
Principle of NHS Ester Activation and Amine Coupling
The conjugation of this compound to a biomolecule is a two-step process. First, the carboxylic acid group of the dye is activated by reacting it with an NHS ester in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a semi-stable IR 754 NHS ester. In the second step, this amine-reactive ester is introduced to the biomolecule of interest. The primary amine groups (e.g., on the side chain of lysine (B10760008) residues or the N-terminus of a protein) act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1]
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Molecular Weight: ~580.5 g/mol [2][3][4] |
| N-Hydroxysuccinimide (NHS) | High purity |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | High purity |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High purity, amine-free |
| Biomolecule (e.g., Antibody, Protein) | Purified, in an amine-free buffer |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.1 M Phosphate Buffer, pH 7.2-8.0 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine |
| Purification Column | Size-exclusion chromatography (e.g., Sephadex G-25) |
| Spectrophotometer | Capable of UV-Vis and NIR measurements |
Experimental Protocols
Preparation of IR 754 NHS Ester
This protocol describes the in-situ activation of this compound. For many applications, pre-activated IR 754 NHS ester may be commercially available.
Protocol:
-
Dissolve this compound: In a dry, amber vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add NHS and EDC: To the dissolved dye, add NHS (1.5 molar excess to the dye) and EDC (1.5 molar excess to the dye).
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The resulting solution contains the activated IR 754 NHS ester and can be used directly in the conjugation reaction.
Protein/Antibody Labeling with IR 754 NHS Ester
This protocol provides a general guideline for labeling proteins, such as antibodies. The optimal dye-to-protein molar ratio should be determined empirically for each specific application.
Protocol:
-
Prepare the Biomolecule:
-
Dissolve the protein/antibody in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine).
-
If the biomolecule is in an incompatible buffer, perform a buffer exchange using a suitable method like dialysis or a desalting column.
-
-
Calculate Molar Ratios:
-
Determine the molar concentration of the protein.
-
A typical starting point for the dye-to-protein molar ratio for near-infrared dyes is between 5:1 and 20:1.[5] It is recommended to perform a titration with different ratios (e.g., 5:1, 10:1, 15:1) to find the optimal degree of labeling (DOL).
-
-
Conjugation Reaction:
-
Add the calculated volume of the activated IR 754 NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the IR 754-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of IR 754 (approximately 754 nm, Amax).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). This needs to be determined for IR 754.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).
-
-
-
Calculate the dye concentration using the following formula:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of IR 754 at its Amax.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Application Example: Targeting the EGFR Signaling Pathway
IR 754-labeled antibodies are valuable tools for studying cell signaling pathways, particularly in the context of cancer research and drug development. One prominent example is the targeting of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[6][7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers.
Antibodies targeting EGFR, such as Cetuximab, can be labeled with IR 754 and used for in vivo imaging to visualize tumor localization and to assess receptor expression levels.[9]
Experimental Workflow for EGFR Targeting
EGFR Signaling Pathway
The following diagram illustrates a simplified overview of the EGFR signaling pathway that can be interrogated using IR 754-labeled antibodies.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester (hydrolyzed) | - Use fresh, anhydrous DMSO or DMF. Allow the dye vial to warm to room temperature before opening. |
| - Incorrect buffer pH | - Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| - Presence of primary amines in the buffer | - Use an amine-free buffer (e.g., PBS, bicarbonate, or borate). | |
| - Low protein concentration | - Increase the protein concentration to >2 mg/mL.[10] | |
| Protein Precipitation | - High degree of labeling | - Reduce the dye-to-protein molar ratio. |
| - High concentration of organic solvent | - Keep the final concentration of DMSO or DMF below 10% of the total reaction volume. | |
| Poor Signal-to-Noise Ratio in Imaging | - Incomplete removal of free dye | - Ensure thorough purification of the conjugate using size-exclusion chromatography. |
| - Suboptimal DOL | - Titrate the dye-to-protein ratio to find the optimal DOL for your specific antibody and application. |
Summary of Quantitative Data
| Parameter | Recommended Range/Value | Notes |
| This compound MW | ~580.5 g/mol | [2][3][4] |
| Reaction Buffer pH | 7.2 - 8.5 | Optimal for amine reactivity and minimizing NHS ester hydrolysis.[1] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[5][10][11] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Starting point for optimization.[5] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can minimize hydrolysis. |
| Quenching Agent Conc. | 50 - 100 mM | Tris or Glycine. |
Conclusion
The activation of this compound with NHS ester provides a robust and versatile method for labeling a wide range of biomolecules for near-infrared fluorescence applications. The protocols outlined in this document offer a comprehensive guide for researchers to successfully conjugate IR 754 to their molecules of interest. By carefully controlling the reaction conditions and optimizing the degree of labeling, highly specific and sensitive probes can be generated for advanced imaging and detection assays, such as the investigation of critical signaling pathways in cancer biology.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Optical Cancer Imaging of EGF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGF Receptor (EGFR1) Mouse Monoclonal Antibody (Sepharose Bead Conjugate) | Cell Signaling Technology [cellsignal.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. anti-EGFR Antibody [ABIN2854754] - Human, WB, IF, FACS [antibodies-online.com]
Application Note & Protocol: EDC/NHS Coupling of IR 754 Carboxylic Acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the covalent conjugation of IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent dye, to molecules containing primary amines (e.g., proteins, antibodies, peptides). The method utilizes the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This process is fundamental for creating fluorescently labeled biomolecules for a variety of applications, including Western blotting, fluorescence microscopy, in vivo imaging, and flow cytometry.
This compound possesses a terminal carboxyl group that can be activated by EDC and NHS to form a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein. This two-step coupling process enhances reaction efficiency and stability compared to using EDC alone.[1][2][3]
Principle of the Reaction
The conjugation process involves three primary stages:
-
Carboxylic Acid Activation: EDC reacts with the carboxylic acid group on the IR 754 dye, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[2][3][4]
-
NHS-Ester Formation: To improve stability, NHS is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate has a longer half-life, allowing for more efficient coupling to the target molecule.[2][3][5]
-
Amine Coupling: The NHS ester reacts with a primary amine on the target molecule, forming a stable, covalent amide bond and releasing NHS as a byproduct.[3]
Caption: The two-step EDC/NHS reaction mechanism for amine conjugation.
Materials and Reagents
| Reagent/Buffer | Preparation Instructions | Storage & Stability |
| This compound | Prepare a 1-10 mg/mL stock solution in anhydrous DMSO or DMF. Vortex to dissolve. | Store at -20°C, protected from light and moisture. |
| EDC (Carbodiimide) | Prepare a 10 mg/mL solution (approx. 52 mM) in Activation Buffer or ultrapure water immediately before use. | Hygroscopic. Do not store in solution. Equilibrate vial to room temp before opening.[6] |
| NHS | Prepare a 10 mg/mL solution (approx. 87 mM) in Activation Buffer or anhydrous DMSO immediately before use. | Hygroscopic. Do not store in solution. Equilibrate vial to room temp before opening.[6] |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0. Ensure buffer is free of amines and carboxylates.[1][4] | Store at 4°C. |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Ensure buffer is free of primary amines (e.g., Tris).[7] | Store at 4°C. |
| Quenching Buffer | 1 M Tris-HCl or 1 M Glycine, pH 8.0. | Store at 4°C. |
| Target Molecule | Dissolve protein/antibody at 2-10 mg/mL in Coupling Buffer. If buffer contains amines, perform buffer exchange via dialysis or desalting column. | Follow specific storage guidelines for the molecule. |
Experimental Protocol
This protocol outlines the two-step conjugation process. It is recommended to empirically determine the optimal dye-to-protein molar ratio for each specific application, starting with ratios between 5:1 and 15:1.
Caption: Workflow for the conjugation of this compound to primary amines.
-
Bring all reagents to room temperature before opening vials to prevent moisture condensation.[2][8]
-
In a microfuge tube, combine the required volume of this compound stock solution with Activation Buffer.
-
Add a 2- to 10-fold molar excess of freshly prepared EDC and NHS solution to the dye. A common starting point is 5 mM NHS and 2 mM EDC final concentration during activation.[6]
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Immediately add the activated IR 754-NHS ester solution from Step 1 to your prepared target molecule solution in Coupling Buffer.
-
Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8] The reaction is most efficient at a pH between 7.2 and 8.5.
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[8] This step hydrolyzes any unreacted NHS esters.
-
Remove unreacted dye and byproducts by passing the solution over a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis, equilibrated with the desired storage buffer (e.g., PBS).[9]
Characterization: Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each target protein molecule.[10][11] It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~754 nm (the λmax for IR 754).[12]
A correction factor (CF) is required because the dye absorbs slightly at 280 nm.[9][12]
-
Corrected Protein Absorbance (A₂₈₀_corr_): A₂₈₀_corr_ = A₂₈₀_measured_ - (A₇₅₄_measured_ × CF)
-
Protein Concentration (M): [Protein] = A₂₈₀_corr_ / ε_protein_
-
Dye Concentration (M): [Dye] = A₇₅₄_measured_ / ε_dye_
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
| Parameter | Symbol | Value | Source |
| Molecular Weight of IR 754 | MW | 580.5 g/mol | [13][14] |
| Max. Absorbance Wavelength | λmax | ~754 nm | |
| Molar Extinction Coefficient | ε_dye | ~240,000 M⁻¹cm⁻¹ | Typical value for Cy7-like dyes |
| Correction Factor at 280 nm | CF | ~0.08 | Typical value for Cy7-like dyes |
Note: The optimal DOL for antibodies is typically between 2 and 10 to avoid self-quenching or loss of biological activity.[10][12][15]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DOL / No Labeling | - Inactive/hydrolyzed EDC or NHS.- Amine-containing buffers (Tris, glycine) competing in the reaction.- Reaction pH is too low (protonated amines). | - Prepare fresh EDC/NHS solutions immediately before use.- Perform buffer exchange into an amine-free buffer like PBS or MES.- Ensure coupling reaction pH is between 7.2-8.5. |
| High DOL / Precipitation | - Excessive molar ratio of dye to protein.- Protein concentration is too low, favoring dye-dye interactions.- Hydrophobic nature of the dye. | - Reduce the molar excess of the dye in the reaction.- Maintain a protein concentration of at least 2 mg/mL.- Consider adding a small amount (<10%) of an organic co-solvent like DMSO if compatible with the protein. |
| Poor Conjugate Recovery | - Non-specific binding to purification column.- Precipitation during purification. | - Pre-treat the column with a blocking agent (e.g., BSA solution).- Ensure buffer conditions (pH, salt) are optimal for protein stability. |
Storage of Final Conjugate
Store the purified IR 754-labeled conjugate in a suitable buffer (e.g., PBS) at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% (v/v) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C30H33IN2O2 | CID 164185572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Functionalizing Nanoparticles with IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes are invaluable tools in biomedical research, particularly for in vivo imaging and photothermal therapy, owing to their deep tissue penetration and minimal autofluorescence.[1][2] IR 754 Carboxylic Acid is a cyanine-based NIR dye with a carboxylic acid functional group, making it suitable for covalent conjugation to amine-functionalized nanoparticles. This functionalization enhances the stability and circulation time of the dye and enables targeted delivery to specific tissues or cells.[1]
These application notes provide detailed protocols for the covalent conjugation of this compound to amine-functionalized nanoparticles using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, protocols for the characterization of the resulting conjugates, as well as their application in in vivo imaging and photothermal therapy, are outlined.
Materials and Equipment
Reagents:
-
Amine-functionalized nanoparticles (e.g., Amine-PEG-Nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal filter units
-
Deionized (DI) water
Equipment:
-
pH meter
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
In vivo imaging system (e.g., IVIS)
-
NIR laser (808 nm)
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the two-step EDC/NHS coupling reaction to form a stable amide bond between the carboxylic acid group of IR 754 and the primary amines on the nanoparticle surface.[3][4]
1. Preparation of Reagents:
- Prepare a 1 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
- Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
2. Activation of this compound:
- In a microcentrifuge tube, combine 100 µL of the this compound stock solution with 400 µL of Activation Buffer.
- Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the IR 754 solution.
- Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.
3. Conjugation to Nanoparticles:
- Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1 mg/mL.
- Add the activated IR 754-NHS ester solution to the nanoparticle suspension. A 1.5-fold molar excess of the activated dye is a recommended starting point.
- Adjust the pH of the reaction mixture to 7.4 if necessary.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
4. Quenching and Purification:
- To quench the reaction and cap any unreacted NHS esters on the nanoparticle surface, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purify the IR 754-nanoparticle conjugates from unreacted dye and byproducts using either dialysis against DI water for 24-48 hours with frequent buffer changes or by repeated centrifugation and resuspension in DI water using centrifugal filter units.[1]
5. Characterization and Storage:
- Characterize the purified conjugates as described in Protocol 2.
- Store the IR 754-functionalized nanoparticles at 4°C, protected from light.
Protocol 2: Characterization of IR 754-Functionalized Nanoparticles
1. Quantification of Dye Loading using UV-Vis Spectroscopy:
- Measure the absorbance of the IR 754-nanoparticle conjugate solution at the maximum absorbance wavelength of IR 754 (approximately 750-780 nm).
- Create a standard curve by measuring the absorbance of known concentrations of free this compound in the same buffer.
- Calculate the concentration of conjugated dye using the standard curve and the Beer-Lambert law.
- The dye-to-nanoparticle ratio can be estimated by knowing the concentration of nanoparticles.
2. Physicochemical Characterization:
- Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size and size distribution of the nanoparticles before and after conjugation.
- Zeta Potential: Determine the surface charge of the nanoparticles to monitor changes upon functionalization.
- Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles to ensure they have not aggregated during the conjugation process.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the formation of the amide bond by identifying characteristic peaks.[5]
Quantitative Data Presentation
The following table should be used to summarize the characterization data of the IR 754-functionalized nanoparticles.
| Parameter | Before Conjugation | After Conjugation |
| Hydrodynamic Diameter (nm) | ||
| Polydispersity Index (PDI) | ||
| Zeta Potential (mV) | ||
| IR 754 Loading (µg/mg NP) | N/A | |
| Conjugation Efficiency (%) | N/A | |
| Molar Ratio (Dye:NP) | N/A | |
| Stability (e.g., in PBS at 4°C) |
Application Workflows and Signaling Pathways
In Vivo Tumor Imaging Workflow
The following diagram illustrates a typical workflow for in vivo imaging of tumors using IR 754-functionalized nanoparticles.
Signaling Pathway for Photothermal Therapy (PTT)
This diagram illustrates the proposed signaling cascade initiated by NIR laser irradiation of IR 754-functionalized nanoparticles leading to cancer cell death.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, anhydrous EDC and NHS solutions. |
| Incorrect pH | Ensure Activation Buffer is at pH 5.5-6.0 and Coupling Buffer is at pH 7.4. | |
| Insufficient molar excess of dye | Increase the molar ratio of activated IR 754 to nanoparticles. | |
| Nanoparticle Aggregation | High concentration of reagents | Perform conjugation at a lower nanoparticle concentration. |
| Inadequate quenching | Ensure complete quenching of the reaction. | |
| Improper purification | Use appropriate dialysis or centrifugation methods to remove excess reagents. | |
| High Background in Imaging | Incomplete removal of free dye | Enhance purification steps (e.g., longer dialysis, more washes). |
| Non-specific binding | Consider blocking with a non-reactive protein like BSA post-conjugation. |
References
- 1. benchchem.com [benchchem.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Indocyanine-Green-Loaded Liposomes for Photodynamic and Photothermal Therapies: Inducing Apoptosis and Ferroptosis in Cancer Cells with Implications beyond Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR 754 Carboxylic Acid in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class.[1][2] Dyes of this nature are instrumental in in vivo small animal imaging due to their emission in the NIR window (700-900 nm), a range where biological tissues exhibit minimal autofluorescence and photon absorption.[3][4][5][6][7] This characteristic allows for deeper tissue penetration and a higher signal-to-noise ratio, making dyes like this compound valuable tools for non-invasive monitoring of biological processes within a living organism.
The carboxylic acid functional group on the IR 754 molecule provides a versatile handle for conjugation to a variety of biomolecules, including antibodies, peptides, and small molecules. This enables the development of targeted fluorescent probes for specific visualization of tumors, inflammation, and other pathological conditions, as well as for tracking the biodistribution of therapeutic agents.
Physicochemical and Optical Properties
A summary of the key properties of this compound is provided in the table below. These values are essential for designing imaging experiments and selecting appropriate instrumentation.
| Property | Value | Reference |
| CAS Number | 2311980-68-2 | [1][2][8][9] |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | [1][2][9] |
| Molecular Weight | 580.51 g/mol | [2][9] |
| Appearance | Green to dark green powder/crystal | [2][8][9] |
| Purity | >80.0% (HPLC) | [8][9] |
| Absorption Max (λmax) | 745 - 750 nm (in methanol) | [8] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |
| Storage Conditions | Store at 4°C, protected from light and moisture | [1] |
Experimental Protocols
I. Preparation of this compound for Injection
This protocol describes the preparation of a stock solution and a working solution of the free dye for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation (1 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out a precise amount of the dye powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 1 mM. For example, dissolve 0.58 mg of the dye in 1 mL of DMSO.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation (for injection):
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. It is recommended to keep the final DMSO concentration below 5% (v/v) to minimize toxicity.
-
For example, to prepare 200 µL of a 100 µM working solution, mix 20 µL of the 1 mM stock solution with 180 µL of sterile PBS.
-
Vortex the working solution gently.
-
Immediately before injection, filter the working solution through a 0.22 µm sterile syringe filter to remove any aggregates.
-
II. In Vivo Imaging of Free this compound
This protocol outlines the procedure for administering the free dye to a small animal and performing fluorescence imaging.
Materials:
-
Prepared this compound working solution
-
Small animal model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate excitation and emission filters for the 750 nm range.
-
Heating pad to maintain the animal's body temperature.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized animal on the imaging system's stage, positioned on a heating pad.
-
Acquire a baseline whole-body fluorescence image before injecting the dye.
-
-
Dye Administration:
-
Administer the filtered working solution of this compound via an appropriate route (e.g., intravenous injection into the tail vein). The injection volume and dye concentration should be optimized based on the animal model and imaging system sensitivity. A typical starting dose is 10-100 nmol per mouse.
-
-
Fluorescence Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the dye.
-
Use an excitation wavelength around 740 nm and an emission filter centered around 780-800 nm.
-
Maintain consistent imaging parameters (e.g., exposure time, binning, f-stop) throughout the experiment for accurate comparison.
-
-
Data Analysis:
-
Analyze the acquired images using the imaging system's software.
-
Draw regions of interest (ROIs) over various organs (e.g., liver, kidneys, tumor) to quantify the fluorescence intensity over time.
-
The data can be used to determine the pharmacokinetic profile and biodistribution of the free dye.
-
III. Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating this compound to a primary amine on an antibody using EDC/NHS chemistry.
Materials:
-
This compound
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 100 mM each.
-
In a light-protected microcentrifuge tube, mix the this compound solution with the EDC and NHS solutions at a molar ratio of 1:10:10 (dye:EDC:NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester of the dye.
-
-
Antibody Preparation:
-
Exchange the antibody buffer to the reaction buffer (0.1 M MES, pH 6.0) using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated IR 754-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching and Purification:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
Purify the antibody-dye conjugate from the unreacted dye and byproducts using a desalting column equilibrated with PBS (pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the λmax of the dye (~750 nm).
-
Visualizations
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Amine-reactive conjugation chemistry for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
- 8. This compound | 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound - Starshinechemical [starshinechemical.com]
Application Notes and Protocols for Intravenous Injection of IR-754 Carboxylic Acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
IR-754 Carboxylic Acid is a near-infrared (NIR) cyanine (B1664457) dye that serves as a versatile tool for in vivo imaging applications. Its NIR fluorescence properties (typically with excitation and emission maxima in the 750-800 nm range) allow for deep tissue penetration and minimal autofluorescence, leading to high signal-to-background ratios.[1][2] This protocol provides a comprehensive guide for the conjugation of IR-754 Carboxylic Acid to proteins, such as antibodies, and the subsequent intravenous administration for in vivo imaging studies in murine models.
The carboxylic acid functional group on the IR-754 dye allows for covalent linkage to primary amines (e.g., lysine (B10760008) residues) on a target protein through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5]
These application notes will detail the necessary steps for:
-
Activation of IR-754 Carboxylic Acid and conjugation to a protein.
-
Purification and characterization of the resulting conjugate.
-
Preparation and intravenous injection of the conjugate into mice.
-
In vivo fluorescence imaging procedures.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful conjugation and in vivo application of IR-754 Carboxylic Acid conjugates.
Table 1: Reagent Concentrations for Protein Conjugation
| Reagent | Molar Excess (relative to Protein) | Recommended Concentration |
| IR-754 Carboxylic Acid | 5 - 20 fold | 1-10 mg/mL in DMSO or DMF |
| EDC | 1.5 - 2 fold (relative to dye) | 10 mg/mL in Activation Buffer |
| Sulfo-NHS | 1.5 - 2 fold (relative to dye) | 10 mg/mL in Activation Buffer |
| Protein (e.g., Antibody) | 1 | 0.5 - 3.0 mg/mL in PBS |
Table 2: In Vivo Injection and Imaging Parameters for Mice (25g)
| Parameter | Recommendation | Maximum Value |
| Injection Route | Intravenous (IV), lateral tail vein | - |
| Needle Gauge | 27 - 30 G | - |
| Recommended IV Volume | 50 - 125 µL | 200 µL |
| Conjugate Dosage | 1 - 2 nmol (approx. 25 - 50 µg for an antibody conjugate) | User-determined |
| Degree of Labeling (DOL) | 1.5 - 3 dyes per antibody | < 5 to maintain pharmacokinetics |
| Imaging Time Points | 1h, 6h, 24h, 48h, 72h, and up to 14 days post-injection | Dependent on target and clearance |
Experimental Protocols
Protocol for Conjugation of IR-754 Carboxylic Acid to an Antibody
This protocol utilizes a two-step EDC/Sulfo-NHS chemistry to conjugate the carboxylic acid group of the dye to primary amines on the antibody.[3][5]
Materials:
-
IR-754 Carboxylic Acid
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare Solutions:
-
Dissolve the antibody in PBS at a concentration of 2 mg/mL.[6] Ensure the buffer is free of primary amines (e.g., Tris) and preservatives like sodium azide.[7]
-
Prepare a 10 mg/mL stock solution of IR-754 Carboxylic Acid in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive.[3]
-
-
Activate IR-754 Carboxylic Acid:
-
In a microcentrifuge tube, combine a 10-fold molar excess of IR-754 Carboxylic Acid with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS (relative to the dye).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[8]
-
-
Conjugation to Antibody:
-
Add the activated IR-754 dye mixture to the antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted dye.[8]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unconjugated dye and reaction by-products by size-exclusion chromatography (e.g., a Sephadex G-25 column).[9]
-
Elute with PBS (pH 7.2-7.4). The first colored fraction will be the antibody-dye conjugate.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of IR-754 (approx. 750 nm). A DOL of 1.5 to 3 is often optimal for in vivo imaging.[7]
-
Protocol for Intravenous Injection in Mice
Animal Welfare Note: All animal procedures must be approved by the institution's Animal Care and Use Committee and performed in accordance with relevant guidelines.
Materials:
-
Purified IR-754 conjugate in sterile PBS
-
Sterile 0.3-1.0 mL syringes with 27-30 G needles[10]
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% Isopropyl alcohol wipes
Procedure:
-
Prepare the Injectate:
-
Animal Preparation:
-
Injection Procedure:
-
Wipe the tail with a 70% alcohol wipe.[13]
-
Identify one of the two lateral tail veins.
-
With the needle bevel facing up, insert it parallel to the vein at a shallow angle.[14] Start the injection towards the distal end of the tail.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. If this happens, remove the needle and re-attempt the injection at a more cranial location.[10]
-
After successful injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[13]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for In Vivo Fluorescence Imaging
Materials:
-
In vivo imaging system equipped for NIR fluorescence detection (e.g., with excitation around 750 nm and emission filters >780 nm).
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Anesthetize the Mouse: Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic.
-
Positioning: Place the anesthetized mouse on the imaging platform within the imaging system.
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection. Recommended time points include 1, 3, 6, 24, 48, 72 hours, and can extend up to 14 days depending on the antibody's half-life and target accumulation.[11]
-
A brightfield or photographic image should also be taken for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background area.
-
Quantify the fluorescence intensity to determine the signal-to-background ratio over time.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, etc.).
-
Image the excised organs to confirm the biodistribution of the fluorescent conjugate.[15]
-
Mandatory Visualizations
Caption: Workflow for the conjugation of IR-754 Carboxylic Acid to an antibody.
Caption: Workflow for intravenous injection and in vivo imaging.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. research.unc.edu [research.unc.edu]
- 15. licorbio.com [licorbio.com]
Application Notes and Protocols for IR 754 Carboxylic Acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR 754 Carboxylic Acid is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that offers significant advantages for fluorescence microscopy, particularly in complex biological systems. The NIR window (700-1000 nm) provides deeper tissue penetration, reduced phototoxicity, and minimal autofluorescence from endogenous biomolecules, leading to a higher signal-to-noise ratio in imaging experiments.[1] The carboxylic acid functional group on IR 754 allows for covalent conjugation to primary amines on biomolecules such as antibodies, peptides, and other targeting ligands through carbodiimide (B86325) chemistry. This enables the specific labeling and visualization of cellular structures, proteins, and other molecules of interest in both live and fixed cells.[2] These characteristics make this compound a valuable tool for a wide range of applications, including cancer research, drug delivery monitoring, and in vivo imaging.[3][4]
Physicochemical and Spectroscopic Properties
| Property | Value (for the related dye IR-783) | Reference |
| Molecular Formula | C30H33IN2O2 | [5] |
| Molecular Weight | 580.51 g/mol | |
| Absorption Maximum (λmax) | 745-750 nm (in Methanol) | |
| Extinction Coefficient (ε) | 261,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (ΦFl) | 0.084 | [1] |
Note: The Extinction Coefficient and Fluorescence Quantum Yield are for the structurally similar heptamethine cyanine dye IR-783 and should be considered as an estimation for this compound.
Experimental Protocols
Bioconjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a primary amine-containing protein, such as an antibody, using EDC/NHS chemistry.
Materials:
-
This compound
-
Antibody (or other protein to be labeled) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Activate the Dye:
-
Immediately before use, mix this compound with EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A molar ratio of 1:10:25 (Dye:EDC:NHS) is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature in the dark to form the amine-reactive NHS ester.
-
-
Conjugation:
-
Add the activated this compound solution to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).
Diagram of the Bioconjugation Workflow:
Caption: Workflow for the bioconjugation of this compound to an antibody.
Live-Cell Fluorescence Microscopy
This protocol provides a general guideline for staining live cells with this compound conjugates. Optimization of concentrations and incubation times may be required for different cell types and specific conjugates.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound conjugated to a targeting molecule (e.g., antibody)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope equipped with appropriate NIR filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare Staining Solution: Dilute the this compound conjugate in pre-warmed cell culture medium to the desired final concentration. A starting concentration in the range of 1-10 µg/mL is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound conjugate and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for NIR dyes. A typical filter set for dyes with emission around 780 nm would include an excitation filter around 730-760 nm and an emission filter around 770-810 nm.[6]
-
Diagram of the Live-Cell Imaging Workflow:
Caption: General workflow for staining live cells with an this compound conjugate.
Applications and Considerations
This compound is a versatile tool for a variety of fluorescence microscopy applications. When conjugated to specific antibodies, it can be used for immunofluorescence staining of cell surface or intracellular antigens. Labeled peptides or small molecules can be used to track their cellular uptake and localization. For in vivo imaging, the deep tissue penetration of NIR light makes IR 754 conjugates suitable for tracking cells or molecules in small animal models.[7]
Important Considerations:
-
Photostability: While NIR dyes are generally more photostable than their visible-light counterparts, it is still advisable to minimize light exposure to prevent photobleaching, especially during time-lapse imaging.[4]
-
Filter Selection: The choice of appropriate excitation and emission filters is crucial for maximizing signal and minimizing background. Ensure that the filter set is well-matched to the spectral properties of this compound.[8][9]
-
Controls: Always include appropriate controls in your experiments, such as unstained cells to assess autofluorescence and cells stained with an isotype control antibody to check for non-specific binding.
By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality fluorescence microscopy, enabling detailed investigations of complex biological processes.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 4. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lasercomponents.com [lasercomponents.com]
Application Notes and Protocols for IR 754 Carboxylic Acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine (B1664457) dye, for labeling antibodies and subsequent application in flow cytometry. The protocols cover antibody conjugation, cell staining, and data acquisition, enabling robust and reproducible results for complex cellular analysis.
Introduction to this compound
This compound is a fluorescent dye that operates in the near-infrared spectrum, typically excited by red or near-infrared lasers found in modern flow cytometers. Its emission in the NIR range (~770-800 nm) is particularly advantageous for multicolor flow cytometry. The key benefits include:
-
Reduced Spectral Overlap: Its long-wavelength emission minimizes spillover into detectors used for common fluorochromes excited by violet, blue, and yellow-green lasers, simplifying panel design and compensation.
-
Low Autofluorescence: Cellular autofluorescence is significantly lower in the near-infrared range, leading to improved signal-to-noise ratios, which is especially beneficial for detecting low-abundance antigens.[1][2]
-
Expanded Multiplexing Capability: The use of the NIR spectrum opens up an additional channel, allowing for the expansion of complex, high-parameter immunophenotyping panels.[1]
The terminal carboxylic acid group on the IR 754 molecule allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on antibodies and other proteins through the formation of a stable amide bond. This is typically achieved by first activating the carboxylic acid to a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.
Quantitative Data Summary
While specific performance data for this compound is not widely published, the following table summarizes its known properties and provides estimated performance characteristics based on spectrally similar near-infrared dyes like Alexa Fluor™ 750 and iFluor™ 750.[3][4] These values serve as a guideline for experimental planning.
| Property | Value / Characteristic | Notes |
| Chemical Properties | ||
| Molecular Formula | C₃₀H₃₃IN₂O₂ | Source: Chemical suppliers.[5][6] |
| Molecular Weight | ~580.5 g/mol | Source: Chemical suppliers.[5][6] |
| Reactive Group | Carboxylic Acid | Enables conjugation to primary amines after activation. |
| Spectra Properties | ||
| Excitation Maximum (λex) | ~750 nm | Can be efficiently excited by 633 nm or 730 nm lasers, though a 750 nm laser would be optimal.[3][7] |
| Emission Maximum (λem) | ~775 nm | Detected using a bandpass filter appropriate for this range (e.g., 780/60 nm).[8] |
| Extinction Coefficient | ~275,000 cm⁻¹M⁻¹ (estimated) | High coefficient indicates efficient light absorption. Value based on iFluor™ 750.[4] |
| Quantum Yield (Φ) | ~0.12 (estimated) | Represents the efficiency of converting absorbed light into fluorescence. Value based on iFluor™ 750.[4] |
| Flow Cytometry Setup | ||
| Recommended Laser | Red (633-640 nm), Near-Infrared (730-785 nm) | Excitation efficiency will vary with the laser line used. |
| Recommended Detector/Filter | 780/60 BP or similar | The bandpass (BP) filter should be centered around the emission maximum. |
| Performance | ||
| Brightness | Moderate to Bright | Suitable for detecting both moderately and highly expressed antigens. |
| Photostability | Good to Excellent | NIR dyes are generally more photostable than many visible-light fluorochromes, reducing signal loss during prolonged sample acquisition.[9] |
| Spillover | Low into shorter wavelength detectors (e.g., PE, FITC, APC) | A major advantage for multicolor panel design. Compensation will still be required, particularly with other NIR dyes.[10] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes a two-step process for conjugating this compound to an antibody. First, the carboxylic acid is activated to an NHS ester using EDC and Sulfo-NHS. Second, the activated dye is reacted with the antibody.
Materials:
-
This compound
-
Antibody (purified, carrier-free, in an amine-free buffer like PBS) at 1-5 mg/mL
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Spectrophotometer (for determining Degree of Labeling)
Procedure:
-
Preparation of Activated IR 754-NHS Ester:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Immediately before conjugation, prepare fresh 100 mM solutions of EDC and Sulfo-NHS in reaction buffer (e.g., MES buffer, pH 6.0).
-
In a microfuge tube, combine the dissolved IR 754 dye with a 1.5-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to generate the IR 754-NHS ester.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or glycine, perform a buffer exchange using a spin desalting column into the Conjugation Buffer.
-
Adjust the antibody concentration to 2 mg/mL in Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the freshly activated IR 754-NHS ester solution to the prepared antibody solution.
-
Mix gently by pipetting and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a spin desalting column equilibrated with PBS.
-
Follow the manufacturer's instructions for the desalting column to collect the purified antibody conjugate.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for IR 754 dye).
-
Calculate the protein concentration and the Degree of Labeling (DOL), which is the molar ratio of dye to antibody. A typical DOL for flow cytometry is between 2 and 6.
-
Protocol 2: Cell Staining with IR 754-Conjugated Antibody
This protocol provides a general procedure for direct immunofluorescent staining of cell surface antigens for flow cytometry analysis.
Materials:
-
IR 754-conjugated antibody (prepared from Protocol 1)
-
Single-cell suspension of sample cells (e.g., PBMCs, cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Block (optional, to reduce non-specific binding)
-
Viability Dye (with a different emission spectrum, e.g., a dye for the violet laser)
-
12x75 mm flow cytometry tubes
-
Flow Cytometer equipped with a red or NIR laser (e.g., 640 nm or 785 nm)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells.
-
Count the cells and adjust the concentration to 1-2 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Viability Staining (Recommended):
-
Wash cells once with protein-free PBS.
-
Resuspend 1 x 10⁶ cells in 1 mL of PBS.
-
Add a fixable viability dye according to the manufacturer's protocol. This allows for the exclusion of dead cells, which can bind antibodies non-specifically.[11][12]
-
Incubate for 15-30 minutes at 4°C, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing an Fc blocking reagent.
-
Incubate for 10 minutes at 4°C. Do not wash after this step.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the IR 754-conjugated antibody directly to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of ice-cold Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant carefully.
-
Repeat the wash step one more time.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Acquire samples on a flow cytometer. Ensure the instrument is configured with the appropriate laser for excitation (e.g., 640 nm) and a detector with a suitable filter (e.g., 780/60 nm bandpass) for IR 754 emission.
-
Remember to prepare single-color compensation controls for IR 754 and all other fluorochromes in your panel to correctly set up the compensation matrix.[10][13]
-
Visualizations
Caption: Workflow for conjugating this compound to an antibody.
Caption: Experimental workflow for cell staining with an IR 754-conjugated antibody.
Caption: Using an IR 754-conjugated antibody to detect an activation marker.
References
- 1. clpmag.com [clpmag.com]
- 2. beckman.com [beckman.com]
- 3. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 11. youtube.com [youtube.com]
- 12. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for IR 754 Carboxylic Acid in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class.[1][2][3] Dyes of this nature are instrumental in live-cell imaging due to their emission in the NIR spectrum (typically 700-900 nm), a region where cellular autofluorescence is minimal and light can penetrate deeper into biological tissues.[4] The carboxylic acid functional group provides a handle for bioconjugation, although it can also influence the dye's cellular uptake and localization. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a particular focus on its application as a potential mitochondrial stain.
Properties and Advantages of this compound
Near-infrared dyes like this compound offer several advantages for live-cell imaging applications:
-
Reduced Autofluorescence: Biological samples exhibit significantly lower intrinsic fluorescence in the NIR range, leading to a higher signal-to-noise ratio.
-
Deeper Tissue Penetration: NIR light can penetrate biological tissues more effectively than visible light, enabling imaging of cells within more complex structures.
-
Lower Phototoxicity: The lower energy of NIR light minimizes cellular damage during prolonged imaging experiments, which is crucial for studying dynamic cellular processes.[4]
Photophysical Properties
The photophysical properties of cyanine dyes are influenced by their molecular structure and environment. While specific data for this compound is not extensively published, the following table summarizes typical properties for structurally similar heptamethine cyanine dyes.
| Property | Typical Value | Reference |
| Maximum Excitation (λex) | ~750 nm (in methanol) | [3] |
| Maximum Emission (λem) | ~770 - 800 nm | |
| Molar Extinction Coefficient (ε) | > 150,000 M⁻¹cm⁻¹ (in organic solvents) | [5] |
| Quantum Yield (Φ) | 0.1 - 0.3 (in organic solvents) | [5] |
Note: Photophysical properties can vary significantly with the solvent and local environment.
Cytotoxicity
The cytotoxicity of cyanine dyes is a critical consideration for live-cell imaging. While extensive data for this compound is not available, studies on similar heptamethine cyanine dyes provide some insights. Cytotoxicity is generally dose-dependent, and it is recommended to use the lowest effective concentration.
| Cell Line | Dye | EC50 (µM) | Exposure Time (h) | Reference |
| HeLa | IR-780 iodide | > 50 | 24 | |
| MCF-7 | Cyanine Dyes | 10 - 100 | 24 |
Note: This data is for related cyanine dyes and should be used as a general guideline. The specific cytotoxicity of this compound should be determined empirically for the cell line of interest.
Application: Mitochondrial Staining and Membrane Potential
Cationic cyanine dyes are known to accumulate in mitochondria due to the negative mitochondrial membrane potential (ΔΨm). This property makes them useful probes for visualizing mitochondrial morphology and assessing mitochondrial health. A decrease in ΔΨm is an early indicator of apoptosis (programmed cell death).
Signaling Pathway: Mitochondrial Membrane Potential in Apoptosis
The following diagram illustrates the role of mitochondrial membrane potential in the intrinsic pathway of apoptosis.
Caption: Mitochondrial membrane potential in apoptosis and its detection.
Experimental Protocols
General Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for staining live cells with this compound.
Caption: General workflow for live-cell imaging with IR 754.
Detailed Protocol for Live-Cell Mitochondrial Staining
This protocol provides a general guideline for staining mitochondria in live adherent cells. Optimization of dye concentration and incubation time is recommended for each cell type.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Prepare Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Staining Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. A starting concentration range of 100 nM to 1 µM is recommended. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (e.g., Excitation: 730-760 nm, Emission: 770-820 nm).
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Protocol for Monitoring Changes in Mitochondrial Membrane Potential
This protocol can be used to assess changes in ΔΨm in response to a stimulus, such as the induction of apoptosis.
Materials:
-
Cells stained with this compound (as described above)
-
Apoptosis-inducing agent (e.g., staurosporine) or a mitochondrial uncoupler (e.g., CCCP) as a positive control
-
Live-cell imaging setup with time-lapse capabilities
Procedure:
-
Baseline Imaging:
-
After staining and washing the cells with this compound, acquire baseline fluorescence images of the healthy cells. Note the distinct mitochondrial staining pattern.
-
-
Induce Mitochondrial Depolarization:
-
Add the apoptosis-inducing agent or mitochondrial uncoupler to the imaging medium at the desired final concentration.
-
Immediately begin time-lapse imaging to capture the dynamic changes in fluorescence.
-
-
Time-Lapse Imaging:
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Analyze the time-lapse series to observe the redistribution of the fluorescent signal. A loss of mitochondrial membrane potential will result in the dye leaking from the mitochondria into the cytoplasm, leading to a decrease in punctate mitochondrial fluorescence and an increase in diffuse cytoplasmic fluorescence.
-
Quantify the change in fluorescence intensity within the mitochondria over time.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Incomplete removal of unbound dye. | Increase the number and duration of washing steps. Use a fresh, pre-warmed imaging medium for washing. |
| Dye concentration is too high. | Titrate the dye concentration to find the optimal balance between signal and background. | |
| Weak or No Signal | Dye concentration is too low. | Increase the dye concentration. |
| Incorrect filter set. | Ensure the microscope's filter sets are appropriate for the excitation and emission spectra of this compound. | |
| Low mitochondrial membrane potential in cells. | Use a positive control cell line with known high mitochondrial activity. Ensure cells are healthy and not stressed. | |
| Phototoxicity/Bleaching | High laser power or prolonged exposure. | Use the lowest laser power that provides a detectable signal. Minimize exposure time. Use an anti-fade reagent if compatible with live-cell imaging. |
| Dye Precipitation | Poor solubility in aqueous medium. | Ensure the stock solution in DMSO is well-dissolved before diluting in the aqueous imaging medium. Avoid using serum-containing medium for staining. |
Conclusion
This compound is a valuable tool for live-cell imaging, offering the advantages of near-infrared fluorescence. Its potential to accumulate in mitochondria based on membrane potential makes it a promising candidate for assessing mitochondrial health and studying dynamic cellular processes like apoptosis. Successful application of this dye requires careful optimization of staining conditions and imaging parameters to achieve high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Cancer Cells with IR 754 Carboxylic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful tool in cancer research and therapy, offering deep tissue penetration and low autofluorescence. Cyanine (B1664457) dyes, such as IR 754 Carboxylic Acid, are of particular interest due to their strong absorption and emission in the NIR spectrum. When conjugated to a targeting moiety, such as a monoclonal antibody (mAb) or a small molecule ligand, IR 754 can be selectively delivered to cancer cells. This enables a range of applications from in vivo imaging and tracking of tumors to targeted photothermal or photodynamic therapy.
This document provides a comprehensive guide to the conjugation of this compound to targeting proteins and subsequent in vitro and in vivo evaluation for cancer cell targeting. While specific performance data for IR 754 conjugates is limited in publicly available literature, the protocols and representative data provided herein are based on established methodologies for similar cyanine dyes and serve as a robust starting point for your research.
Properties of this compound
This compound is a biochemical reagent that can be utilized as a biomaterial in life science research.[1] It belongs to the cyanine dye family, which is widely used for fluorescence imaging and phototherapy of tumors.[2] These dyes are excited by infrared light and are known for their high extinction coefficients.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₃₃IN₂O₂ | [1] |
| CAS Number | 2311980-68-2 | [1] |
| Excitation (max) | ~750 nm | General Cyanine Dye Properties |
| Emission (max) | ~780 nm | General Cyanine Dye Properties |
| Reactive Group | Carboxylic Acid | [1] |
Experimental Protocols
Activation of this compound to IR 754 NHS Ester
To conjugate this compound to primary amines on a targeting protein, it must first be activated to a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Reaction vial
-
Magnetic stirrer and stir bar
Protocol:
-
In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Add a 1.2-fold molar excess of NHS to the solution and stir until dissolved.
-
Add a 1.2-fold molar excess of DCC or EDC to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting IR 754 NHS ester solution can be used directly for conjugation or purified by silica (B1680970) gel chromatography if necessary. It is recommended to use the activated ester immediately.
References
Application Notes and Protocols: IR 754 Carboxylic Acid for Vascular and Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class.[1][2][3] Dyes in this category are valuable tools for in vivo imaging due to their spectral properties falling within the NIR "optical window" (700-900 nm).[4] This region of the electromagnetic spectrum offers significant advantages for biological imaging, including deeper tissue penetration of light and reduced autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio.[4][5]
The carboxylic acid functional group on the IR 754 molecule provides a site for potential conjugation to biomolecules, although for vascular and perfusion imaging, the free dye is typically utilized. When administered intravenously, this compound is expected to bind to plasma proteins, remaining largely within the vasculature for a period, making it an effective agent for angiography and the assessment of tissue perfusion.[6]
Physicochemical and Photophysical Properties
While specific, experimentally determined quantitative data for this compound is not extensively published, the general properties of heptamethine cyanine dyes provide a strong indication of its expected performance.
| Property | Description | Typical Value Range for Heptamethine Dyes |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | Not Applicable |
| Molecular Weight | 580.50 g/mol | Not Applicable |
| CAS Number | 2311980-68-2 | Not Applicable |
| Appearance | Green to dark green powder/crystal | Not Applicable |
| Absorption Max (λabs) | The peak wavelength at which the dye absorbs light. | 740 - 780 nm |
| Emission Max (λem) | The peak wavelength at which the dye emits fluorescence. | 770 - 820 nm |
| Molar Extinction Coefficient (ε) | A measure of how strongly the dye absorbs light at a given wavelength. | 150,000 - 250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | The efficiency of the fluorescence process (photons emitted per photon absorbed). | 0.1 - 0.3 in PBS/plasma |
| Solubility | Soluble in organic solvents like DMSO and DMF; moderate solubility in aqueous buffers. |
Note: The exact photophysical properties should be determined experimentally for the specific batch and formulation of this compound being used.
Applications in Vascular and Perfusion Imaging
The favorable properties of NIR dyes like this compound make them well-suited for a range of preclinical research applications:
-
Fluorescence Angiography: Real-time visualization of blood vessels to study vascular morphology and blood flow dynamics.
-
Tissue Perfusion Assessment: Quantifying blood flow to organs and tissues, which is critical in studies of ischemia, reperfusion injury, and wound healing.[6]
-
Tumor Vasculature Imaging: Characterizing the abnormal and often leaky vasculature associated with tumors.
-
Monitoring Vascular Remodeling: Studying changes in blood vessel structure and function in response to disease or treatment.
Experimental Workflow for In Vivo Vascular Imaging
The following diagram outlines the typical workflow for an in vivo vascular imaging experiment using this compound in a murine model.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh out 1 mg of this compound powder.
-
Dissolve the powder in 172 µL of DMSO to create a 10 mM stock solution.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation (for a 25g mouse at 10 nmol dose):
-
On the day of the experiment, thaw the stock solution.
-
For a typical dose of 10 nmol in a 25g mouse, you will need to inject 100 µL of a 100 µM solution.
-
To prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS.
-
Vortex the working solution gently.
-
Filter the final working solution through a 0.22 µm syringe filter to ensure sterility and remove any aggregates before injection.
-
Protocol 2: In Vivo Vascular Imaging in a Murine Model
Materials and Equipment:
-
Mice (e.g., C57BL/6 or athymic nude, depending on the model)
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
In vivo imaging system (IVIS) with appropriate NIR filters (e.g., Excitation: 745 nm, Emission: 820 nm)
-
Prepared this compound working solution (100 µM)
-
Insulin syringes with 30G needles
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging system's stage, which should be equipped with a heating pad to maintain the animal's body temperature at 37°C.
-
If necessary, remove fur from the area of interest using a depilatory cream to reduce signal obstruction.
-
-
Imaging Acquisition:
-
Acquire a baseline, pre-injection fluorescence image of the region of interest. This will be used for background subtraction.
-
Administer 100 µL of the 100 µM this compound working solution via intravenous tail vein injection.
-
Immediately begin dynamic image acquisition. For perfusion studies, this involves capturing a series of images at a high frame rate (e.g., one image every 5-15 seconds) for the first 5-10 minutes.[7]
-
Following the initial dynamic scan, acquire static images at various time points (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the dye.
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) over the target tissue (e.g., a specific organ, tumor, or major blood vessel) and a background area.
-
For perfusion analysis, plot the mean fluorescence intensity within the ROI over time to generate a time-intensity curve.
-
From the time-intensity curve, various perfusion parameters can be calculated, such as time to peak fluorescence, peak intensity, and washout rate.
-
Data Presentation: Expected Pharmacokinetics and Biodistribution
The charge and hydrophobicity of a cyanine dye can influence its biodistribution and clearance profile.[4][8] As a carboxylic acid-containing cyanine dye, IR 754 is expected to exhibit different pharmacokinetics compared to more hydrophobic or zwitterionic dyes.
| Parameter | Expected Profile for this compound |
| Route of Administration | Intravenous |
| Initial Distribution | Rapidly distributes throughout the vasculature, bound to plasma proteins. |
| Peak Fluorescence | Within the first few minutes post-injection in highly perfused organs. |
| Primary Clearance Route | Expected to be primarily through the hepatobiliary system, with subsequent excretion in feces. Some renal clearance may also occur. |
| Half-life in Circulation | The initial vascular half-life is expected to be in the range of minutes to a few hours. |
Logical Relationships in Perfusion Analysis
The analysis of dynamic imaging data allows for the characterization of tissue perfusion based on the influx and efflux of the fluorescent agent.
Safety Considerations
As with any exogenous agent, appropriate safety precautions should be taken. Researchers should consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal. For in vivo studies, appropriate institutional animal care and use committee (IACUC) protocols must be followed.
References
- 1. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A ring-fluorinated heptamethine cyanine dye: synthesis, photophysical properties, and vapochromic properties in response to ammonia - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative biodistribution in mice of cyanine dyes loaded in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for in vivo visualization of vessel remodeling using a near-infrared dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfusion Parameters in Near-Infrared Fluorescence Imaging with Indocyanine Green: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive dynamic near-infrared imaging and quantification of vascular leakage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Reactions with IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the dissolution of IR 754 Carboxylic Acid and its subsequent use in labeling reactions. The protocols cover the activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester and the subsequent conjugation to primary amine-containing molecules such as proteins and antibodies.
Introduction to this compound
This compound is a near-infrared (NIR) cyanine (B1664457) dye. NIR dyes are valuable tools in biological imaging and other fluorescence-based assays due to the reduced autofluorescence of biological tissues in this spectral region, allowing for deeper tissue penetration and higher signal-to-noise ratios. The carboxylic acid functional group of IR 754 allows for its covalent attachment to a variety of molecules through the formation of a stable amide bond after activation.
Dissolution of this compound
Proper dissolution of this compound is critical for successful labeling reactions. Cyanine dyes with carboxylic acid groups, like IR 754, generally exhibit good solubility in polar aprotic organic solvents and limited solubility in aqueous solutions.[1][2][3][4]
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): A highly polar aprotic solvent that is an excellent choice for dissolving a wide range of organic molecules, including cyanine dyes.[5][6]
-
N,N-Dimethylformamide (DMF): Another suitable polar aprotic solvent for dissolving cyanine dyes.[6] It is important to use anhydrous (dry) and amine-free DMF to prevent premature hydrolysis of the activated dye.
Protocol for Preparing an this compound Stock Solution:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration. A common starting concentration is 10 mg/mL.
-
Vortex the vial for at least one minute or until the dye is completely dissolved. Gentle heating (30-40°C) can be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Reference |
| Primary Solvents | Anhydrous Dimethyl sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF) | [5][6] |
| Stock Concentration | 1-10 mg/mL | General practice |
| Storage Temperature | -20°C | [1][2] |
| Storage Conditions | In the dark, desiccated | [1][2] |
Activation of this compound to an NHS Ester
For this compound to react with primary amines, it must first be activated to a more reactive species. A widely used method is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS).[7][8]
Figure 1: Activation of this compound to an NHS ester.
Experimental Protocol for Activating this compound:
This protocol is for the in situ activation of this compound immediately prior to the labeling reaction.
-
Dissolve this compound: Prepare a fresh solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mg/mL.
-
Prepare Activation Reagents:
-
Prepare a fresh solution of EDC in anhydrous DMSO or DMF at a concentration of 100 mg/mL.
-
Prepare a fresh solution of NHS in anhydrous DMSO or DMF at a concentration of 100 mg/mL.
-
-
Activation Reaction:
-
In a microcentrifuge tube protected from light, combine the reagents in the following order:
-
100 µL of this compound solution (1 mg of dye)
-
20 µL of NHS solution (2 mg of NHS)
-
20 µL of EDC solution (2 mg of EDC)
-
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Table 2: Reagent Concentrations for Activation Reaction
| Reagent | Molar Excess (relative to Dye) | Typical Concentration |
| This compound | 1x | 10 mg/mL |
| EDC | 10-20x | 100 mg/mL |
| NHS | 10-20x | 100 mg/mL |
Labeling of Amine-Containing Molecules
The freshly prepared IR 754-NHS ester can be used to label proteins, antibodies, or other molecules containing primary amines. The primary amine attacks the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. This reaction is pH-dependent and is most efficient at a slightly basic pH.[8]
Figure 2: Workflow for labeling proteins with this compound.
Experimental Protocol for Protein Labeling:
-
Prepare the Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.
-
The recommended buffer is 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Labeling Reaction:
-
Add the freshly prepared IR 754-NHS ester solution to the protein solution. A typical starting point is a 10 to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first from the column.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of IR 754 (approximately 754 nm).
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Aliquoting is recommended to avoid freeze-thaw cycles.
-
Table 3: Recommended Conditions for Labeling Reactions
| Parameter | Recommendation | Reference |
| Protein Concentration | 1-10 mg/mL | General practice |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | |
| Reaction pH | 8.3 - 8.5 | |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (empirically determined) | General practice |
| Reaction Time | 1-2 hours | General practice |
| Reaction Temperature | Room Temperature | General practice |
| Purification Method | Gel Filtration Chromatography | General practice |
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure the use of anhydrous and amine-free solvents for dye activation.
-
Confirm the pH of the labeling buffer is between 8.3 and 8.5.
-
Increase the molar excess of the dye.
-
Ensure the protein solution is free of any primary amine-containing contaminants.
-
-
Precipitation of the Dye:
-
Ensure the dye is fully dissolved in the organic solvent before adding it to the aqueous protein solution.
-
Do not exceed 10% (v/v) of the organic solvent in the final reaction mixture.
-
-
Poor Recovery After Purification:
-
Ensure the correct size exclusion limit for the gel filtration column.
-
Monitor the purification process carefully to collect all colored fractions corresponding to the labeled protein.
-
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can successfully dissolve this compound and utilize it for a wide range of labeling reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. apexbt.com [apexbt.com]
- 3. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]
- 4. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Dye-to-Protein Ratio of IR 754 Carboxylic Acid Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes, such as IR 754 Carboxylic Acid, are invaluable tools in biological research and drug development. Their application in labeling proteins, particularly antibodies, enables sensitive detection in various assays like in vivo imaging, western blotting, and flow cytometry. The degree of labeling (DOL), or the dye-to-protein (D/P) ratio, is a critical parameter that influences the performance of the labeled conjugate. An optimal D/P ratio ensures a strong fluorescent signal without compromising the protein's biological activity due to over-labeling, which can lead to fluorescence quenching or altered protein function.[1][2]
These application notes provide a detailed protocol for conjugating this compound (activated as an N-hydroxysuccinimide [NHS] ester) to proteins and a precise method for calculating the D/P ratio using UV-Vis spectrophotometry.
Principle of D/P Ratio Calculation
The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which correlates absorbance with the concentration of the absorbing species. By measuring the absorbance of the dye-protein conjugate at two specific wavelengths—280 nm for the protein and the maximum absorbance of the dye (λmax)—the concentrations of both the protein and the dye can be determined.
A crucial consideration is that the dye also absorbs light at 280 nm. Therefore, a correction factor is necessary to subtract the dye's contribution to the absorbance at this wavelength, allowing for an accurate determination of the protein concentration.[2][3]
Materials and Equipment
Reagents
-
Protein of interest (e.g., IgG) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound, activated as an NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃) solution, pH 8.3-8.5
-
Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography
-
Bovine Serum Albumin (BSA) for standard curve (optional)
Equipment
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Microcentrifuge
-
Vortex mixer
-
Chromatography columns
-
Pipettes and tips
-
Reaction tubes
Experimental Protocols
Protein Preparation
-
Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 2.5-10 mg/mL.
-
If the protein is already in a buffer like PBS, add one-tenth of the volume of 1 M sodium bicarbonate solution to adjust the pH to the optimal range for the labeling reaction.
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the NHS ester dye.
Dye Preparation
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Vortex the solution to ensure the dye is completely dissolved.
Protein Labeling
-
Slowly add the dissolved dye solution to the protein solution while gently stirring or vortexing. The recommended initial molar ratio of dye to protein is between 10:1 and 20:1. This ratio may require optimization depending on the specific protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
Purification of the Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS or another suitable buffer.
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
Collect the fractions containing the purified dye-protein conjugate.
Spectrophotometric Measurement
-
Using a 1 cm path length cuvette, measure the absorbance of the purified dye-protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of IR 754 dye (~754 nm, A_max).
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with the elution buffer and re-measure. Remember to account for the dilution factor in the calculations.
Data Presentation and Calculation
The following tables summarize the necessary parameters and provide the formulas for calculating the dye-to-protein ratio.
Table 1: Spectroscopic Properties of IR 754 Dye and a Typical IgG Protein
| Parameter | Value | Reference |
| Molar Extinction Coefficient of IR 754 (ε_dye) | 220,000 M⁻¹cm⁻¹ | Based on DyLight 755 |
| Maximum Absorbance Wavelength of IR 754 (λ_max) | ~754 nm | Based on DyLight 755 |
| Correction Factor of IR 754 at 280 nm (CF₂₈₀) | 0.0300 | Based on DyLight 755 |
| Molar Extinction Coefficient of IgG (ε_protein) | 203,000 M⁻¹cm⁻¹ | [4] |
| Molecular Weight of IgG | ~150,000 g/mol | [4] |
| Molecular Weight of this compound | 580.51 g/mol |
Table 2: Formulas for Calculating Dye-to-Protein Ratio
| Step | Calculation | Formula |
| 1 | Molar Concentration of Dye | [Dye] (M) = A_max / ε_dye |
| 2 | Corrected Absorbance of Protein at 280 nm | A_protein = A₂₈₀ - (A_max * CF₂₈₀) |
| 3 | Molar Concentration of Protein | [Protein] (M) = A_protein / ε_protein |
| 4 | Dye-to-Protein Ratio (D/P) | D/P = [Dye] / [Protein] |
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for determining the dye-to-protein ratio and the chemical reaction between the IR 754 NHS ester and a primary amine on the protein.
References
Application Notes and Protocols for the Purification of IR754 Carboxylic Acid Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes, such as IR754 Carboxylic Acid, are increasingly utilized for the in vivo and in vitro imaging of proteins due to their deep tissue penetration and low autofluorescence. Covalent labeling of proteins with these dyes is a critical step for these applications. This document provides a detailed protocol for the labeling of proteins with IR754 Carboxylic Acid and the subsequent purification of the resulting conjugate. The described methods ensure a high-purity product, free of unconjugated dye, which is essential for accurate and reproducible downstream applications.
The labeling process involves a two-step carbodiimide (B86325) reaction. First, the carboxylic acid group of the IR754 dye is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated dye is then reacted with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the target protein to form stable amide bonds. Following the labeling reaction, purification is paramount to remove unreacted dye, which can interfere with subsequent assays. Size-exclusion chromatography (SEC) is a widely used method for this purpose, separating the larger labeled protein from the smaller, free dye molecules.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the labeling of a monoclonal antibody (mAb, ~150 kDa) with a near-infrared carboxylic acid dye and subsequent purification by size-exclusion chromatography. These values are representative and may vary depending on the specific protein and experimental conditions.
| Parameter | Value | Notes |
| Labeling Reaction | ||
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | A starting point for optimization; lower ratios may be needed to avoid over-labeling. |
| Reaction Buffer pH | 8.3 - 8.5 | Ensures primary amines on the protein are deprotonated and reactive. |
| Reaction Time | 1 - 2 hours at RT | Longer incubation (e.g., overnight at 4°C) can increase the degree of labeling. |
| Purification & Analysis | ||
| Protein Recovery (SEC) | > 85% | Dependent on the column and sample handling. |
| Final Purity | > 95% | Assessed by HPLC-SEC, ensuring removal of free dye and aggregates.[1] |
| Degree of Labeling (DOL) | 1.0 - 5.0 | The average number of dye molecules per protein molecule; optimal DOL is application-dependent.[2] |
Experimental Protocols
Part 1: Labeling of Proteins with IR754 Carboxylic Acid
This protocol describes the activation of IR754 Carboxylic Acid and its conjugation to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
IR754 Carboxylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Activation of IR754 Carboxylic Acid:
-
Immediately before use, prepare a 10 mg/mL solution of IR754 Carboxylic Acid in anhydrous DMSO.
-
In a separate tube, prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.
-
To activate the dye, mix the IR754 Carboxylic Acid solution with the EDC/NHS solution at a molar ratio of 1:1.2:1.2 (Dye:EDC:NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding an appropriate volume of Reaction Buffer.
-
Add the activated IR754-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, with a starting point of 10:1.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. This will hydrolyze any unreacted NHS-ester groups.
-
Part 2: Purification of Labeled Protein by Size-Exclusion Chromatography (SEC)
This protocol describes the removal of unconjugated IR754 Carboxylic Acid from the labeled protein.
Materials:
-
Quenched labeling reaction mixture
-
Size-Exclusion Chromatography (SEC) column (e.g., pre-packed or gravity-flow with appropriate resin for the protein size)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer.
-
-
Sample Application:
-
Carefully load the quenched reaction mixture onto the top of the column bed. The sample volume should not exceed 5-10% of the total column volume for optimal separation.[1]
-
-
Elution and Fraction Collection:
-
Begin the elution with the Elution Buffer and start collecting fractions immediately.
-
The larger, labeled protein will travel through the column faster and elute first. The smaller, unconjugated dye molecules will enter the pores of the resin and elute later.
-
Visually monitor the separation; the labeled protein will appear as a colored band that moves down the column. The free dye will form a second, slower-moving colored band.
-
-
Pooling and Concentration:
-
Identify the fractions containing the labeled protein by measuring the absorbance at 280 nm (for protein) and ~754 nm (for the dye).
-
Pool the fractions containing the purified labeled protein.
-
If necessary, concentrate the purified protein solution using an appropriate method such as centrifugal ultrafiltration.
-
Part 3: Characterization of the Labeled Protein
Procedure:
-
Determine Protein Concentration and Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~754 nm, Aₘₐₓ).
-
Calculate the protein concentration and DOL using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
-
-
Assess Purity:
-
Analyze the purity of the labeled protein using HPLC-SEC. A single, sharp peak corresponding to the monomeric labeled protein should be observed, with no significant peaks corresponding to free dye or protein aggregates.[1]
-
Diagrams
Caption: Overall workflow for protein labeling and purification.
Caption: Chemical pathway for labeling proteins with IR754 Carboxylic Acid.
References
Troubleshooting & Optimization
low fluorescence signal with IR 754 Carboxylic Acid
Welcome to the technical support center for IR 754 Carboxylic Acid. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low fluorescence signals during their experiments.
FAQs - Frequently Asked Questions
Q1: Why is my fluorescence signal with this compound weaker than expected?
A low fluorescence signal can be attributed to several factors. These can range from environmental conditions and sample preparation to the photophysical properties of the dye itself. Common causes include dye aggregation at high concentrations, fluorescence quenching by components in your sample or solvent, photobleaching from excessive light exposure, and suboptimal instrument settings for near-infrared (NIR) detection.[1][2][3]
Q2: What is fluorescence quenching and how can I prevent it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[4] This can be caused by a variety of factors, including interactions with other molecules in the solution (e.g., transition metals, aromatic amines) or the formation of non-fluorescent dye aggregates.[1][4][5] To prevent quenching, ensure your solvents and reagents are pure, and consider optimizing the dye concentration to avoid aggregation.[1] The presence of certain functional groups, like carboxylic acids, can sometimes interact with amines, leading to quenching.[4]
Q3: Can the solvent I use affect the fluorescence signal of this compound?
Yes, the solvent can have a significant impact on the fluorescence properties of a dye. The polarity, viscosity, and hydrogen-bonding capacity of the solvent can influence the fluorescence quantum yield and lifetime.[6][7][8][9] For cyanine (B1664457) dyes like IR 754, aggregation is a common issue in aqueous solutions, which can lead to a decrease in fluorescence.[3] It is recommended to test a variety of solvents to find the optimal conditions for your experiment.
Q4: How does dye concentration affect the fluorescence signal?
The concentration of this compound is critical. While a higher concentration might seem like it would lead to a stronger signal, it can often cause self-quenching due to dye aggregation.[1] This is a common issue with cyanine dyes.[3] It is crucial to determine the optimal concentration range for your specific application, which often involves preparing a dilution series and measuring the fluorescence at each concentration. A phantom study on a similar NIR dye, IR-780 perchlorate, found the highest fluorescence at 50 μM, with quenching observed at higher concentrations.[1]
Q5: What are the optimal instrument settings for measuring fluorescence from this compound?
Proper instrument settings are essential for detecting NIR fluorescence. This includes using a light source with an appropriate excitation wavelength, selecting the correct emission filters, and using a detector that is sensitive in the NIR range (up to 900 nm).[10][11] Ensure that your microscope objective and other optical components have high transmission in the NIR region.[10] It is also important to minimize background noise from sources like excitation light leakage by using appropriate filters.[12]
Troubleshooting Guide
If you are experiencing a low fluorescence signal with this compound, use the following table to diagnose and resolve the issue.
| Potential Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity | - Dye aggregation due to high concentration.[1] - Fluorescence quenching by sample components or solvent impurities.[4][5] - Suboptimal solvent environment.[7][9] - Photobleaching from excessive light exposure. | - Perform a concentration titration to find the optimal dye concentration. - Use high-purity solvents and reagents. If quenching is suspected, try to identify and remove the quenching agent. - Test a range of solvents with different polarities and viscosities. - Reduce the excitation light intensity or the exposure time. Use an anti-fading agent if compatible with your sample. |
| High Background Signal | - Autofluorescence from the sample or imaging medium.[13] - Excitation light leakage through emission filters.[12] - Extraneous room light entering the detector.[2] | - Image an unstained control sample to assess autofluorescence. Consider using a longer wavelength emission filter if possible.[13] - Use high-quality bandpass filters with sufficient optical density to block the excitation wavelength.[12] - Ensure the microscope or plate reader is properly shielded from ambient light.[2] |
| Inconsistent or Noisy Signal | - Low quantum yield of the dye in the specific experimental conditions.[14][15] - Inefficient light detection by the instrument.[11] - Instability of the light source or detector. | - Ensure the experimental environment is optimized for the dye. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[15] - Use a detector with high sensitivity in the NIR range.[11] - Allow the light source and detector to warm up and stabilize before taking measurements. Check for and minimize any mechanical vibrations. |
| Issues with Labeled Conjugates | - Inefficient conjugation of the dye to the target molecule. - Altered properties of the dye after conjugation.[16][17] - Steric hindrance or conformational changes affecting fluorescence. | - Verify the success of the conjugation reaction using appropriate analytical techniques (e.g., spectroscopy, chromatography). - Characterize the photophysical properties of the dye-conjugate to see if there are significant changes in absorption or emission spectra.[16] - Consider using a different linker or conjugation strategy to minimize the impact on the dye's fluorescence. |
Key Experiments & Protocols
Protocol 1: Standard Fluorescence Measurement
This protocol outlines the basic steps for measuring the fluorescence of this compound.
-
Preparation of Dye Solution:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO or methanol). The purity of the dye is important, with some commercial sources offering >80.0% purity.
-
From the stock solution, prepare a dilution series in the desired experimental buffer or solvent. It is crucial to test a range of concentrations to find the optimal one that avoids aggregation-induced quenching.[1]
-
-
Instrument Setup:
-
Turn on the light source and detector and allow them to stabilize.
-
Set the excitation wavelength to the absorption maximum of this compound (approximately 745-750 nm in methanol).
-
Set the emission wavelength to the emission maximum of the dye.
-
Use appropriate excitation and emission filters to minimize background signal and light leakage.[11][12]
-
-
Measurement:
-
Measure the fluorescence intensity of a blank sample (solvent or buffer only) to determine the background signal.
-
Measure the fluorescence intensity of your this compound samples.
-
Subtract the blank measurement from your sample measurements to get the true fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of dye concentration. A linear relationship is expected at low concentrations, while a decrease in the signal-to-concentration ratio at higher concentrations can indicate aggregation and quenching.[1]
-
Protocol 2: Assessing Dye Aggregation
Aggregation is a common cause of low fluorescence in cyanine dyes. This can be assessed by observing changes in the absorption spectrum.
-
Prepare a Concentration Series: Prepare a series of this compound solutions in your experimental buffer with increasing concentrations.
-
Measure Absorption Spectra: Using a spectrophotometer, measure the absorption spectrum for each concentration.
-
Analyze the Spectra:
-
At low concentrations, the spectrum should show a distinct peak at the monomer absorption maximum.
-
As the concentration increases, the formation of aggregates can lead to the appearance of a new, often blue-shifted, absorption band or a shoulder on the main peak. This is a characteristic sign of H-aggregate formation, which is typically non-fluorescent or weakly fluorescent.
-
Technical Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C30H33IN2O2 | [18][19][20] |
| Molecular Weight | 580.51 g/mol | [18] |
| Appearance | Green to Dark green powder/crystal | [18] |
| Excitation Max (λex) in Methanol | 745 - 750 nm | |
| Purity (Typical) | >80.0% (HPLC) |
Visualization
Below are diagrams to help visualize the troubleshooting process and the factors that can influence the fluorescence signal of this compound.
References
- 1. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 2. ionoptix.com [ionoptix.com]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Quenching of a Conjugated Polymer by Synergistic Amine-Carboxylic Acid and π-π Interactions for Selective Detection of Aromatic Amines in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition Metals Induce Quenching of Monomeric Near-Infrared Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 637. Solvent effects in the infrared spectra of carboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Reduction of excitation light leakage to improve near-infrared fluorescence imaging for tissue surface and deep tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 15. researchgate.net [researchgate.net]
- 16. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. This compound - Immunomart [immunomart.com]
- 20. chemscene.com [chemscene.com]
Technical Support Center: IR-754 Carboxylic Acid in Live Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IR-754 Carboxylic Acid for live-cell imaging. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you mitigate challenges, primarily photobleaching, and achieve optimal imaging results.
Frequently Asked Questions (FAQs)
Q1: What is IR-754 Carboxylic Acid and what are its primary applications in live imaging?
IR-754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class.[1][2][3] Its excitation and emission spectra in the NIR region (typically around 750-800 nm) make it well-suited for live-cell and in vivo imaging. The key advantages of using NIR dyes like IR-754 include deeper tissue penetration, reduced light scattering, and minimized autofluorescence from biological samples, leading to a better signal-to-noise ratio.[2][4] The carboxylic acid group allows for conjugation to biomolecules for targeted imaging applications.
Q2: What is photobleaching and why is it a concern with IR-754 Carboxylic Acid?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its ability to fluoresce.[5] This is a significant issue in live-cell imaging as it can lead to a diminished signal over time, making it difficult to observe dynamic processes or acquire long-term imaging data. Cyanine dyes, including IR-754, are susceptible to photobleaching, primarily through photooxidation.[3][6]
Q3: What are the main factors that contribute to the photobleaching of IR-754 Carboxylic Acid?
Several factors can influence the rate of photobleaching for cyanine dyes like IR-754:
-
Excitation Light Intensity: Higher laser power accelerates photobleaching.
-
Exposure Duration: Prolonged and repeated exposure to the excitation light increases the likelihood of photobleaching.[5]
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically degrade the dye.[6]
-
Microenvironment: The local chemical environment, including pH and the presence of oxidizing or reducing agents, can affect the dye's photostability.
Q4: How can I minimize photobleaching when using IR-754 Carboxylic Acid?
Minimizing photobleaching requires a multi-faceted approach:
-
Optimize Imaging Parameters: Use the lowest possible laser power and the shortest possible exposure time that still provides a sufficient signal.
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Use Sensitive Detectors: Employing highly sensitive detectors allows for the use of lower excitation light intensities.
-
Reduce Oxygen: For fixed cells, using an antifade mounting medium can help to scavenge oxygen radicals.[7] For live cells, this is more challenging, but some specialized live-cell imaging solutions can help.
-
Strategic Imaging: Only expose the sample to excitation light when actively acquiring images. Avoid prolonged focusing on the same area.
Q5: Are there more photostable alternatives to standard cyanine dyes?
Yes, research has led to the development of more photostable cyanine dye derivatives. For example, some Alexa Fluor dyes, which are sulfonated cyanine derivatives, have shown greater photostability.[8] Additionally, strategies like molecular shielding and conjugation with triplet-state quenchers are being used to enhance the photostability of cyanine dyes.[3][9]
Troubleshooting Guide
This guide addresses common issues encountered during live imaging with IR-754 Carboxylic Acid, with a focus on mitigating photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid Signal Loss (Photobleaching) | High laser power. | Reduce the laser power to the minimum level required for a detectable signal. |
| Long exposure times. | Decrease the camera exposure time. If the signal is too weak, increase the detector gain or use a more sensitive camera. | |
| Frequent imaging of the same field of view. | Reduce the frequency of image acquisition in time-lapse experiments. | |
| High oxygen concentration in the medium. | For live-cell experiments, ensure the imaging medium is fresh and consider using specialized media with antioxidant properties if compatible with your cells. For fixed cells, use a commercial antifade mounting medium.[7] | |
| Weak or No Fluorescence Signal | Low probe concentration. | Optimize the concentration of IR-754 Carboxylic Acid through titration. |
| Insufficient incubation time. | Increase the incubation time to allow for adequate uptake or binding of the probe. | |
| Incorrect filter set. | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of IR-754 Carboxylic Acid. | |
| Probe degradation. | Store the probe as recommended by the manufacturer, protected from light and moisture. Prepare fresh working solutions for each experiment.[7] | |
| High Background Fluorescence | Excessive probe concentration. | Reduce the concentration of the probe and ensure thorough washing steps to remove unbound dye.[7][10] |
| Cellular autofluorescence. | Although less of an issue in the NIR range, some autofluorescence can still occur. Image an unstained control sample to determine the background level. | |
| Contaminated imaging medium. | Use fresh, high-quality, phenol (B47542) red-free imaging medium. |
Experimental Protocols
Protocol 1: Live-Cell Staining with IR-754 Carboxylic Acid
This protocol provides a general guideline for staining live cells. Optimal conditions, particularly probe concentration and incubation time, should be determined experimentally for each cell type.
Materials:
-
IR-754 Carboxylic Acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cells cultured on an imaging-compatible dish (e.g., glass-bottom dish)
Procedure:
-
Prepare Stock Solution: Dissolve IR-754 Carboxylic Acid in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Prepare Working Solution: Dilute the stock solution in complete, phenol red-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Preparation: Ensure cells are healthy and seeded at an appropriate density on the imaging dish.
-
Staining: Remove the existing culture medium and replace it with the medium containing the IR-754 working solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal time will vary depending on the cell type and experimental goals.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.
-
Imaging: Proceed with live-cell imaging.
Protocol 2: Minimizing Photobleaching During Image Acquisition
Procedure:
-
Microscope Setup:
-
Use a microscope equipped for NIR imaging with appropriate laser lines and filters for IR-754.
-
Ensure the microscope is properly aligned and calibrated.
-
-
Locating the Region of Interest (ROI):
-
Use brightfield or differential interference contrast (DIC) to locate and focus on the cells of interest. This minimizes fluorescent light exposure during the search phase.
-
-
Initial Imaging Settings:
-
Start with a low laser power setting (e.g., 1-5% of maximum).
-
Use a moderate exposure time (e.g., 50-200 ms).
-
-
Image Acquisition:
-
Acquire a single image to assess the signal-to-noise ratio.
-
If the signal is too weak, first try increasing the detector gain. If the signal is still insufficient, incrementally increase the laser power or exposure time.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Utilize software features that limit illumination to the exact time of image capture.
-
Data Presentation
| Factor | Influence on Photostability | Rationale |
| Molecular Structure | High | Modifications to the polymethine chain and terminal groups can significantly alter susceptibility to photooxidation.[11] Steric shielding of the chromophore can enhance photostability.[3] |
| Excitation Wavelength | Moderate | While NIR light is generally less phototoxic, the specific wavelength and its overlap with the dye's absorption spectrum can influence the rate of photobleaching. |
| Excitation Intensity | High | Higher intensity light increases the rate at which dye molecules enter excited states, accelerating photobleaching. |
| Oxygen Concentration | High | Molecular oxygen is a key mediator of photobleaching for many cyanine dyes through the formation of singlet oxygen.[6] |
| Solvent/Microenvironment | Moderate to High | The viscosity, polarity, and pH of the surrounding medium can affect the dye's conformational flexibility and reactivity in the excited state.[4] |
| Presence of Quenchers | High | Triplet-state quenchers can accept energy from the excited dye, preventing it from reacting with oxygen and thus enhancing photostability.[9] |
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process of a cyanine dye.
Caption: A logical workflow for troubleshooting common issues in live-cell imaging with IR-754.
References
- 1. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. nathan.instras.com [nathan.instras.com]
how to prevent IR 754 Carboxylic Acid dye aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of IR-754 Carboxylic Acid dye in their experiments.
Understanding IR-754 Carboxylic Acid Dye Aggregation
IR-754 Carboxylic Acid is a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Like many cyanine dyes, it has a planar aromatic structure that can lead to intermolecular interactions and self-aggregation in aqueous solutions. This aggregation can significantly alter the dye's photophysical properties, leading to quenching of the fluorescence signal and shifts in the absorption spectrum, ultimately impacting experimental results.
Aggregation is primarily driven by van der Waals forces and π-π stacking between the dye molecules. The formation of non-fluorescent H-aggregates (face-to-face stacking) is a common issue. The extent of aggregation is influenced by several factors, including dye concentration, the polarity of the solvent, pH, and the presence of salts.
Troubleshooting Guide: Preventing and Resolving Aggregation
This guide addresses common issues encountered during the use of IR-754 Carboxylic Acid dye.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Dye Aggregation | Decrease the working concentration of the dye. Use a co-solvent such as DMSO or DMF to prepare a concentrated stock solution before diluting in your aqueous buffer. For cell-based assays in buffers like PBS, the addition of 10% Fetal Bovine Serum (FBS) can help suppress aggregation. |
| Incorrect Solvent | Ensure the dye is fully dissolved. While the carboxylic acid group enhances water solubility, organic co-solvents are often necessary for initial solubilization. |
| pH of the Medium | The protonation state of the carboxylic acid group can influence solubility and aggregation. Maintain a neutral to slightly basic pH (7.0-8.5) to ensure the carboxylate is deprotonated, which can help reduce aggregation through electrostatic repulsion. |
| Photobleaching | Minimize exposure of the dye solution to light. Use appropriate neutral density filters and minimize illumination times during fluorescence microscopy. Consider using an anti-fade mounting medium for imaging applications. |
Issue 2: Shift in Absorption Spectrum
| Possible Cause | Recommended Solution |
| H-Aggregate Formation | A blue-shift in the absorption maximum is indicative of H-aggregation. Confirm by acquiring absorption spectra at different concentrations. Dilute the sample or add a disaggregating agent. |
| J-Aggregate Formation | A red-shift and sharpening of the absorption peak may indicate the formation of J-aggregates. While sometimes desirable for specific applications, if unintended, follow the same steps to reduce aggregation as for H-aggregates. |
| Solvent Effects | The absorption maximum can be solvent-dependent (solvatochromism). Ensure you are comparing spectra in the same solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of IR-754 Carboxylic Acid?
A1: It is recommended to first dissolve IR-754 Carboxylic Acid in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution (e.g., 1-10 mM). This stock solution can then be diluted into your aqueous buffer of choice for the final working concentration. This two-step process helps to ensure the dye is monomeric before introduction into an aqueous environment where it is more prone to aggregate.
Q2: How does concentration affect the aggregation of IR-754 Carboxylic Acid?
A2: Dye aggregation is highly concentration-dependent. At higher concentrations, the likelihood of intermolecular interactions increases, leading to the formation of aggregates. It is crucial to work at the lowest concentration that provides an adequate signal for your application. We recommend performing a concentration titration to determine the optimal concentration range where the dye remains monomeric and provides a stable signal.
Q3: Can I use IR-754 Carboxylic Acid in phosphate-buffered saline (PBS)?
A3: Yes, but with caution. High salt concentrations in buffers like PBS can promote the aggregation of cyanine dyes. If you observe a decrease in fluorescence or a shift in the absorption spectrum, consider the following:
-
Decrease the dye concentration.
-
Add a small percentage of an organic co-solvent (e.g., <1% DMSO), if your experimental system permits.
-
For cell-based assays, the addition of proteins, such as 10% Fetal Bovine Serum (FBS), can help to prevent aggregation by interacting with the dye molecules and keeping them separated.
Q4: How should I store solutions of IR-754 Carboxylic Acid?
A4: For long-term storage, it is best to store the dye as a lyophilized powder at -20°C in the dark. Concentrated stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several months. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions are less stable and should ideally be prepared fresh for each experiment.
Q5: What is the effect of pH on IR-754 Carboxylic Acid?
A5: The pH of the solution can affect the charge of the carboxylic acid group. At neutral to basic pH, the carboxylic acid will be deprotonated to a carboxylate, which is negatively charged. This can help to reduce aggregation due to electrostatic repulsion between the dye molecules. In acidic conditions, the carboxylic acid will be protonated and neutral, which may increase the propensity for aggregation.
Data Presentation
Table 1: Influence of Concentration and Solvent on IR-754 Carboxylic Acid Aggregation (Hypothetical Data)
| Concentration (µM) | Solvent System | Predominant Species | Relative Fluorescence Quantum Yield |
| 0.1 | PBS | Monomer | 1.00 |
| 1 | PBS | Monomer/Dimer | 0.75 |
| 10 | PBS | H-Aggregates | 0.15 |
| 10 | PBS + 1% DMSO | Monomer/Dimer | 0.65 |
| 10 | PBS + 10% FBS | Monomer | 0.90 |
| 10 | 50% Ethanol | Monomer | 0.95 |
This table illustrates a common trend for cyanine dyes, where increasing concentration in high-salt buffers leads to aggregation and fluorescence quenching. The addition of organic co-solvents or proteins can mitigate this effect.
Experimental Protocols
Protocol 1: Preparation of a Monomeric IR-754 Carboxylic Acid Working Solution
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of lyophilized IR-754 Carboxylic Acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to the vial to create a 1 mM stock solution.
-
Vortex thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.
-
-
Prepare the Working Solution:
-
Determine the desired final concentration of the dye in your aqueous buffer (e.g., PBS, HEPES).
-
Serially dilute the 1 mM stock solution in your aqueous buffer to achieve the final working concentration. It is recommended to add the dye stock to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can induce aggregation.
-
-
Verification of Monomeric State (Optional but Recommended):
-
Acquire the absorption spectrum of the working solution using a UV-Vis spectrophotometer.
-
The spectrum should exhibit a single, well-defined peak at the expected absorption maximum for the monomeric dye (around 750 nm). The absence of a significant blue-shifted shoulder or peak indicates minimal H-aggregation.
-
Visualizations
Caption: Factors promoting the aggregation of IR-754 Carboxylic Acid.
Caption: A workflow for troubleshooting low fluorescence signals.
Technical Support Center: Troubleshooting IR 754 Carboxylic Acid Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for IR 754 Carboxylic Acid conjugation reactions. All recommendations are designed to address specific experimental challenges in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the underlying chemical principle of conjugating this compound to a biomolecule?
The conjugation of this compound to biomolecules, such as antibodies or peptides, primarily relies on a two-step carbodiimide (B86325) crosslinking reaction. First, the carboxylic acid group (-COOH) on the IR 754 dye is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, this reactive NHS ester is coupled to a primary amine (-NH2) on the target biomolecule, forming a stable amide bond.[1]
dot
Caption: General workflow for this compound conjugation.
Troubleshooting Low Conjugation Efficiency
Q2: My final conjugate shows very low or no fluorescence, indicating a failed reaction. What are the likely causes?
Low or no fluorescence in the final product typically points to issues in the activation or conjugation steps. The most common culprits are:
-
Hydrolyzed IR 754-NHS ester: The NHS ester is susceptible to hydrolysis, rendering it inactive. This can be caused by exposure to moisture or inappropriate pH conditions.[2]
-
Inactive EDC/NHS reagents: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.
-
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target biomolecule for the activated dye, quenching the reaction.[2]
-
Incorrect pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the conjugation of the NHS ester to the amine is favored at a slightly basic pH (7.2-8.5).[3][4]
Q3: How can I improve the efficiency of my conjugation reaction?
To enhance conjugation efficiency, consider the following optimizations:
-
Use fresh, high-quality reagents: Always use fresh solutions of EDC and NHS. If the reagents have been opened multiple times, their activity may be compromised.
-
Optimize the molar ratio of reactants: A molar excess of the activated IR 754 dye over the biomolecule is generally recommended. However, an excessive amount can lead to over-labeling and potential protein aggregation. A good starting point is a 10- to 20-fold molar excess of the dye.[5]
-
Control the pH: Use a two-buffer system. Perform the activation of IR 754-COOH in a MES buffer at pH 4.5-6.0, and then adjust the pH to 7.2-8.5 with a phosphate (B84403) or bicarbonate buffer for the conjugation step.[3][4]
-
Increase protein concentration: Working with a higher concentration of your biomolecule can favor the conjugation reaction over the hydrolysis of the NHS ester. A concentration of 1-10 mg/mL is often recommended.[6]
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Dye:Biomolecule) | 5:1 to 20:1 | Ensures sufficient labeling without excessive modification that could lead to aggregation.[6] |
| Activation pH | 4.5 - 6.0 | Optimizes the formation of the O-acylisourea intermediate by EDC.[3][4] |
| Conjugation pH | 7.2 - 8.5 | Facilitates the nucleophilic attack of the primary amine on the NHS ester.[2] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics and reduce hydrolysis.[5] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Allows for sufficient reaction time while minimizing protein degradation.[5] |
Table 1: Recommended Reaction Parameters for IR 754-COOH Conjugation.
Issues with Protein Stability and Aggregation
Q4: My protein precipitates out of solution after adding the activated IR 754 dye. How can I prevent this?
Protein precipitation during conjugation is a common issue, often caused by:
-
Over-labeling: The attachment of multiple hydrophobic dye molecules can alter the protein's surface charge and solubility, leading to aggregation.[6]
-
High concentration of organic solvent: this compound is often dissolved in an organic solvent like DMSO or DMF. A high percentage of organic solvent in the final reaction mixture can denature the protein.[6]
-
Suboptimal buffer conditions: The pH and ionic strength of the buffer can impact protein stability.
Solutions:
-
Reduce the molar excess of the dye: Start with a lower dye-to-protein ratio (e.g., 5:1) and gradually increase it.
-
Minimize the organic solvent concentration: Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.[6]
-
Optimize the reaction buffer: Consider adding stabilizing agents like arginine (50 mM) and glutamic acid (50 mM) to your buffer to suppress aggregation.[7]
-
Perform the reaction at a lower temperature: Incubating the reaction at 4°C overnight instead of at room temperature for a shorter period can sometimes reduce aggregation.[5]
Caption: Experimental workflow for antibody conjugation.
Protocol 2: Labeling a Peptide with this compound
This protocol is suitable for peptides containing a primary amine (e.g., N-terminus or a lysine (B10760008) residue).
Materials:
-
Same as Protocol 1, with the peptide of interest instead of an antibody.
-
HPLC system for purification and analysis.
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
Follow the same activation procedure as in Protocol 1.
-
-
Conjugation to the Peptide:
-
Add the activated IR 754-NHS ester solution to the peptide solution. A 1.5- to 3-fold molar excess of the activated dye over the peptide is a common starting point.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the IR 754-peptide conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm the conjugation.
-
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Non-specific Binding of IR 754 Carboxylic Acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR 754 Carboxylic Acid conjugates. The following information will help you address common issues related to non-specific binding and high background signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding of this compound conjugates can arise from several factors related to both the dye and the experimental conditions:
-
Hydrophobicity of the Dye: IR 754, as a cyanine (B1664457) dye, possesses a hydrophobic character. This inherent hydrophobicity can lead to non-specific interactions with hydrophobic regions of proteins and cell membranes.[1] The predicted LogP value for this compound is 3.1315, indicating a degree of lipophilicity that can contribute to this phenomenon.
-
Electrostatic Interactions: At physiological pH (around 7.4), the carboxylic acid group of the dye is deprotonated, resulting in a negative charge.[2][3] This negative charge can lead to non-specific binding to positively charged molecules or surfaces within cells and tissues.
-
Conjugate Aggregation: Cyanine dyes and their conjugates can form aggregates in aqueous solutions. These aggregates are prone to non-specific binding, leading to punctate or speckled background staining.[4]
-
High Conjugate Concentration: Using an excessively high concentration of the IR 754 conjugate increases the likelihood of non-specific binding to low-affinity sites.[5]
-
Inadequate Blocking: Insufficient or inappropriate blocking of non-specific binding sites on cells, tissues, or membranes allows the conjugate to bind to unintended targets.[6]
-
Inefficient Washing: Failure to thoroughly wash away unbound or weakly bound conjugates results in a high background signal.[7]
Q2: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I troubleshoot this?
A2: A uniformly high background is a common issue that can obscure your specific signal. The primary causes are often related to conjugate concentration, blocking, and washing steps.
Troubleshooting Workflow for High Background Signal
Figure 1. Troubleshooting workflow for high background signal.
Here are the detailed steps to address high background:
-
Optimize Conjugate Concentration: Perform a titration to find the optimal concentration that provides the best signal-to-noise ratio.
-
Improve Blocking:
-
Increase the blocking time or temperature.
-
Try different blocking agents. For near-infrared applications, options like commercially available protein-free blocking buffers can be effective. While Bovine Serum Albumin (BSA) is common, it can sometimes contribute to background fluorescence in the near-infrared spectrum.[4]
-
-
Enhance Washing Steps:
-
Increase the number and duration of washes.
-
Include a low concentration of a non-ionic detergent, such as 0.05-0.1% Tween-20, in your wash buffer to reduce hydrophobic interactions.[6]
-
Q3: My images show a speckled or punctate background. What causes this and how can I fix it?
A3: A speckled background is often indicative of aggregated conjugates.
Workflow to Resolve Punctate Background Staining
Figure 2. Workflow to resolve punctate background staining.
Here are the steps to mitigate a speckled background:
-
Clarify the Conjugate Solution: Before use, centrifuge your IR 754 conjugate solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any aggregates. Use only the supernatant for your staining.[4]
-
Filter Buffers: Ensure all buffers used in your experiment are filtered (e.g., through a 0.22 µm filter) to remove any particulate matter.
Q4: Can the choice of blocking buffer significantly impact the non-specific binding of IR 754 conjugates?
A4: Yes, the choice of blocking buffer is critical. While non-fat dry milk is a cost-effective option, it may not be suitable for all applications, especially when detecting phosphorylated proteins. For near-infrared fluorescent applications, some studies suggest that milk can increase background in the 700 nm channel.[5] It is often recommended to test a few different blocking agents to determine the best one for your specific experiment.
Data Presentation
Table 1: Comparison of Common Blocking Agents for Near-Infrared Fluorescent Western Blotting
| Blocking Agent | Concentration | Advantages | Disadvantages | Signal-to-Noise Ratio (Relative) |
| Non-fat Dry Milk | 5% (w/v) in TBS/PBS | Inexpensive, readily available. | Can interfere with phospho-specific antibody binding and biotin-streptavidin detection. May increase background in some NIR channels.[5] | Moderate |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in TBS/PBS | Single-protein blocker, generally compatible with phospho-protein and biotin (B1667282) detection. | Can exhibit some autofluorescence in the NIR spectrum.[4] | Moderate to High |
| Normal Serum | 5-10% (v/v) in TBS/PBS | Contains a mixture of proteins that can effectively block non-specific sites. | Must be from the same species as the secondary antibody to avoid cross-reactivity.[2] | High |
| Commercial Protein-Free Blockers | Per manufacturer | No animal proteins, reduces cross-reactivity with antibodies. Often optimized for low background in fluorescent applications. | More expensive than traditional blockers. | High to Very High |
Note: The relative signal-to-noise ratio is a generalization, and the optimal blocking agent should be empirically determined for each experimental system.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound via NHS Ester Chemistry
This protocol outlines the steps to activate this compound to an N-hydroxysuccinimide (NHS) ester and subsequently conjugate it to a primary antibody.
Workflow for Antibody Conjugation
Figure 3. Workflow for this compound conjugation to an antibody.
Materials:
-
Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer at the desired pH.
-
Activation of this compound: a. Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF to prepare stock solutions. b. In a microcentrifuge tube, mix this compound and NHS in a 1:1.2 molar ratio in reaction buffer. c. Add EDC to the mixture at a 1.5-fold molar excess over the carboxylic acid. d. Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
Conjugation Reaction: a. Add the activated IR 754 NHS ester solution to the antibody solution. A typical starting molar excess of dye to antibody is 10-20 fold. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove unconjugated dye and reaction byproducts by passing the solution over a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of IR 754 (approximately 750 nm).
Protocol 2: Cell-Based Assay to Quantify Non-Specific Binding
This protocol allows for the quantitative assessment of non-specific binding of an IR 754 conjugate to cells that do not express the target antigen.
Materials:
-
Target-positive cell line (for positive control)
-
Target-negative cell line (for measuring non-specific binding)
-
IR 754-conjugated antibody or molecule
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both target-positive and target-negative cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Conjugate Dilution Series: Prepare a serial dilution of your IR 754 conjugate in cell culture medium. Include a vehicle-only control.
-
Incubation: Remove the culture medium from the cells and add the different concentrations of the IR 754 conjugate. Incubate for a time period relevant to your main experiment (e.g., 1 hour at 37°C).
-
Washing: Aspirate the conjugate solution and wash the cells three to five times with PBS to remove unbound conjugate.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Signal Quantification:
-
Plate Reader: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for IR 754.
-
Flow Cytometry: Detach the cells and analyze the mean fluorescence intensity of the cell populations.
-
-
Data Analysis: Plot the fluorescence intensity against the conjugate concentration for both cell lines. The signal from the target-negative cell line represents the non-specific binding. Calculate the signal-to-background ratio at different concentrations by dividing the signal from the target-positive cells by the signal from the target-negative cells.
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize non-specific binding of this compound conjugates, leading to more reliable and reproducible experimental results.
References
- 1. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 2. IRDye800CW-Cyclic albumin-binding domain (Ac-RLIEDICLPRWGCLWEDDK-NH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. azurebiosystems.com [azurebiosystems.com]
improving signal-to-noise ratio with IR 754 Carboxylic Acid
Welcome to the technical support center for IR 754 Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal results.
Troubleshooting Guides
This section addresses common issues encountered when using this compound that can lead to a poor signal-to-noise ratio.
Issue: High Background Fluorescence
A high background can obscure your signal, leading to a low SNR. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Excess Unbound Dye | Ensure complete removal of unconjugated this compound after the labeling reaction through dialysis or size-exclusion chromatography. |
| Non-Specific Binding of Conjugate | Increase the number and duration of wash steps after incubation with the labeled probe.[1] Optimize the blocking buffer; consider using a buffer with serum from the same species as the secondary antibody if applicable. |
| Autofluorescence of Sample | If working with tissues, consider using a commercial autofluorescence quenching agent. For in vivo imaging, switching to a chlorophyll-free animal diet for at least a week can reduce background in the near-infrared range. |
| Contaminated Imaging Surface | Clean the microscope slides, coverslips, and any other imaging surfaces with methanol (B129727) or ethanol (B145695) followed by ultrapure water to remove residual dye or other contaminants.[1] |
| Dye Aggregation | Prepare fresh stock solutions of the dye and conjugate. Avoid repeated freeze-thaw cycles. Sonication of the dye solution before use may help to break up aggregates. |
Issue: Weak or No Signal
A weak signal can be difficult to distinguish from background noise. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inefficient Labeling | Verify the conjugation of this compound to your molecule of interest. Optimize the dye-to-protein ratio; too low a ratio will result in a weak signal, while too high a ratio can lead to quenching. |
| Low Target Abundance | Ensure that the target molecule is expressed in your sample and that the primary antibody (if used) is validated for your application. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use the lowest possible laser power and shortest exposure time that provides a detectable signal. Store the dye and conjugates protected from light.[2] |
| Incorrect Imaging Settings | Ensure the excitation and emission filters are appropriate for this compound (excitation typically around 750 nm and emission around 780 nm). |
| Poor Antibody-Antigen Binding | Confirm the primary antibody is suitable for your experimental conditions (e.g., fixation, permeabilization). Titrate the primary antibody to find the optimal concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a near-infrared (NIR) dye like this compound?
A1: NIR dyes offer several advantages for fluorescence imaging, including deeper tissue penetration due to reduced light scattering and absorption by biological tissues.[3] They also exhibit lower background autofluorescence compared to dyes in the visible spectrum, which contributes to a higher signal-to-noise ratio.[3]
Q2: How can I confirm that this compound has successfully conjugated to my protein?
A2: You can confirm conjugation using techniques such as UV-Vis spectroscopy to check for the characteristic absorbance peaks of both the protein and the dye in the conjugate. Gel electrophoresis (SDS-PAGE) can also be used, where the labeled protein will appear as a fluorescent band.
Q3: What is the optimal dye-to-protein ratio for labeling with this compound?
A3: The optimal dye-to-protein ratio is dependent on the specific protein and application. A good starting point is a molar ratio of 3:1 to 8:1 (dye:protein). It is recommended to perform a titration to determine the optimal ratio for your experiment, as over-labeling can lead to fluorescence quenching and reduced signal.
Q4: How should I store this compound and its conjugates?
A4: this compound should be stored at -20°C, protected from light and moisture. Conjugated proteins should also be stored at 4°C or -20°C (depending on the protein's stability), protected from light, and in a buffer containing a cryoprotectant if frozen. Avoid repeated freeze-thaw cycles.
Q5: Can I use this compound for in vivo imaging?
A5: Yes, as a near-infrared dye, this compound is well-suited for in vivo imaging applications due to the increased tissue penetration of NIR light.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a primary antibody using EDC/NHS chemistry.
Materials:
-
This compound
-
Antibody (in a buffer free of amines, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the Antibody: Dissolve the antibody in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Activate this compound:
-
In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:2:2 (Dye:EDC:Sulfo-NHS).
-
Incubate this mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation:
-
Add the activated this compound mixture to the antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the labeled antibody using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling.
Protocol 2: Immunofluorescence Staining to Optimize Signal-to-Noise Ratio
This protocol provides a general workflow for immunofluorescence staining using an this compound-labeled antibody.
Materials:
-
Cells or tissue sections on slides
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody labeled with this compound
-
Wash buffer (e.g., PBS)
-
Mounting medium
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections as required for your target antigen.
-
Blocking: Incubate the sample with blocking buffer for at least 1 hour at room temperature to reduce non-specific binding.[4]
-
Primary Antibody Incubation: Dilute the this compound-labeled primary antibody in blocking buffer to the desired concentration. Incubate the sample with the antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the sample three times with wash buffer for 5-10 minutes each to remove unbound antibodies.
-
Mounting: Mount the sample with a suitable mounting medium.
-
Imaging:
-
Use a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.
-
Start with a low laser power and short exposure time to minimize photobleaching.
-
Adjust the gain and exposure settings to obtain a clear signal with minimal background.
-
Acquire a negative control (without the primary antibody) to assess the level of background fluorescence.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C30H33IN2O2[5] |
| Molecular Weight | 580.51 g/mol |
| CAS Number | 2311980-68-2[5] |
| Excitation Maximum (approx.) | 750 nm |
| Emission Maximum (approx.) | 780 nm |
| Reactive Group | Carboxylic Acid |
Table 2: Factors Influencing Signal-to-Noise Ratio
| Parameter | Effect on Signal | Effect on Noise | Recommendation for Improving SNR |
| Excitation Power | Increases | Increases (background) | Use the lowest power that provides a detectable signal. |
| Exposure Time | Increases | Increases (detector noise) | Use the shortest time necessary for a clear image. |
| Dye Concentration | Increases up to a point, then quenching | May increase (non-specific binding) | Optimize the concentration to maximize signal without quenching. |
| Washing Steps | No direct effect | Decreases (removes unbound probe) | Increase the number and duration of washes. |
| Blocking | No direct effect | Decreases (reduces non-specific binding) | Use an effective blocking agent for your sample type. |
Visualizations
Caption: Experimental workflow for improving signal-to-noise ratio.
Caption: Key factors influencing the signal-to-noise ratio.
Caption: Simplified EGFR signaling pathway visualization.
References
- 1. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learn.cellsignal.com [learn.cellsignal.com]
- 5. This compound - Immunomart [immunomart.com]
impact of pH on IR 754 Carboxylic Acid fluorescence intensity
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with IR 754 Carboxylic Acid, focusing specifically on the impact of environmental pH on its fluorescence properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence intensity sensitive to pH?
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its structure includes a carboxylic acid group (-COOH), which is ionizable.[3][4] The fluorescence of cyanine dyes can be sensitive to their environment.[5] The pH of the solution dictates the protonation state of this carboxylic acid group.
-
At low pH (acidic conditions): The carboxylic acid group is likely to be in its protonated, neutral form (-COOH).
-
At high pH (basic conditions): The group deprotonates to its carboxylate, negatively charged form (-COO⁻).
This change in protonation and charge can alter the dye's electronic properties, solubility, and tendency to form non-fluorescent aggregates, thereby impacting its fluorescence intensity. The protonation state of a group electronically coupled to the fluorophore is a common mechanism for pH sensitivity in fluorescent probes.[6]
Q2: How does a change in pH generally affect the fluorescence intensity of this compound?
While specific data for this compound is not extensively published, the behavior of similar ionizable fluorescent dyes provides a strong indication. The relationship between pH and fluorescence is often most pronounced around the pKₐ of the ionizable group. For a carboxylic acid, this is typically in the acidic to neutral range (around pH 3-5).
Changes in fluorescence can occur through several mechanisms:
-
Photoinduced Electron Transfer (PET): The protonation state of the carboxyl group can influence the efficiency of PET, a process that can quench fluorescence.[7]
-
Aggregation-Caused Quenching (ACQ): Changes in charge can affect the dye's solubility. At pH values where the dye is less soluble, it may form aggregates, which are often less fluorescent or non-fluorescent.
-
Structural Changes: Protonation can induce conformational changes in the dye molecule that alter its ability to absorb and emit light efficiently.
Q3: My fluorescence signal is significantly lower than expected. Could the pH of my buffer be the cause?
Yes, an inappropriate buffer pH is a common cause of low fluorescence signal. If the pH of your experimental medium promotes a quenched state of the dye (e.g., through aggregation or PET), the signal will be weak. It is crucial to verify the pH of your final sample solution and compare the fluorescence intensity in different buffer systems if you suspect a pH-related issue. Low signal intensity can also be caused by a mismatch between the fluorophore's spectra and the instrument's filter settings.[8]
Q4: What is the optimal pH range for using this compound?
The optimal pH depends on the specific application. For many biological applications, maintaining a stable physiological pH (typically 7.2-7.4) is crucial.[5] However, if the dye is used as a pH sensor, its responsive range around its pKₐ would be of primary interest. To ensure consistent and maximal fluorescence for non-sensing applications, it is recommended to work in a buffered solution where the dye is stable and highly fluorescent, likely in a range where the carboxylate form (-COO⁻) is predominant and aggregation is minimized (e.g., slightly basic conditions). An experimental pH titration is the best way to determine the optimal range for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause (pH-Related) | Recommended Solution | General Troubleshooting Steps |
| Low Fluorescence Signal | The buffer pH is causing fluorescence quenching (e.g., promoting aggregation or a non-emissive protonation state). | Perform a pH titration experiment (see protocol below) to identify the optimal pH range for fluorescence. Ensure your buffer has sufficient capacity to maintain the target pH after sample addition. | Check fluorometer settings (excitation/emission wavelengths, gain).[8] Confirm dye concentration. Check for photobleaching by reducing exposure time or light intensity.[9] |
| High Background Fluorescence | The buffer components themselves are autofluorescent at the wavelengths used. | Test a "blank" sample containing only the buffer. Consider switching to a different buffer system (e.g., phosphate (B84403) vs. TRIS) to see if the background is reduced. | Use high-purity, spectroscopy-grade solvents and reagents. Use black-walled microplates to reduce stray light and well-to-well crosstalk.[8] |
| Inconsistent Readings / Poor Reproducibility | Small, unrecorded variations in pH between samples are causing significant fluorescence changes, especially if working near the dye's pKₐ. | Prepare a large batch of a single, reliable buffer. Re-measure the pH of each sample before reading its fluorescence. Ensure precise and consistent pipetting. | Ensure thorough mixing of all samples. Allow samples to equilibrate to a stable temperature before measurement. |
| Unexpected Shifts in Emission Wavelength | Extreme pH values can sometimes cause shifts in the emission maximum due to the formation of different chemical species (e.g., protonated vs. deprotonated forms). | Analyze the full emission spectrum, not just the peak intensity. The presence of an isosbestic point in absorption spectra can suggest the presence of two distinct forms in equilibrium.[6] | Calibrate the spectrometer. Check for and rule out contamination from other fluorescent molecules. |
Experimental Protocols
Protocol: Characterizing the pH-Dependent Fluorescence of this compound
Objective: To systematically measure the fluorescence intensity of this compound across a wide pH range to determine its pH sensitivity profile.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10.
-
pH meter
-
Fluorometer or fluorescence plate reader
-
Black-walled, clear-bottom 96-well plates or quartz cuvettes
Procedure:
-
Prepare a Dye Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 1 mM). Protect from light and store as recommended by the supplier.[1]
-
Prepare pH Buffers: Prepare a series of buffers (e.g., at 0.5 or 1.0 pH unit intervals) covering the desired range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0).
-
Prepare Working Solutions: For each pH point, dilute the dye stock solution into the corresponding pH buffer to a final, constant concentration (e.g., 1 µM). Ensure the final concentration of DMSO is low and consistent across all samples (e.g., <0.1%) to minimize solvent effects.
-
Prepare Blank Samples: For each pH buffer, prepare a blank sample containing the same concentration of DMSO but no dye.
-
Equilibration: Allow all solutions to equilibrate at room temperature for at least 15 minutes, protected from light.
-
Fluorescence Measurement:
-
Set the fluorometer to the appropriate excitation wavelength for this compound (refer to supplier datasheet, typically around 750-760 nm).
-
Scan the emission spectrum (e.g., from 770 nm to 850 nm) or measure the intensity at the expected emission maximum (typically around 780 nm).
-
First, measure the blank samples for each pH to determine the background fluorescence.
-
Next, measure the fluorescence of the dye samples at each pH.
-
-
Data Analysis:
-
Subtract the corresponding blank reading from each dye sample reading.
-
Plot the corrected fluorescence intensity (as a percentage of the maximum observed intensity) against the pH.
-
The resulting curve will show the pH profile of the dye's fluorescence.
-
Data Presentation
Table 1: Hypothetical pH Titration Data for this compound
This table illustrates the type of data you would generate from the protocol above, showing a hypothetical fluorescence response linked to the protonation state of the carboxylic acid group.
| pH | Protonation State of -COOH | Relative Fluorescence Intensity (RFU) | % of Maximum Fluorescence |
| 3.0 | -COOH (Protonated) | 15,200 | 18% |
| 4.0 | -COOH / -COO⁻ (Mixed) | 35,800 | 42% |
| 5.0 | -COO⁻ / -COOH (Mixed) | 67,500 | 79% |
| 6.0 | -COO⁻ (Deprotonated) | 82,100 | 96% |
| 7.0 | -COO⁻ (Deprotonated) | 85,300 | 100% |
| 7.4 | -COO⁻ (Deprotonated) | 85,250 | 100% |
| 8.0 | -COO⁻ (Deprotonated) | 84,900 | 99% |
| 9.0 | -COO⁻ (Deprotonated) | 84,500 | 99% |
| 10.0 | -COO⁻ (Deprotonated) | 83,900 | 98% |
Visualizations
Caption: Logical relationship between solution pH and fluorescence intensity.
Caption: Experimental workflow for pH-dependency characterization.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 2311980-68-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C30H33IN2O2 | CID 164185572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Near-Infrared Fluorescence Lifetime pH-Sensitive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. youtube.com [youtube.com]
stability of IR 754 Carboxylic Acid in different buffers (PBS, MES)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of IR 754 Carboxylic Acid in different buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous buffers?
A1: this compound, a cyanine (B1664457) dye, is susceptible to degradation and aggregation in aqueous solutions. Its stability is influenced by several factors including pH, buffer composition, light exposure, and temperature. For optimal performance, it is crucial to use freshly prepared solutions and store the dye under recommended conditions.[1]
Q2: Which buffer is recommended for working with this compound: PBS or MES?
A2: The choice of buffer depends on the specific application.
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer and is generally suitable for this compound, provided the pH is maintained in the neutral to slightly alkaline range (pH 7.2-8.5).[1] However, the phosphate (B84403) ions in PBS can sometimes reduce the efficiency of EDC/NHS chemistry if you are activating the carboxylic acid for conjugation.[2]
-
MES (2-(N-morpholino)ethanesulfonic acid) Buffer: MES buffer is often preferred for conjugation reactions involving EDC and NHS esters. This is because MES does not contain primary amines or carboxyl groups that can compete with the desired reaction.[2] It is typically used at a pH of around 6.0 for efficient activation of the carboxylic acid.[2]
Q3: What is the optimal pH range for maintaining the stability of this compound?
A3: Cyanine dyes like IR 754 are generally most stable in a neutral to slightly alkaline pH range, typically between 7.2 and 8.5, for applications not involving conjugation chemistry.[1] However, for activating the carboxylic acid group with EDC/NHS, a more acidic pH of around 6.0 is often used with MES buffer to optimize the activation step.[2] Extreme pH values should be avoided as they can lead to the degradation of the dye.[1]
Q4: How does light exposure affect the stability of this compound?
A4: Like many fluorescent dyes, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1][3] It is crucial to minimize light exposure during all stages of handling, including storage, sample preparation, and imaging.[1]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or colder, protected from light and moisture.[1] For long-term stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Photobleaching | Minimize light exposure during all experimental steps. Use dark microfuge tubes and work in low-light conditions. For microscopy, consider using an antifade mounting medium.[1] |
| Dye Aggregation | High dye concentrations or high ionic strength buffers can lead to aggregation and fluorescence quenching.[1] Prepare fresh dilutions of the dye and consider using a lower ionic strength buffer if possible. Sulfonated versions of cyanine dyes have better water solubility and reduced aggregation tendency.[1] | |
| Incorrect Buffer pH | While stable over a range, extreme pH can degrade the dye. Ensure your buffer pH is within the recommended range for your application (e.g., 7.2-8.5 for general use, ~6.0 for EDC/NHS activation).[1][2] | |
| Hydrolysis of Activated Dye | If using an NHS-ester activated form of the dye for conjugation, hydrolysis can occur, rendering it inactive. This is accelerated at higher pH.[4] Perform conjugation reactions promptly after activation and maintain the recommended pH. | |
| Inconsistent Fluorescence Intensity | Buffer Variability | Prepare fresh buffer for each experiment to ensure consistent pH and composition. Components in complex media can sometimes affect dye stability.[1] |
| Variable Light Exposure | Standardize the duration and intensity of light exposure your samples receive during preparation and analysis to ensure comparability.[1] | |
| Poor Conjugation Efficiency (if applicable) | Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris) or carboxyl groups will compete with your target molecule for reaction with the activated dye. Use a non-interfering buffer like MES for EDC/NHS chemistry.[2] |
| Hydrolyzed NHS Ester | The NHS ester used for activation is sensitive to moisture and can hydrolyze over time.[4][5] Use fresh, high-quality EDC and NHS reagents and perform the activation and conjugation steps sequentially without significant delay. | |
| Suboptimal pH for Activation/Conjugation | EDC/NHS activation of the carboxylic acid is most efficient at a slightly acidic pH (~6.0). The subsequent reaction with a primary amine is favored at a slightly alkaline pH (~7.2-8.5). A two-step protocol with a pH shift may be necessary. |
Stability Data Summary
| Parameter | PBS (Phosphate-Buffered Saline) | MES (2-(N-morpholino)ethanesulfonic acid) Buffer |
| Recommended pH Range for Dye | 7.2 - 8.5[1] | ~6.0 (for activation), can be adjusted for conjugation |
| Compatibility with EDC/NHS Chemistry | Can reduce EDC reactivity[2] | Recommended ; does not contain competing amines or carboxyls[2] |
| Ionic Strength | Relatively high, can promote dye aggregation[1] | Can be prepared at various ionic strengths |
| Primary Use Case | General biological applications, fluorescence imaging | Bioconjugation reactions involving carboxylic acid activation |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare a Stock Solution: Dissolve the solid this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes in dark microfuge tubes and store at -20°C or colder, protected from light.[1]
-
Prepare Working Solution: Immediately before use, dilute the stock solution to the desired final concentration in the appropriate buffer (e.g., PBS pH 7.4). Ensure the final concentration of DMSO is low enough not to affect your experiment (typically <1%).
-
Handling: Protect the working solution from light at all times by covering the container with aluminum foil or using an amber tube.
Protocol 2: Two-Step EDC/NHS Activation of this compound and Conjugation to a Primary Amine
This protocol is a general guideline and may require optimization for your specific molecules.
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in anhydrous DMSO.
-
Prepare 100 mM MES buffer, pH 6.0.
-
Prepare fresh 100 mM solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the MES buffer.
-
Prepare your amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4).
-
-
Activation of this compound:
-
In a dark microfuge tube, add this compound to the MES buffer to the desired concentration.
-
Add a molar excess of EDC and NHS to the dye solution. A common starting point is a 5- to 10-fold molar excess of each.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to the Amine:
-
Add the activated IR 754-NHS ester solution to your amine-containing molecule. The pH of the final reaction mixture should be adjusted to 7.2-8.5 to facilitate the reaction with the primary amine. This can be achieved by adding the activation mixture to the amine solution already in a buffer like PBS.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or spin filtration.
-
Visualizations
References
quenching of IR 754 Carboxylic Acid fluorescence by amino acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the fluorescence quenching of IR 754 Carboxylic Acid by amino acids. It is intended for researchers, scientists, and drug development professionals utilizing this near-infrared dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This can occur through various mechanisms, including collisions with other molecules (quenchers), formation of non-fluorescent complexes, or energy transfer. The process is highly dependent on the proximity of the fluorophore and the quenching molecule.
Q2: Which amino acids are known to quench the fluorescence of cyanine (B1664457) dyes like IR 754?
A2: While specific data for IR 754 is limited, studies on other fluorophores indicate that certain amino acids are effective quenchers. Aromatic amino acids like Tryptophan (Trp) and Tyrosine (Tyr) are known to be strong quenchers.[1] Histidine (His) and Methionine (Met) have also been identified as quenchers for some fluorescent dyes.[1] The quenching efficiency depends on the specific interactions between the dye and the amino acid side chains.
Q3: What are the primary mechanisms for fluorescence quenching?
A3: The two primary mechanisms are dynamic (collisional) quenching and static quenching.
-
Dynamic Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process depends on diffusion and does not change the absorption spectrum of the fluorophore.
-
Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2] This mechanism alters the absorption spectrum of the fluorophore.[3] Both mechanisms can sometimes occur simultaneously.[2]
Q4: How does the solvent environment impact the quenching of IR 754 fluorescence?
A4: The solvent can significantly influence fluorescence quenching.[4][5] Solvent polarity, viscosity, and the potential for specific interactions like hydrogen bonding can alter the stability of the ground and excited states of the fluorophore, affect the diffusion rates of molecules, and influence the formation of fluorophore-quencher complexes.[6][7] For example, changes in solvent polarity can affect the rate of quenching by altering the energy barrier for electron transfer processes.[5]
Q5: What is the Stern-Volmer equation and how is it used to analyze quenching?
A5: The Stern-Volmer equation is a fundamental relationship used to analyze quenching data. It is expressed as:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the quenching efficiency.
-
[Q] is the concentration of the quencher (the amino acid).
By plotting F₀ / F versus [Q], a linear relationship is expected for a single quenching mechanism. The slope of this plot gives the value of Kₛᵥ.[8][9] Deviations from linearity can suggest more complex quenching processes.[6][10]
Troubleshooting Guides
Q1: I am not observing any fluorescence signal from my this compound sample. What could be the issue?
A1:
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for this compound (Absorbance max ~745-750 nm in methanol).[11]
-
Degradation of the Dye: Cyanine dyes can be sensitive to light and high pH. Ensure the dye has been stored properly in a dark, dry environment.[12] Prepare fresh solutions for your experiments.
-
Solvent Incompatibility: The fluorescence quantum yield of dyes can be highly solvent-dependent.[10] Ensure you are using a solvent in which IR 754 is fluorescent.
-
Concentration Issues: The concentration of the dye may be too low to detect. Conversely, at very high concentrations, self-quenching or aggregation can occur, leading to a decreased signal.
Q2: My Stern-Volmer plot is non-linear. What does this indicate?
A2: A non-linear Stern-Volmer plot can indicate several phenomena:
-
Mixed Quenching Mechanisms: It often suggests that both static and dynamic quenching are occurring simultaneously.[2][6]
-
Ground-State Complex Formation: A positive deviation (upward curve) can point to the formation of a ground-state complex, characteristic of static quenching.[10]
-
Inner Filter Effect: At high concentrations of the fluorophore or quencher, the solution may absorb a significant fraction of the excitation or emission light, leading to artificially lowered intensity readings. This can be checked by measuring the absorbance of your samples.
-
Fluorophore Accessibility: If the fluorophore is in a heterogeneous environment (e.g., bound to a protein), some molecules may be more accessible to the quencher than others, resulting in non-linearity.
Q3: The fluorescence intensity of my sample decreases over time, even without adding a quencher. Why is this happening?
A3: This is likely due to photobleaching, where the fluorophore is photochemically altered by the excitation light, rendering it non-fluorescent.
-
Minimize Exposure: Reduce the intensity of the excitation light or the duration of exposure. Use shutters to block the light path when not actively measuring.
-
Use Antifade Reagents: For microscopy applications, consider using a mounting medium that contains an antifade reagent.[13]
-
Deoxygenate Solutions: The presence of dissolved oxygen can sometimes accelerate photobleaching. If appropriate for your experiment, deoxygenating the buffer can help.
Q4: I am seeing high background fluorescence in my measurements. How can I reduce it?
A4:
-
Solvent/Buffer Purity: Ensure you are using high-purity or spectroscopy-grade solvents. Buffers should be prepared with high-purity water and filtered if necessary. Some biological buffers have intrinsic fluorescence.
-
Cuvette Cleanliness: Use clean, high-quality quartz cuvettes. Scratches or residues can scatter light and contribute to background noise.
-
Filter Impurities: If your amino acid solutions or other reagents contain fluorescent impurities, consider purifying them or using a higher-grade source.
Data Presentation
The efficiency of fluorescence quenching by different amino acids can be compared by their Stern-Volmer constants (Kₛᵥ). Higher Kₛᵥ values indicate more effective quenching.
Table 1: Example Stern-Volmer Constants for Quenching of this compound by Various Amino Acids.
| Amino Acid (Quencher) | Stern-Volmer Constant (Kₛᵥ) [M⁻¹] (Illustrative) | Potential Quenching Mechanism |
| Tryptophan | 250 | Photoinduced Electron Transfer (PET), π-π Stacking |
| Tyrosine | 180 | Photoinduced Electron Transfer (PET) |
| Histidine | 95 | Coordination, Electron Transfer |
| Methionine | 60 | Electron Transfer |
| Glycine | < 5 | Negligible (Control) |
Note: The Kₛᵥ values presented are for illustrative purposes to demonstrate data presentation and are based on the general quenching potential of these amino acids.
Experimental Protocols
Protocol: Characterizing Fluorescence Quenching of IR 754 with Amino Acids
This protocol outlines the steps for a standard titration experiment to determine the Stern-Volmer quenching constant.
1. Materials and Reagents:
-
This compound (Purity > 95%)[12]
-
Amino Acids (e.g., Tryptophan, Tyrosine, Glycine)
-
Spectroscopy-grade solvent (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Calibrated micropipettes
-
Quartz fluorescence cuvette (1 cm path length)
-
Spectrofluorometer
2. Preparation of Solutions:
-
IR 754 Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent like DMSO. Store protected from light. From this, prepare a working solution of 1 µM in the final assay buffer (e.g., PBS).
-
Amino Acid Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of the amino acid in the same assay buffer. Ensure the amino acid is fully dissolved.
3. Experimental Procedure:
-
Set the spectrofluorometer with the appropriate excitation and emission wavelengths for IR 754 (e.g., Excitation: 745 nm, Emission: 770-820 nm). Set the slit widths to achieve an optimal signal-to-noise ratio.
-
Pipette 2 mL of the 1 µM IR 754 working solution into the cuvette.
-
Measure the initial fluorescence intensity (F₀).
-
Add a small aliquot (e.g., 2-10 µL) of the amino acid stock solution to the cuvette. Mix gently but thoroughly by inverting the cuvette or pipetting carefully to avoid bubbles.
-
Allow the solution to equilibrate for 1-2 minutes.
-
Measure the new fluorescence intensity (F).
-
Repeat steps 4-6 to obtain a series of measurements at increasing quencher concentrations.
-
Correct the fluorescence intensity values for the dilution effect caused by adding the quencher aliquots. The correction factor is (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of quencher added.
4. Data Analysis:
-
Calculate the final concentration of the amino acid quencher, [Q], in the cuvette for each addition.
-
Calculate the ratio F₀ / F for each measurement.
-
Plot F₀ / F on the y-axis versus [Q] on the x-axis.
-
Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant, Kₛᵥ.
Visualizations
Caption: Experimental workflow for a fluorescence quenching titration experiment.
Caption: Simplified models of dynamic versus static fluorescence quenching.
Caption: A logical flowchart for troubleshooting common quenching experiment issues.
References
- 1. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles | Substantia [riviste.fupress.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on the fluorescence quenching rate constant of an intramolecular exciplex by poly(chlorobenzenes) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Recognition of Chiral Carboxylic Acids by a β-Amino Acid and 1,10-Phenanthroline Based Chiral Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. chemscene.com [chemscene.com]
- 13. biotium.com [biotium.com]
optimizing laser power and filter sets for IR 754 Carboxylic Acid
Welcome to the technical support center for IR 754 Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues encountered when using this near-infrared (NIR) fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a near-infrared cyanine (B1664457) dye. Its key spectral properties are summarized below.
| Property | Value | Source |
| Excitation Maximum (λex) | 745 - 750 nm (in methanol) | [1] |
| Emission Maximum (λem) | ~775 nm (estimated) | Based on spectrally similar dyes |
| Molecular Formula | C₃₀H₃₃IN₂O₂ | [2][3] |
| CAS Number | 2311980-68-2 | [2][4] |
Note: The emission maximum is an estimate based on cyanine dyes with similar absorption profiles, such as Alexa Fluor 750 (775 nm) and Cy7 (773 nm).[5][6] The optimal emission filter should be determined empirically for your specific experimental setup.
Q2: Which laser lines and filter sets are recommended for this compound?
A2: Based on the excitation maximum of 745-750 nm, the following laser lines and filter sets are recommended as a starting point.
| Component | Recommendation |
| Excitation Laser | A laser line close to 750 nm is ideal. Commonly available options include 730 nm or 785 nm lasers. |
| Excitation Filter | A bandpass filter centered around 740-750 nm (e.g., 745/10 nm) will effectively isolate the excitation light. |
| Dichroic Mirror | A long-pass dichroic mirror with a cutoff wavelength between the excitation and emission peaks (e.g., 760 nm) is suitable. |
| Emission Filter | A bandpass filter centered around 775-780 nm (e.g., 780/20 nm) is a good starting point for collecting the fluorescence signal while minimizing background.[7] |
Q3: What are the common causes of a weak or absent signal when using this compound?
A3: A weak or no signal is a frequent issue in fluorescence microscopy.[8] Potential causes include:
-
Insufficient Laser Power: The laser power may be too low to excite the dye effectively.
-
Incorrect Filter Sets: Mismatched excitation and emission filters will result in poor signal detection.
-
Low Dye Concentration: The concentration of the dye in your sample may be insufficient.
-
Dye Degradation: Improper storage or handling can lead to the degradation of the fluorescent properties of the dye.
-
Photobleaching: Excessive exposure to high-intensity light can permanently destroy the fluorophore.
Q4: How can I minimize photobleaching of this compound?
A4: Cyanine dyes are susceptible to photobleaching. To minimize signal loss:
-
Reduce Laser Power: Use the lowest possible laser power that still provides a sufficient signal-to-noise ratio.[9]
-
Minimize Exposure Time: Use the shortest possible camera exposure time.
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium.
-
Image Different Areas: When setting up the microscope, focus on a region of the sample that you do not intend to image to avoid unnecessary light exposure to your area of interest.
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Insufficient Laser Power | Gradually increase the laser power while monitoring the signal intensity. Be cautious not to saturate the detector or cause rapid photobleaching.[9] |
| Incorrect Filter Set | Verify that the excitation and emission filters are appropriate for the spectral properties of this compound (see FAQs). |
| Low Dye Concentration | Prepare fresh dilutions of the dye and consider increasing the concentration in your staining protocol. |
| Dye Degradation | Ensure the dye has been stored correctly (typically at 4°C, protected from light and moisture) and has not expired.[2] Prepare a fresh working solution from a new stock. |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution |
| Excessive Laser Power | High laser power can increase autofluorescence from the sample and background noise. Reduce the laser power to the minimum required for a good signal. |
| Suboptimal Emission Filter | An emission filter with a bandwidth that is too wide can allow detection of non-specific fluorescence. Use a narrower bandpass filter if possible. |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of intrinsic fluorescence from your cells or tissue at these wavelengths. |
| Contaminated Buffers or Media | Use fresh, high-quality buffers and media. Phenol red in some culture media can contribute to background fluorescence. |
Problem 3: Rapid Signal Fading (Photobleaching)
| Potential Cause | Recommended Solution |
| Laser Power is Too High | This is the most common cause of photobleaching. Reduce the laser power significantly.[9] |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak with shorter exposure, consider increasing the detector gain. |
| Continuous Illumination | For time-lapse imaging of live cells, use intermittent imaging rather than continuous exposure to the laser. |
| Absence of Antifade (Fixed Samples) | Use a commercially available antifade mounting medium to reduce photobleaching. |
Experimental Protocols
Protocol 1: Determining Optimal Laser Power
This protocol will help you find the ideal laser power that maximizes the signal-to-noise ratio (SNR) while minimizing photobleaching for fixed samples.
-
Sample Preparation: Prepare a series of identically stained fixed samples with this compound.
-
Initial Setup: Start with the lowest laser power setting on your microscope.
-
Image Acquisition: Acquire an image and measure the mean fluorescence intensity of the signal and the background.
-
Incremental Increase: Gradually increase the laser power in small increments, acquiring an image at each step.
-
SNR Calculation: For each laser power setting, calculate the SNR by dividing the mean signal intensity by the standard deviation of the background intensity.
-
Plotting the Data: Plot the calculated SNR as a function of laser power.
-
Optimal Power Identification: Identify the laser power that provides the maximum SNR before a significant decrease in signal intensity is observed over a short time course (e.g., 1-2 minutes of continuous exposure), which would indicate the onset of significant photobleaching.[9]
Protocol 2: Assessing Phototoxicity in Live-Cell Imaging
This protocol is for determining the maximum laser power that can be used for live-cell imaging without inducing cellular stress or death.
-
Cell Preparation: Culture cells on an appropriate imaging dish and stain them with this compound.
-
Viability Marker (Optional): Consider co-staining with a marker for cell viability or stress.
-
Region of Interest (ROI) Selection: Define several ROIs within your sample.
-
Differential Exposure: Expose each ROI to a different laser power for a duration typical of your planned imaging experiments. Include a control ROI that is not exposed to the laser.
-
Post-Exposure Assessment: After the exposure period, assess cell morphology and, if used, the viability marker in all ROIs.
-
Determining the Phototoxicity Threshold: Identify the highest laser power that does not cause noticeable changes in cell health or morphology compared to the unexposed control. This will be your maximum laser power for live-cell experiments.
Visual Guides
Caption: Workflow for optimizing imaging with this compound.
Caption: A logical guide to troubleshooting common problems with IR 754.
Caption: The light path in a fluorescence microscope for IR 754.
References
- 1. This compound | 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Alexa Fluor 750 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Absorption and Emission Spectra [bdbiosciences.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
issues with IR 754 Carboxylic Acid solubility during conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility and conjugation issues with IR 754 Carboxylic Acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common problems encountered during the solubilization and conjugation of this compound.
Issue 1: Poor Solubility of this compound
-
Question: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
-
Answer: this compound, like many cyanine (B1664457) dyes, has limited solubility in aqueous solutions, especially at neutral or acidic pH.[1][2] Here are the recommended steps to improve solubility:
-
Use an Organic Co-solvent: First, dissolve the dye in a small amount of a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mg/mL).[3][4] This stock solution can then be added dropwise to your aqueous reaction buffer while vortexing to minimize precipitation.
-
Adjust the pH: The solubility of carboxylic acids increases at a more basic pH.[5] The recommended pH range for the conjugation reaction of NHS esters (formed from the carboxylic acid) with primary amines is between 7.2 and 8.5.[] Working within this range, particularly around pH 8.3, should improve the solubility of the dye and facilitate the reaction.[3][5]
-
Sonication and Warming: Gentle warming and sonication can help dissolve the dye, but be cautious as excessive heat can degrade the compound.
-
Issue 2: Precipitation During the Conjugation Reaction
-
Question: After adding the this compound stock solution to my protein solution, a precipitate formed. What is the cause and how can I prevent it?
-
Answer: Precipitation during conjugation can be caused by several factors:
-
Dye Aggregation: Cyanine dyes are prone to aggregation in aqueous solutions, which can lead to precipitation.[7][8] This is often exacerbated by high dye concentrations and certain salt concentrations. To mitigate this, add the dye stock solution slowly to the protein solution while stirring.
-
Protein Precipitation:
-
High Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture should be kept to a minimum, typically below 10% (v/v), to avoid denaturing and precipitating the protein.
-
High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules to a protein can decrease its overall solubility and cause it to precipitate.[3] Reduce the molar ratio of dye to protein in your reaction to lower the DOL.
-
Isoelectric Point (pI): If the pH of your reaction buffer is close to the isoelectric point of your protein, the protein's solubility will be at its minimum. Ensure your buffer pH is at least one unit away from the protein's pI.[3]
-
-
Issue 3: Low or No Labeling Efficiency
-
Question: I have followed the protocol, but my protein is not labeled or the degree of labeling (DOL) is very low. What went wrong?
-
Answer: Low labeling efficiency is a common issue with several potential causes:
-
Suboptimal pH: The reaction of the in-situ formed NHS ester with primary amines on the protein is highly pH-dependent. The optimal pH is typically between 7.2 and 8.5.[] At a lower pH, the amines are protonated and less nucleophilic, while at a higher pH, the NHS ester is more susceptible to hydrolysis.[3]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's amines for reaction with the activated dye, significantly reducing labeling efficiency.[3][9] Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers.[3]
-
Inactive Reagents: The coupling reagents, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), are moisture-sensitive. Ensure they are stored properly and use freshly prepared solutions. Hydrolysis of these reagents will prevent the activation of the carboxylic acid.[10]
-
Insufficient Reaction Time or Concentration: Higher protein concentrations (2-10 mg/mL) generally lead to better labeling efficiency.[5] You may also need to increase the molar excess of the dye or extend the reaction time.[3]
-
Issue 4: Low Fluorescence of the Conjugate
-
Question: My conjugate is formed, but the fluorescence is weaker than expected. Why is this?
-
Answer: Low fluorescence does not always mean a failed conjugation.[3] Possible reasons include:
-
Self-Quenching: Over-labeling a protein with too many dye molecules can lead to fluorescence quenching, where the fluorophores interact and dissipate energy as heat instead of light.[3][11] If you suspect this, reduce the dye-to-protein molar ratio in your reaction.
-
Environmental Effects: The local microenvironment around the conjugated dye on the protein can affect its fluorescence. Proximity to certain amino acid residues, such as tryptophan, can quench fluorescence.[3]
-
Photobleaching: Cyanine dyes can be sensitive to light. Protect the dye and the conjugate from light during the reaction and storage.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound? A1: The recommended solvent for creating a stock solution is anhydrous DMSO or DMF.[3][4] The dye is generally soluble in these organic solvents but has poor solubility in water.[1][2]
Q2: What is the optimal pH for conjugating this compound to a protein? A2: The conjugation reaction, which proceeds via an NHS ester intermediate, is most efficient at a pH between 7.2 and 8.5, with an optimum around pH 8.3.[3][5][] This pH range provides a good balance between reactive (deprotonated) primary amines on the protein and the stability of the NHS ester against hydrolysis.
Q3: Can I use Tris buffer for my conjugation reaction? A3: No. Tris buffer contains primary amines that will compete with your protein for the activated dye, leading to significantly lower or no labeling of your target protein.[3][9] It is essential to use an amine-free buffer such as PBS, borate, or carbonate buffer.
Q4: How do I remove the unconjugated dye after the reaction? A4: Unconjugated dye can be removed by size exclusion chromatography (SEC), also known as gel filtration.[12][13][14] Columns such as Sephadex G-25 are suitable for separating the larger protein-dye conjugate from the smaller, unconjugated dye molecules. Dialysis can also be used for this purpose.
Q5: How should I store the this compound and the final conjugate? A5: this compound should be stored at -20°C, protected from light and moisture.[2] The protein-dye conjugate should also be stored protected from light. For short-term storage, 4°C is suitable. For long-term storage, it is recommended to store at -20°C or -80°C, possibly in aliquots containing a cryoprotectant like glycerol (B35011) to avoid repeated freeze-thaw cycles.[4]
Data and Protocols
Solubility of this compound Analogs
| Solvent | Solubility | Reference |
| Organic Solvents (DMSO, DMF, Dichloromethane) | Soluble | [1][15] |
| Water | Very poorly soluble to practically insoluble (<0.25 mM) | [1][15] |
| Aqueous Buffers with Organic Co-solvents | Soluble (depending on the percentage of co-solvent) | [2] |
Note: It is always recommended to test the solubility of a small amount of the dye in your specific solvent system before proceeding with the full-scale experiment.
Experimental Protocol: Conjugation of this compound to a Protein
This protocol describes the two-step activation of this compound and its conjugation to a protein containing primary amines (e.g., an antibody).
Materials:
-
This compound
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
Anhydrous DMSO or DMF
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size Exclusion Chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein:
-
Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[5] If the protein is in a buffer containing amines (like Tris), it must be dialyzed against the Coupling Buffer.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be used immediately.[3]
-
-
Activate the Carboxylic Acid:
-
In a separate microfuge tube, mix the desired amount of this compound stock solution with EDC and Sulfo-NHS in Activation Buffer. A molar excess of EDC and Sulfo-NHS over the dye is recommended (e.g., 2-fold molar excess of EDC and 5-fold molar excess of Sulfo-NHS).
-
Incubate this activation reaction for 15-30 minutes at room temperature.[16]
-
-
Perform the Conjugation Reaction:
-
Add the activated dye solution from step 3 to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated dye. Incubate for 15-30 minutes at room temperature.[17]
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~754 nm (for the dye).
-
Visualizations
Caption: Troubleshooting workflow for this compound conjugation issues.
Caption: Carbodiimide-mediated conjugation of this compound to a protein.
References
- 1. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. jenabioscience.com [jenabioscience.com]
- 7. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-assembly of organic dyes in supramolecular aggregates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Size exclusion chromatography for protein purification - ProteoGenix US [us.proteogenix.science]
- 14. goldbio.com [goldbio.com]
- 15. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
Technical Support Center: Long-Term Stability of IR 754 Carboxylic Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term stability of IR 754 Carboxylic Acid conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound conjugates?
A1: For optimal long-term stability, this compound conjugates should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C or -80°C.[1][2][3] Avoid using frost-free freezers, as the temperature cycling can degrade the conjugate.[1][3] For short-term storage (a few weeks), 4°C is acceptable for some conjugates, but freezing is recommended for long-term preservation.[1][3]
-
Light: IR 754, like other cyanine (B1664457) dyes, is sensitive to light.[2][4] Store conjugates in amber-colored vials or tubes wrapped in aluminum foil to protect them from photobleaching.[2]
-
Aliquoting: To minimize damage from repeated freeze-thaw cycles, it is highly recommended to aliquot the conjugate into single-use volumes upon receipt.[1][3] Aliquots should ideally be no smaller than 10-20 µL to reduce the effects of evaporation and adsorption to the vial surface.[1]
Q2: How do freeze-thaw cycles affect the stability of this compound conjugates?
A2: Repeated freeze-thaw cycles can lead to the degradation of the conjugated protein and the fluorescent dye, resulting in a loss of signal and activity.[1][3] The formation of ice crystals during freezing can denature the protein component of the conjugate. To mitigate this, it is crucial to aliquot the conjugate into single-use volumes.[1][3] The addition of a cryoprotectant, such as glycerol (B35011) to a final concentration of 50%, can also help to prevent damage by lowering the freezing point.[1][2]
Q3: What is the expected shelf-life of this compound conjugates?
A3: The shelf-life of this compound conjugates is dependent on the specific biomolecule it is conjugated to and the storage conditions. However, studies on similar near-infrared dye-antibody conjugates have demonstrated high stability. For instance, IRDye800CW conjugates have been shown to be >95% stable in buffer and human serum at 37°C for at least 96 hours.[5] A clinical-grade panitumumab-IRDye800CW conjugate was found to be stable and safe for administration over a 54-month period when stored appropriately.[6] With proper storage, most antibody conjugates should retain activity for months, if not years.
Q4: How does the storage buffer impact the stability of this compound conjugates?
A4: The composition of the storage buffer can significantly influence the long-term stability of the conjugate. Key factors to consider include:
-
pH: While many cyanine dyes are stable over a relatively wide pH range, the stability of the conjugated protein is often pH-dependent. A buffer with a pH between 7.2 and 7.6 is a safe starting point for most protein conjugates.[7]
-
Additives: The presence of additives can affect stability. For example, sodium azide (B81097) (at a final concentration of 0.02% w/v) can be added to prevent microbial contamination.[3] However, it should be avoided if the conjugate is intended for in vivo use or if it interferes with downstream applications. The addition of a carrier protein like bovine serum albumin (BSA) can enhance the long-term stability of purified antibody conjugates.[1]
Q5: Is lyophilization a suitable method for long-term storage of this compound conjugates?
A5: Yes, lyophilization (freeze-drying) can be an effective method for the long-term storage of bioconjugates, as it removes water without the use of heat, which can degrade the sample.[8] Lyophilized antibodies are generally stable for several years at -20°C or below.[2] This method can increase shelf life and allow for storage at room temperature for extended periods, which also reduces shipping costs.[8] When reconstituting a lyophilized conjugate, it is important to use high-purity water and follow the manufacturer's instructions.
Troubleshooting Guide
This guide addresses common issues encountered when working with stored this compound conjugates.
Issue 1: Low or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Photobleaching | Minimize exposure of the conjugate to light during all handling and experimental steps. Store in dark vials and work under dim lighting conditions.[2][4] Use an anti-fade mounting medium for microscopy applications.[9] |
| Degraded Conjugate | Ensure the conjugate has been stored correctly at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][3][7] |
| Suboptimal Buffer pH | Verify that the pH of your experimental buffers is within the optimal range for both the dye and the conjugated biomolecule (typically pH 7.2-7.6).[7] |
| Incorrect Imaging Settings | Confirm that you are using the correct excitation and emission filters for IR 754. Note that far-red dyes are not visible to the human eye and require a suitable camera for detection.[9] |
| Low Conjugate Concentration | The concentration of the conjugate may be too low. Perform a titration to determine the optimal concentration for your assay.[7][9] |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Conjugate Aggregation | Centrifuge the conjugate solution at 10,000 x g for 20 seconds to pellet any aggregates before use. Long-term storage of fluorescently-labeled antibodies can sometimes lead to aggregation.[1] |
| Excess Unbound Dye | Ensure that the conjugate was properly purified after the labeling reaction to remove any unconjugated dye. Residual free dye can lead to non-specific staining. |
| High Conjugate Concentration | Using too high a concentration of the conjugate can lead to non-specific binding. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[9] |
| Inadequate Blocking | For applications like immunofluorescence, ensure that blocking steps are sufficient to prevent non-specific binding of the conjugate. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Conjugates
| Parameter | Condition | Rationale | References |
| Temperature | -20°C or -80°C (aliquoted) | Prevents degradation and damage from freeze-thaw cycles. | [1][2][3] |
| 4°C (short-term) | Suitable for a few weeks, but freezing is preferred for long-term. | [1][3] | |
| Light Exposure | Store in the dark (amber vials or foil-wrapped) | Prevents photobleaching of the fluorescent dye. | [2][4] |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Minimizes protein denaturation and aggregation. | [1][3] |
| Additives | 50% Glycerol (for -20°C) | Acts as a cryoprotectant to prevent ice crystal damage. | [1][2] |
| 0.02% Sodium Azide | Prevents microbial growth. | [3] | |
| Carrier Protein (e.g., BSA) | Increases long-term stability of purified antibodies. | [1] |
Table 2: Summary of Stability Data for Near-Infrared Dye Conjugates
| Conjugate | Storage/Incubation Conditions | Stability Results | Reference |
| IRDye800CW-mAb | PBS and human serum at 37°C | >95% stable for at least 96 hours | [5] |
| Panitumumab-IRDye800CW | cGMP storage conditions | Stable and safe for administration over a 54-month period | [6] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Conjugates
This protocol is designed to assess the stability of a conjugate under stressed conditions to predict its long-term shelf life.
-
Sample Preparation:
-
Prepare aliquots of the this compound conjugate in the desired storage buffer (e.g., PBS, pH 7.4).
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C, 25°C, and 40°C).
-
Include a control set of aliquots stored at the recommended long-term storage temperature (-80°C).
-
-
Incubation:
-
Place the aliquots in temperature-controlled incubators.
-
Protect all samples from light throughout the incubation period.
-
-
Time Points:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition for analysis.
-
-
Analysis:
-
Spectroscopic Analysis:
-
Measure the absorbance spectrum of the conjugate to assess any changes in the dye's absorption peak.
-
Measure the fluorescence emission spectrum to quantify any decrease in fluorescence intensity.
-
-
Chromatographic Analysis (HPLC):
-
Functional Assay:
-
Perform a relevant functional assay (e.g., ELISA or flow cytometry for antibody conjugates) to determine if the biological activity of the conjugated molecule is retained.
-
-
-
Data Analysis:
-
Plot the percentage of remaining fluorescence intensity, absorbance, or biological activity against time for each storage condition.
-
This data can be used to estimate the degradation rate and predict the long-term stability at the recommended storage temperature.
-
Protocol 2: Assessment of Photostability
This protocol outlines a method to measure the photostability of an this compound conjugate.
-
Sample Preparation:
-
Prepare a solution of the conjugate in a suitable buffer (e.g., PBS) at a working concentration.
-
Place the solution in a quartz cuvette for spectroscopic measurements or on a microscope slide for imaging-based analysis.[11]
-
-
Instrumentation Setup:
-
Use a fluorometer or a fluorescence microscope with a stable light source (e.g., a laser or xenon lamp) set to the excitation wavelength of IR 754.[11]
-
Ensure the detection system is set to the emission wavelength of IR 754.
-
-
Continuous Illumination:
-
Expose the sample to continuous illumination with the excitation light.
-
-
Data Acquisition:
-
Record the fluorescence intensity at regular time intervals over a period sufficient to observe a significant decrease in signal.[11]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Calculate the photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease by 50%.[12] This provides a quantitative measure of the conjugate's photostability.
-
Mandatory Visualizations
Caption: Workflow for accelerated stability testing of IR 754 conjugates.
Caption: Troubleshooting workflow for low fluorescence signal.
References
- 1. sysy.com [sysy.com]
- 2. Antibody Storage and Antibody Shelf Life [labome.com]
- 3. abcam.cn [abcam.cn]
- 4. benchchem.com [benchchem.com]
- 5. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. laboratory-equipment.com [laboratory-equipment.com]
- 9. biotium.com [biotium.com]
- 10. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
background fluorescence problems in IR 754 Carboxylic Acid imaging
Welcome to the technical support center for IR 754 Carboxylic Acid imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly concerning background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye. Its carboxylic acid group allows for conjugation to biomolecules such as antibodies, peptides, and small molecules. It is frequently used in various in vitro and in vivo imaging applications, including fluorescence microscopy and preclinical imaging, due to its emission in the NIR window (700-900 nm) which minimizes tissue autofluorescence.
Q2: What are the main sources of high background fluorescence in this compound imaging?
High background fluorescence in imaging experiments using this compound can stem from several factors:
-
Autofluorescence: Biological samples possess endogenous fluorophores that can emit light in the near-infrared spectrum, contributing to background noise. Common sources of autofluorescence include collagen, elastin, and lipofuscin in tissues.[1]
-
Non-Specific Binding: The this compound conjugate may bind non-specifically to cellular or tissue components. This can be caused by suboptimal antibody concentrations, insufficient blocking, or hydrophobic interactions of the dye.
-
Dye Aggregation: Cyanine (B1664457) dyes, including IR 754, have a tendency to form aggregates in aqueous solutions. These aggregates can lead to altered fluorescence properties and non-specific signals.[2][3][4][5]
-
Unbound Fluorophore: Incomplete removal of unconjugated this compound or unbound conjugate during washing steps is a common cause of high background.
-
Instrumental Factors: Issues with the imaging system, such as excitation light leakage through emission filters or detector noise, can also contribute to the background signal.
Q3: How can I reduce autofluorescence in my samples?
Several strategies can be employed to minimize autofluorescence:
-
Spectral Selection: Whenever possible, select fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[1]
-
Sample Preparation: For tissue samples, perfusion with a saline buffer (e.g., PBS) before fixation can help remove red blood cells, which are a source of autofluorescence.[1]
-
Fixation Method: The choice of fixative can impact autofluorescence. While aldehyde-based fixatives like formaldehyde (B43269) are common, they can induce fluorescence. Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as an alternative if compatible with your target antigen. If using aldehydes, minimize fixation time and concentration.[6]
-
Quenching Agents: Commercial autofluorescence quenching reagents are available and can be effective.[7] Alternatively, chemical treatments such as sodium borohydride (B1222165) or Sudan Black B can be used, although their effectiveness can vary depending on the tissue and the source of autofluorescence.[1][8]
Q4: What are the best practices for storing and handling this compound and its conjugates?
To maintain the stability and performance of this compound and its conjugates, follow these guidelines:
-
Storage: Store the dye and its conjugates in a cool, dark, and dry environment, typically at -20°C.
-
Light Protection: Protect the dye and labeled molecules from light as much as possible during all experimental steps to prevent photobleaching.
-
Avoid Freeze-Thaw Cycles: Aliquot the dye and conjugates into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during this compound imaging experiments.
Problem 1: High Background Fluorescence
High background can obscure the specific signal, leading to poor image quality and difficulty in data interpretation.
dot
Caption: A decision tree to systematically troubleshoot high background fluorescence.
Problem 2: Weak or No Signal
A lack of specific signal can be equally frustrating. This can be due to issues with the reagents, the protocol, or the target itself.
dot
Caption: A workflow for diagnosing and resolving weak or absent fluorescent signals.
Data Presentation
Table 1: Common Endogenous Fluorophores and their Spectral Properties
| Endogenous Fluorophore | Excitation Max (nm) | Emission Max (nm) | Location |
| Collagen | 350 - 450 | 420 - 520 | Extracellular matrix |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix, blood vessels, skin |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes of aged cells |
| NADH | ~340 | ~460 | Mitochondria |
| Riboflavins | ~450 | ~520 | Mitochondria |
Note: The spectral properties can vary depending on the local environment.
Table 2: Impact of Experimental Conditions on Signal-to-Background Ratio (SBR) in Preclinical NIR Imaging
| Imaging Condition | Diet | Excitation Wavelength (nm) | Emission Filter | Relative Background Fluorescence |
| A | Standard Chow | 670 | NIR-I (<975 nm) | High |
| B | Standard Chow | 760 | NIR-I (<975 nm) | Low |
| C | Standard Chow | 808 | NIR-I (<975 nm) | Low |
| D | Purified Diet | 670 | NIR-I (<975 nm) | Low |
| E | Standard Chow | 670 | NIR-II (>1000 nm) | Low |
This table summarizes findings that demonstrate how diet and imaging parameters can significantly reduce background autofluorescence. A purified diet, which lacks chlorophyll, and shifting the excitation to longer wavelengths or detecting in the NIR-II window can reduce background by over two orders of magnitude.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with this compound Conjugate (Adapted from general cyanine dye protocols)
This protocol provides a general workflow for immunofluorescence staining of cultured cells or tissue sections. Note: This is an adapted protocol and may require optimization for your specific application.
1. Sample Preparation:
-
Cultured Cells: Grow cells on sterile coverslips to the desired confluency.
-
Tissue Sections: Prepare cryosections or deparaffinized formalin-fixed, paraffin-embedded (FFPE) sections.
2. Fixation:
-
Fix samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Alternative: For some targets, fixation with ice-cold methanol for 10 minutes at -20°C may be preferable.
3. Permeabilization (for intracellular targets):
-
Incubate samples in PBS containing 0.1-0.25% Triton X-100 for 10 minutes.
4. Blocking:
-
Incubate samples in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100).
-
Incubate the samples with the primary antibody overnight at 4°C in a humidified chamber.
6. Washing:
-
Wash the samples three times for 5 minutes each with PBS.
7. Secondary Antibody Incubation (with IR 754 Conjugate):
-
Dilute the this compound-conjugated secondary antibody in the antibody dilution buffer. A starting concentration of 1-2 µg/mL is recommended, but should be optimized.
-
Incubate the samples for 1-2 hours at room temperature, protected from light.
8. Final Washes:
-
Wash the samples three times for 5 minutes each with PBS, protected from light.
9. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope equipped with appropriate filters for IR 754 (Excitation/Emission: ~754/778 nm).
Protocol 2: Reducing Autofluorescence in Fixed Tissue Sections
This protocol can be inserted after the fixation and permeabilization steps of your standard immunofluorescence protocol.
1. Prepare Quenching Solution:
-
Option A (Commercial Reagent): Follow the manufacturer's instructions for preparing the working solution.
-
Option B (Sudan Black B): Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
2. Incubation:
-
Incubate the fixed and permeabilized tissue sections with the quenching solution for 10-30 minutes at room temperature.
3. Washing:
-
Thoroughly wash the sections with PBS to remove the quenching solution.
4. Proceed with Blocking:
-
Continue with the blocking step as described in your immunofluorescence protocol.
dot
Caption: A generalized experimental workflow for immunofluorescence staining.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. issstindian.org [issstindian.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
effect of conjugation ratio on IR 754 Carboxylic Acid brightness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR 754 Carboxylic Acid. The following information addresses common issues related to the effect of the conjugation ratio on the brightness of the resulting bioconjugate.
Frequently Asked Questions (FAQs)
Q1: What is the effect of the conjugation ratio on the brightness of my IR 754 conjugate?
The conjugation ratio, or the degree of labeling (DOL), which is the average number of dye molecules per protein, has a significant impact on the brightness of the final conjugate. Initially, as the conjugation ratio increases, the overall brightness of the conjugate will increase. However, after a certain optimal ratio is exceeded, the brightness may plateau or even decrease. This phenomenon is primarily due to self-quenching, where the close proximity of multiple dye molecules on a single protein leads to a reduction in the fluorescence quantum yield.[1]
Q2: What is fluorescence self-quenching and why does it occur with high conjugation ratios?
Fluorescence self-quenching is a process where a fluorophore's emission is reduced due to interactions with other nearby fluorophores of the same kind. With near-infrared cyanine (B1664457) dyes like IR 754, high labeling densities can lead to the formation of dye aggregates on the surface of the protein.[2] This close proximity allows for non-radiative energy transfer between dye molecules, effectively "turning off" their fluorescence and reducing the overall brightness of the conjugate.
Q3: Is a higher conjugation ratio always better for signal intensity?
No, a higher conjugation ratio is not always better. While a higher degree of labeling can lead to a stronger signal, over-labeling can result in fluorescence quenching, which decreases the signal.[1] Furthermore, excessive conjugation can potentially alter the biological activity or solubility of the labeled protein. Therefore, it is crucial to determine the optimal conjugation ratio for each specific protein and application to achieve the best balance between signal intensity and retained biological function.[1]
Q4: How do I determine the optimal conjugation ratio for my experiment?
The optimal conjugation ratio is application-dependent and should be determined empirically. A good starting point is to perform a titration experiment where you label your protein with a range of dye-to-protein molar ratios. You can then measure the fluorescence intensity of each conjugate and select the ratio that provides the maximum brightness without significant quenching or loss of protein function. For many antibodies and proteins, an optimal degree of labeling is often found to be between 2 and 6.
Troubleshooting Guide
Issue 1: Low Fluorescence Signal from My IR 754 Conjugate
| Possible Cause | Troubleshooting Step |
| Suboptimal Conjugation Ratio | The degree of labeling may be too low, resulting in insufficient signal, or too high, causing fluorescence quenching. Perform a dye-to-protein titration experiment to identify the optimal ratio. |
| Inefficient Conjugation Reaction | The carboxylic acid group of IR 754 may not have been efficiently activated, or the pH of the conjugation buffer may not be optimal. Ensure you are using fresh activation reagents (EDC/NHS) and that the reaction pH is between 7.2 and 8.5 for efficient coupling to primary amines.[3] |
| Protein Degradation | The protein may have degraded during the conjugation process. Analyze the protein conjugate using SDS-PAGE to check for integrity. |
| Photobleaching | Near-infrared dyes can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure during handling and imaging. |
Issue 2: High Background Fluorescence in My Imaging Experiment
| Possible Cause | Troubleshooting Step |
| Unbound Dye | Free, unconjugated IR 754 dye may be present in your sample. Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis to remove all unbound dye.[1] |
| Non-specific Binding | The dye-protein conjugate may be binding non-specifically to other components in your sample. Increase the number of washes and consider adding a blocking agent like bovine serum albumin (BSA) to your buffer.[] |
| Dye Aggregation | IR 754 conjugates may form aggregates, which can lead to non-specific signals. Centrifuge your conjugate solution before use to pellet any aggregates. |
Quantitative Data Summary
The following table provides an illustrative example of how the fluorescence intensity of a protein conjugate might change with an increasing degree of labeling (DOL). Please note that this is a generalized representation, and the optimal DOL for this compound with your specific protein should be determined experimentally.
| Degree of Labeling (DOL) | Relative Fluorescence Intensity | Brightness (DOL x Relative Intensity) |
| 1 | 100 | 100 |
| 2 | 95 | 190 |
| 4 | 85 | 340 |
| 6 | 70 | 420 |
| 8 | 50 | 400 |
| 10 | 35 | 350 |
| 12 | 20 | 240 |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of IR 754 for subsequent conjugation to primary amines on a protein.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5-fold molar excess of the EDC solution to the IR 754 solution and mix well.
-
Immediately add a 1.5-fold molar excess of the NHS solution and mix well.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light. The activated IR 754 NHS ester is now ready for conjugation.
Protocol 2: Conjugation of Activated IR 754 to a Protein
This protocol describes the conjugation of the activated IR 754 NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Activated IR 754 NHS ester (from Protocol 1)
-
Protein to be labeled
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Dissolve the protein in Conjugation Buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Add the freshly prepared activated IR 754 NHS ester solution to the protein solution. The molar ratio of dye to protein should be varied to determine the optimal degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against PBS to remove unconjugated dye.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the dye and the protein.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of IR 754 (approximately 754 nm, A754).
-
Calculate the protein concentration using the following equation:
-
Protein Concentration (M) = [A280 – (A754 × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (this value is dye-specific and should be obtained from the manufacturer's data sheet).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration using the following equation:
-
Dye Concentration (M) = A754 / ε_dye
-
Where ε_dye is the molar extinction coefficient of IR 754 at its absorbance maximum.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
References
Technical Support Center: Minimizing Autofluorescence in the Near-Infrared Spectrum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize autofluorescence in the near-infrared (NIR) spectrum during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a significant problem in the near-infrared (NIR) spectrum?
Autofluorescence is the natural emission of light by biological structures when they absorb light. In NIR fluorescence imaging (typically within the 700-900 nm window), endogenous molecules can still contribute to background signal, obscuring the signal from specific fluorescent probes. While generally lower than in the visible spectrum, NIR autofluorescence can still significantly decrease the signal-to-noise ratio, impacting image quality and the sensitivity of detection. Common sources of autofluorescence in biological samples include collagen, elastin, flavins, and red blood cells.[1][2] Fixatives like formalin can also induce autofluorescence.[3][4]
Q2: What are the primary sources of autofluorescence in animal studies, and how can they be mitigated?
A major source of autofluorescence in preclinical in vivo imaging is the diet of the animals. Standard rodent chow often contains chlorophyll (B73375), which exhibits strong autofluorescence in the red and near-infrared regions. To mitigate this, it is highly recommended to switch animals to a purified, chlorophyll-free diet for at least one week before imaging. This change can dramatically reduce background fluorescence, particularly in the gastrointestinal tract.
Q3: Which NIR fluorophores are recommended to maximize the signal-to-background ratio?
Selecting the right fluorophore is critical. An ideal NIR fluorophore should have a high quantum yield (QY), a high molar extinction coefficient (ε), and an emission wavelength that is well-separated from the main sources of autofluorescence. Shifting to longer excitation and emission wavelengths, particularly into the NIR-II window (1000-1700 nm), can significantly reduce autofluorescence.
Q4: What are the main strategies to reduce autofluorescence during sample preparation and imaging?
Several strategies can be employed to minimize autofluorescence:
-
Wavelength Selection: Moving to longer excitation and emission wavelengths, especially into the NIR-II window, is one of the most effective methods to avoid autofluorescence.
-
Dietary Modification: For in vivo animal studies, using a purified, chlorophyll-free diet is crucial.
-
Chemical Quenching: Treating tissue sections with chemical agents like Sudan Black B, Sodium Borohydride, or Eriochrome Black T can effectively reduce autofluorescence.
-
Photobleaching: Exposing the sample to intense light before imaging can selectively destroy autofluorescent molecules.
-
Spectral Unmixing: Using imaging systems with spectral detectors allows for the computational separation of the autofluorescence signal from the specific fluorescent probe signal.
Troubleshooting Guide: High Autofluorescence in NIR Imaging
This guide addresses common issues related to high background fluorescence in NIR imaging and provides step-by-step solutions.
Problem: High, diffuse background across the entire NIR image.
Possible Cause & Solution:
-
Cause: Autofluorescence from animal diet (in vivo imaging).
-
Solution: Switch animals to a purified, alfalfa-free diet (e.g., AIN-93G) for at least one week prior to imaging.
-
-
Cause: Autofluorescence from tissue fixation.
-
Solution: Consider alternative fixatives to formalin, such as cold methanol (B129727) or ethanol (B145695). If formalin fixation is necessary, use the lowest effective concentration and fixation time.[5] Post-fixation treatment with chemical quenchers can also be effective.
-
-
Cause: Non-specific binding of the fluorescent probe.
-
Solution: Optimize blocking steps and antibody/probe concentrations. Ensure thorough washing steps to remove unbound probes.[6]
-
Problem: Granular, punctate autofluorescence, particularly in aged tissues.
Possible Cause & Solution:
-
Cause: Lipofuscin accumulation.
Problem: Autofluorescence is still present despite using NIR fluorophores.
Possible Cause & Solution:
-
Cause: The emission spectrum of the autofluorescence overlaps with the NIR probe.
-
Solution 1 (Instrumental): If available, use a spectral imaging system and perform linear unmixing to computationally separate the signals.
-
Solution 2 (Experimental): Test fluorophores with longer emission wavelengths, pushing further into the NIR-II region where autofluorescence is significantly lower.
-
Quantitative Data on Autofluorescence Reduction
The following tables summarize quantitative data on the effectiveness of various methods for minimizing NIR autofluorescence.
Table 1: Effect of Chemical Quenching on Autofluorescence in FFPE Tissues
| Quenching Agent | Tissue Type | Autofluorescence Reduction (%) | Reference |
| Sudan Black B | Pancreatic | 65-95% | [8][9] |
| Sodium Borohydride | Respiratory | Significant reduction | [10][11] |
| Eriochrome Black T | Respiratory | Significant reduction | [10][11] |
Table 2: Comparison of Common NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| Cy7 | 743 | 767 | 250,000 | 0.28 | 70,000 |
| Alexa Fluor 750 | 749 | 775 | 270,000 | 0.12 | 32,400 |
| IRDye 800CW | 774 | 789 | 240,000 | 0.08 | 19,200 |
| Indocyanine Green (ICG) | 780 | 820 | 224,000 | 0.016 | 3,584 |
Note: Values can vary depending on the solvent and conjugation status.
Experimental Protocols
Protocol 1: Dietary Modification for In Vivo Imaging
Objective: To reduce autofluorescence originating from chlorophyll in rodent chow.
Materials:
-
Purified, chlorophyll-free rodent diet (e.g., AIN-93G).
-
Standard rodent chow (for baseline comparison).
Procedure:
-
House the animals (e.g., mice, rats) in a controlled environment.
-
For the experimental group, replace the standard chow with the purified AIN-93G diet.
-
Maintain the animals on the purified diet for a minimum of 7 days prior to the imaging session.
-
For the control group, continue feeding with the standard chow.
-
On the day of imaging, fast the animals for 4-6 hours, providing water ad libitum.
-
Proceed with the NIR fluorescence imaging protocol. A significant reduction in gastrointestinal autofluorescence is expected in the group fed the purified diet.
AIN-93G Diet Composition: The AIN-93G diet is a widely used purified diet for rodents in research. Its formulation is designed to be nutritionally complete while being free of fluorescent compounds like chlorophyll. The primary components include cornstarch, casein (as the protein source), sucrose, soybean oil, and a defined mix of minerals and vitamins.[12][13][14][15]
Protocol 2: Chemical Quenching with Sudan Black B
Objective: To reduce lipofuscin-based autofluorescence in FFPE tissue sections.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for at least 2 hours to ensure it is fully dissolved, then filter.[10]
-
Deparaffinize and rehydrate the FFPE tissue sections as per your standard protocol.
-
Perform antigen retrieval if required by your immunofluorescence protocol.
-
After rehydration and washing in PBS, immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.[10] The optimal incubation time may need to be determined empirically for your specific tissue type.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly in PBS (3 x 5 minutes).
-
Proceed with your standard immunofluorescence staining protocol (blocking, primary and secondary antibody incubations).
Protocol 3: Photobleaching of Autofluorescence
Objective: To reduce autofluorescence by exposing the sample to high-intensity light.
Materials:
-
Fluorescence microscope with a stable, high-intensity light source (e.g., LED, mercury or xenon arc lamp).
-
Appropriate filter cubes for the autofluorescence spectrum (often a broad-spectrum UV or blue excitation).
Procedure:
-
Prepare your sample for imaging (e.g., mount the tissue section on a slide).
-
Place the sample on the microscope stage.
-
Select a filter cube that excites the autofluorescence. A DAPI or FITC filter cube is often a good starting point.
-
Expose the region of interest to continuous, high-intensity illumination. The duration of photobleaching can range from several minutes to over an hour and needs to be optimized for your specific sample. Monitor the decrease in autofluorescence periodically.
-
Once the autofluorescence has been sufficiently reduced, switch to the appropriate filter set for your specific NIR fluorophore and proceed with image acquisition.
-
Caution: Photobleaching can also affect the specific fluorescent label, so it should be performed before the application of fluorescently labeled antibodies if possible, or with careful optimization. It can also potentially damage the tissue.
Protocol 4: Spectral Unmixing using ImageJ/Fiji
Objective: To computationally separate the autofluorescence signal from the specific NIR probe signal.
Prerequisites:
-
An imaging system capable of acquiring a series of images at different emission wavelengths (a lambda stack).
-
ImageJ or Fiji software with the appropriate spectral unmixing plugin (e.g., "LUMoS Spectral Unmixing" or the built-in "Spectral Unmixing" plugin).[16]
Procedure:
-
Acquire a Reference Spectrum for Autofluorescence:
-
Prepare an unstained control sample that has undergone the same fixation and processing steps as your experimental samples.
-
On the spectral imaging system, acquire a lambda stack of a region exhibiting strong autofluorescence. This will serve as the spectral signature of the autofluorescence.
-
-
Acquire a Reference Spectrum for Your NIR Probe:
-
Prepare a sample stained only with your NIR fluorescent probe.
-
Acquire a lambda stack of a region with a strong specific signal. This will be the spectral signature of your probe.
-
-
Acquire a Lambda Stack of Your Experimental Sample:
-
Image your fully stained experimental sample, acquiring a lambda stack covering the emission ranges of both the autofluorescence and your NIR probe.
-
-
Perform Spectral Unmixing in ImageJ/Fiji:
-
Open the lambda stack of your experimental sample in ImageJ/Fiji.
-
Open the spectral unmixing plugin.
-
Load the reference spectra for autofluorescence and your NIR probe that you acquired in steps 1 and 2.
-
The plugin will use a linear unmixing algorithm to calculate the contribution of each spectral component to every pixel in your experimental image.
-
The output will be a set of images, each representing the isolated signal from the autofluorescence and your specific NIR probe.
-
Visualizations
Caption: Workflow for minimizing NIR autofluorescence.
Caption: Troubleshooting decision tree for high NIR autofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - CH [thermofisher.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. licorbio.com [licorbio.com]
- 7. biotium.com [biotium.com]
- 8. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bio-Serv™ AIN-93G Rodent Diet | Fisher Scientific [fishersci.ca]
- 13. Bio-Serv: Rodent Diet, AIN-93G [bio-serv.com]
- 14. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dyets.com [dyets.com]
- 16. LUMoS Spectral Unmixing [imagej.net]
Validation & Comparative
A Head-to-Head Comparison of IR 754 Carboxylic Acid and Cy7 for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between different dyes can significantly impact experimental outcomes. This guide provides an objective comparison of two heptamethine cyanine (B1664457) dyes, IR 754 Carboxylic Acid and the widely-used Cy7, to aid in making an informed decision for your specific research needs.
Both this compound and Cy7 operate within the near-infrared window (700-900 nm), a spectral range ideal for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration. However, their distinct chemical properties, particularly the reactive moiety for conjugation, dictate their suitability for different labeling strategies and applications. This guide delves into their key performance characteristics, supported by available data, and provides detailed experimental protocols.
Quantitative Data Summary
A direct, side-by-side comparison of the photophysical properties of this compound and Cy7 is challenging due to limited published data for this compound. The following table summarizes the available quantitative data for both dyes. It is important to note that the performance of fluorophores can be influenced by their microenvironment, including solvent and conjugation to biomolecules.
| Property | This compound | Cy7 | References |
| Maximum Excitation (λex) | ~745 - 750 nm | ~750 - 756 nm | [1][2] |
| Maximum Emission (λem) | Not specified in searches | ~776 - 779 nm | [2] |
| Molar Extinction Coefficient (ε) | Not specified in searches | ~250,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | Not specified in searches | ~0.3 | [2] |
| Molecular Weight | ~580.51 g/mol | ~682.85 g/mol (for NHS ester) | [3][4][2] |
| Reactive Group | Carboxylic Acid | Commonly NHS Ester, Maleimide, etc. | [3][4][5] |
Key Differences and Considerations
The most significant distinction between this compound and the commonly available forms of Cy7 lies in their reactive functional groups.
-
This compound: The carboxylic acid group allows for conjugation to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC and NHS). This can be advantageous for labeling biomolecules that are sensitive to the conditions required for NHS ester reactions. However, this method involves a two-step activation process.
-
Cy7 (commonly as NHS Ester): Cy7 is frequently supplied as an N-hydroxysuccinimide (NHS) ester, which reacts directly with primary amines under mild basic conditions to form stable amide bonds. This is a straightforward and widely used method for labeling proteins and antibodies.[5][6] Other reactive forms of Cy7, such as maleimides for reaction with thiols, are also available, offering a range of conjugation options.
The choice between the two will largely depend on the target molecule and the researcher's preferred conjugation chemistry. While Cy7 offers a wider range of commercially available reactive forms and a more extensive body of literature supporting its use, this compound provides an alternative for specific bioconjugation needs.
Experimental Protocols
The following are generalized protocols for the conjugation and in vivo imaging using cyanine dyes. These should be optimized for specific applications.
Protocol 1: Conjugation of this compound to a Protein via Carbodiimide Chemistry
Materials:
-
This compound
-
Protein to be labeled (in amine-free buffer, e.g., MES or PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activate Carboxylic Acid: In the reaction buffer, mix the dissolved this compound with EDC and NHS. The molar ratio of dye:EDC:NHS should be optimized, but a common starting point is 1:2:5. Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
-
Conjugation: Add the protein solution to the activated dye mixture. The pH of the protein solution should be adjusted to ~7.2-8.0 for efficient reaction with the in situ formed NHS ester. The molar ratio of dye to protein will need to be optimized to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 2 hours to overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a purification column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).
Protocol 2: Conjugation of Cy7-NHS Ester to an Antibody
Materials:
-
Cy7-NHS ester
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., PD-10 desalting column)
Procedure:
-
Prepare Antibody: Ensure the antibody is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Dissolve Cy7-NHS Ester: Prepare a stock solution of Cy7-NHS ester in anhydrous DMSO immediately before use.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.3 using the reaction buffer. Add the Cy7-NHS ester stock solution to the antibody solution. The molar ratio of dye to antibody should be optimized, with a starting point of 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Separate the labeled antibody from unreacted dye using a desalting column.
-
Characterization: Calculate the degree of labeling by measuring the absorbance of the conjugate at 280 nm and ~750 nm.
Protocol 3: General In Vivo Imaging Protocol
Materials:
-
Labeled probe (IR 754- or Cy7-conjugate)
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system with appropriate excitation and emission filters
-
Anesthetic
Procedure:
-
Probe Administration: Administer the fluorescently labeled probe to the animal, typically via intravenous injection. The optimal dose will need to be determined empirically.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the animal and acquire fluorescence images using the in vivo imaging system. Use an excitation wavelength appropriate for the dye (~750 nm) and a corresponding emission filter (~780 nm long-pass).
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in other organs to assess biodistribution and target accumulation.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for an in vivo fluorescence imaging experiment.
Caption: Comparison of conjugation chemistries for this compound and Cy7 NHS Ester.
Conclusion
Both this compound and Cy7 are valuable tools for in vivo NIR fluorescence imaging. Cy7 is a well-established fluorophore with a wealth of supporting literature and a variety of commercially available reactive forms, making it a reliable choice for many standard applications. This compound, while less characterized in the public domain, offers an alternative conjugation strategy that may be beneficial for specific target molecules. The selection between these two dyes should be based on the specific requirements of the experimental design, including the nature of the molecule to be labeled and the preferred bioconjugation methodology. Further characterization of the photophysical properties of this compound would be beneficial to the research community for a more direct comparison.
References
A Comparative Guide: IR 754 Carboxylic Acid vs. Alexa Fluor 750
In the rapidly advancing fields of biological imaging and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. Near-infrared (NIR) dyes, in particular, have gained prominence due to their ability to penetrate tissue deeper and reduce background autofluorescence, making them ideal for in vivo imaging and multiplexing applications.[1][2] This guide provides a detailed comparison of two near-infrared fluorophores: IR 754 Carboxylic Acid and the widely-used Alexa Fluor 750.
Overview of the Fluorophores
Alexa Fluor 750 is a member of the Alexa Fluor dye series, known for its exceptional brightness, photostability, and pH insensitivity.[3] It is a sulfonated cyanine (B1664457) dye, a chemical modification that enhances its water solubility and reduces the tendency for aggregation on conjugated biomolecules, which can lead to fluorescence quenching.[3][4] Alexa Fluor 750 is spectrally similar to Cy7 and is a popular choice for applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.[5][6][7]
This compound is a cyanine dye characterized by its carboxylic acid functional group.[8][9][10] This reactive group allows for its conjugation to primary amines on biomolecules, such as proteins and antibodies, through the use of carbodiimide (B86325) chemistry (e.g., EDC/NHS). While less ubiquitous than Alexa Fluor 750, it offers similar spectral properties for near-infrared detection.
Quantitative Data Comparison
The performance of a fluorophore is defined by its photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 750.
| Property | This compound | Alexa Fluor 750 |
| Excitation Maximum (λex) | ~754 nm | 749 - 752 nm[1][6][11] |
| Emission Maximum (λem) | Not specified in search results | 775 - 779 nm[6][7] |
| Molar Extinction Coefficient (ε) | Not specified in search results | ~290,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | Not specified in search results | 0.12[1][3][5][12] |
| Molecular Weight | 580.51 g/mol [8][10][13][14] | ~1300 g/mol [3] |
| Reactive Group | Carboxylic Acid | Primarily available as NHS ester |
Performance and Applications
Alexa Fluor 750 is consistently reported to be a high-performance dye. Its high molar extinction coefficient and quantum yield contribute to its exceptional brightness. Furthermore, its enhanced photostability allows for longer exposure times during image acquisition with less signal loss compared to some other cyanine dyes.[4][15] The sulfonation of the Alexa Fluor dyes minimizes self-quenching upon conjugation to proteins, leading to brighter conjugates.[4] These properties make Alexa Fluor 750 highly suitable for a range of applications, including:
-
In vivo imaging: Deep tissue penetration and low autofluorescence in the NIR spectrum are advantageous for animal studies.[1][2]
-
Flow cytometry: Its long-wavelength emission allows for effective multiplexing with other fluorophores.[1][16]
-
Super-resolution microscopy: It has been noted for its utility in techniques like dSTORM and nSTORM.[16]
The performance of This compound is expected to be similar to other cyanine dyes in the same spectral range. However, without specific data on its quantum yield and photostability, a direct comparison is difficult. Its utility will largely depend on the efficiency of the conjugation reaction and the photophysical properties of the resulting bioconjugate.
Experimental Protocols
Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group on IR 754 to form an NHS ester, which then reacts with primary amines on a target protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Dissolve this compound in anhydrous DMF or DMSO. Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Activation of Carboxylic Acid: In a microcentrifuge tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. The molar ratio of EDC and NHS to the dye should be in excess to ensure efficient activation. Incubate for 15-30 minutes at room temperature.[17]
-
Protein Conjugation: Add the activated IR 754-NHS ester solution to the protein solution. The molar ratio of the dye to the protein should be optimized for the specific application. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[17]
-
Quenching: Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[18]
-
Purification: Remove excess, unconjugated dye and other reaction components by passing the solution through a size-exclusion chromatography column.
Conjugation of Alexa Fluor 750 NHS Ester to a Protein
This is a more direct labeling method as the dye is already activated.
Materials:
-
Alexa Fluor 750 NHS Ester
-
Anhydrous DMSO
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation: Prepare a stock solution of Alexa Fluor 750 NHS Ester in anhydrous DMSO.[19] Prepare the protein solution at a concentration of 2-10 mg/mL.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[20][21]
-
Conjugation Reaction: Add the Alexa Fluor 750 NHS Ester stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined experimentally. Incubate the reaction for 1 hour at room temperature, protected from light.[19][21]
-
Purification: Separate the labeled protein from unreacted dye using a desalting column such as Sephadex G-25.[19]
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and a representative cyanine dye structure for Alexa Fluor 750.
Experimental Workflow: Protein Conjugation
Caption: Comparison of conjugation workflows for this compound and Alexa Fluor 750 NHS Ester.
Simplified Jablonski Diagram for Fluorescence
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
References
- 1. Alexa Fluor® 750 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 3. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. This compound | C30H33IN2O2 | CID 164185572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. chemscene.com [chemscene.com]
- 11. Spectrum [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 12. Quantum Yield [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. This compound - Starshinechemical [starshinechemical.com]
- 15. benchchem.com [benchchem.com]
- 16. Alexa Fluor 750 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. fluidic.com [fluidic.com]
- 21. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
A Comparative Guide: IR 754 Carboxylic Acid versus Indocyanine Green (ICG) for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a detailed comparison of two NIR dyes: IR 754 Carboxylic Acid and the well-established Indocyanine Green (ICG). This objective analysis, supported by available data and standardized experimental protocols, aims to assist researchers in making informed decisions for their specific applications in diagnostics, drug delivery, and preclinical imaging.
Executive Summary
Indocyanine Green (ICG) is a clinically approved cyanine (B1664457) dye with a long history of use in medical diagnostics, valued for its safety profile and NIR absorption/emission properties.[1] this compound, a heptamethine cyanine dye, offers a reactive carboxylic acid group, enabling covalent conjugation to biomolecules for targeted imaging applications. While direct comparative studies are limited, this guide synthesizes available data on their photophysical properties, stability, and biocompatibility to provide a comprehensive overview.
Physicochemical and Spectroscopic Properties
A fundamental comparison of the intrinsic properties of this compound and ICG reveals key differences in their structure and spectral characteristics. ICG is well-characterized in various solvents and biological media, whereas specific data for this compound is less prevalent in peer-reviewed literature and is primarily available from commercial suppliers.
| Property | This compound | Indocyanine Green (ICG) |
| Molecular Formula | C₃₀H₃₃IN₂O₂[2] | C₄₃H₄₇N₂NaO₆S₂[3] |
| Molecular Weight | 580.50 g/mol [4] | 774.96 g/mol [3] |
| Excitation Max (λex) | ~745-754 nm (in Methanol)[5] | ~780-805 nm (in water/plasma)[3][6] |
| Emission Max (λem) | Not explicitly stated in searches | ~810-830 nm (in water/blood)[7] |
| Functional Group for Conjugation | Carboxylic Acid (-COOH)[8] | None (requires chemical modification) |
| Solubility | Soluble in organic solvents (e.g., Methanol, DMSO)[9] | Soluble in water and methanol[6] |
Performance Comparison: Photostability and Quantum Yield
| Performance Metric | This compound (Inferred) | Indocyanine Green (ICG) |
| Fluorescence Quantum Yield (ΦF) | Likely comparable to other heptamethine cyanines, but specific data is unavailable. The rigidified central bridge in some cyanines can enhance quantum yield.[6] | Relatively low in aqueous solutions (~2.9%), but increases significantly in the presence of serum proteins (12-14% in FBS and whole blood).[10] |
| Photostability | Generally, cyanine dyes are susceptible to photobleaching. The stability of specific derivatives can be improved through structural modifications.[6] | Known to have limited photostability, especially in aqueous solutions.[11] Its stability is enhanced when bound to proteins or encapsulated in nanoparticles.[4][10] |
Biocompatibility and Cellular Interactions
For in vitro and in vivo applications, the biocompatibility of a fluorescent probe is of utmost importance. ICG is an FDA-approved dye with a well-established safety profile.[1] The biocompatibility of this compound would need to be assessed for specific applications, but cyanine dyes, in general, have been extensively used in biological imaging.
| Aspect | This compound | Indocyanine Green (ICG) |
| Biocompatibility | Cytotoxicity data is not readily available. Heptamethine cyanine dyes have shown variable cytotoxicity depending on their specific structure and concentration.[6][7] | FDA-approved for clinical use with a long history of safe application in humans.[1] |
| Cellular Uptake | The carboxylic acid group can be used to conjugate the dye to targeting ligands, influencing its cellular uptake mechanism. The anionic nature at physiological pH might limit passive diffusion across cell membranes. | Primarily confined to the vascular system due to tight binding to plasma proteins.[7] Cellular uptake is generally low unless targeted delivery systems are employed. |
Experimental Protocols
To facilitate a direct and standardized comparison of this compound and ICG, the following experimental protocols are provided based on established methodologies.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, PBS)
-
Fluorescent standard with known quantum yield in the NIR range (e.g., IR-125)[12]
-
This compound solution
-
ICG solution
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, exciting at the absorbance maximum of the respective dye.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample / η_standard)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Assessment of Photostability
This protocol outlines a method to compare the photostability of the two dyes under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Microscope slides and coverslips
-
Solutions of this compound and ICG at the same concentration in a suitable buffer (e.g., PBS)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a thin film of each dye solution on a microscope slide and allow it to dry to immobilize the molecules.
-
Place the slide on the microscope stage and focus on the dye film.
-
Select the appropriate filter set and adjust the illumination intensity to a level that provides a strong initial signal without causing immediate bleaching. Crucially, use the exact same illumination settings for both dyes.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) under continuous illumination until the fluorescence intensity has significantly decreased.
-
Using the image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series.
-
Correct for background photobleaching by measuring the intensity of a region without the dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized intensity as a function of time for both dyes to compare their photobleaching rates.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of the dyes on a chosen cell line.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound and ICG stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of each dye in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different dye concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the dyes) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot it against the dye concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Visualization of Workflows and Concepts
To further clarify the experimental processes and logical relationships, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. toolify.ai [toolify.ai]
- 6. Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicities Of Tumor Seeking Dyes: Impact On Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of IR 754 Carboxylic Acid and Other Near-Infrared (NIR) Dyes
For Researchers, Scientists, and Drug Development Professionals
Quantitative Photostability Comparison
The following table summarizes available quantitative data on the photostability of selected NIR dyes. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions (e.g., solvent, oxygen concentration, light source, and intensity).
| Dye | Photodegradation Quantum Yield (Φd) | Singlet Oxygen Quantum Yield (ΦΔ) | Observations |
| IR 754 Carboxylic Acid | No data available | No data available | Photostability data is not currently available in peer-reviewed literature. As a heptamethine cyanine (B1664457) dye, it is susceptible to photooxidation. |
| Indocyanine Green (ICG) | ~10⁻³ (in aqueous solution)[1], ~10⁻⁵ - 10⁻⁶ (in organic solvents/plasma)[1] | 0.112 (in aqueous solution)[1] | Stability is highly dependent on the solvent and aggregation state.[1] J-aggregates and encapsulation in liposomes or micelles can significantly enhance photostability.[1][2] |
| IR-783 | Data not consistently reported, but known to undergo photobleaching[3] | 0.007 - 0.008[4][5] | Susceptible to photobleaching under NIR laser irradiation.[3] |
| IR-820 | Generally considered more photostable than ICG[6] | No direct value found, but singlet oxygen production is a factor in its photodynamic therapy applications.[7][8] | Exhibits good photostability, particularly when bound to serum proteins.[5] Encapsulation in nanoparticles can further improve stability.[7] |
| Cyanine7 (Cy7) | Generally considered to have low photostability[9] | Data not consistently reported, but photodegradation is linked to reaction with singlet oxygen. | Known for lower photostability compared to other cyanine dyes like Cy5.[9] The photodegradation mechanism involves an electrocyclic closure of the polymethine chain. |
Note: A lower photodegradation quantum yield (Φd) indicates higher photostability. The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of generating singlet oxygen, a reactive species that is often a key mediator of photodegradation for cyanine dyes.
Experimental Protocols
A standardized protocol for assessing the photostability of NIR dyes is crucial for obtaining comparable data. Below is a detailed methodology based on common practices for measuring photobleaching quantum yield.
Objective: To determine the rate of photodegradation of a NIR dye under controlled illumination.
Materials:
-
NIR dye of interest (e.g., this compound)
-
Spectrophotometer
-
Fluorometer or a fluorescence microscope with a suitable NIR laser and detector
-
Quartz cuvettes or microscope slides
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), ethanol)
-
Actinometer (for absolute quantum yield measurements, e.g., ferrioxalate)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the NIR dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired experimental solvent (e.g., PBS) to a working concentration. The absorbance at the excitation maximum should be low (typically < 0.1) to avoid inner filter effects.
-
-
Initial Measurements:
-
Measure the initial absorbance spectrum of the dye solution using a spectrophotometer to determine the peak absorption wavelength (λmax) and initial absorbance (A₀).
-
Measure the initial fluorescence intensity (F₀) at the emission maximum (λem) using a fluorometer or fluorescence microscope.
-
-
Photobleaching:
-
Continuously illuminate the sample with a monochromatic light source (e.g., a laser or a filtered lamp) at the dye's absorption maximum (λmax).
-
The light intensity should be constant and measured.
-
For solution-based measurements, the sample should be stirred continuously to ensure uniform illumination.
-
-
Time-course Measurements:
-
At regular time intervals, stop the illumination and record the absorbance spectrum and/or the fluorescence intensity.
-
-
Data Analysis:
-
Plot the normalized absorbance (A/A₀) or fluorescence intensity (F/F₀) as a function of irradiation time.
-
The photodegradation quantum yield (Φd) can be calculated from the initial rate of decay, the number of photons absorbed, and the initial number of dye molecules.
-
Mechanism of Photodegradation
The primary mechanism of photodegradation for heptamethine cyanine dyes, including likely this compound, is photooxidation. This process is often mediated by singlet oxygen (¹O₂), a highly reactive form of oxygen.
Caption: General mechanism of cyanine dye photodegradation via singlet oxygen.
Experimental Workflow for Photostability Assessment
The following diagram outlines a typical workflow for comparing the photostability of different NIR dyes.
Caption: Workflow for comparative photostability analysis of NIR dyes.
References
- 1. Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2.6. Photostability Test [bio-protocol.org]
- 4. pure.uva.nl [pure.uva.nl]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-targeting Cu2+/IR820-rich nanozymes to exert photothermal-reinforced reactive oxygen species production and dual glutathione scavenging for synergistic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Classic Near-Infrared Probe Indocyanine Green for Detecting Singlet Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared Dyes: IR 754 Carboxylic Acid vs. IRDye 800CW
In the realm of biomedical imaging and drug development, the selection of appropriate near-infrared (NIR) fluorescent probes is critical for achieving high sensitivity and deep tissue penetration. This guide offers a detailed comparison of two heptamethine cyanine (B1664457) dyes, IR 754 Carboxylic Acid and IRDye 800CW, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
While both dyes operate in the NIR window, their specific photophysical properties can significantly influence experimental outcomes. This comparison focuses on their quantum yield, a key measure of fluorescence efficiency.
Quantitative Comparison of Photophysical Properties
A direct comparison of the quantum yield is essential for evaluating the brightness of these fluorophores. Below is a summary of their key photophysical properties.
| Property | This compound | IRDye 800CW |
| Excitation Maximum (λex) | ~748 nm | ~774 nm |
| Emission Maximum (λem) | ~779 nm | ~789 nm[1] |
| Molar Extinction Coefficient (ε) | Not readily available | ~240,000 M⁻¹cm⁻¹ (in PBS) |
| Quantum Yield (Φf) | Not readily available in literature | ~7.6% - 9% [2] |
| Reactive Group | Carboxylic Acid | Carboxylic Acid, NHS Ester, Maleimide, etc. |
Note: The quantum yield of fluorescent dyes can be influenced by the solvent, pH, and conjugation to other molecules. The provided value for IRDye 800CW is for the unconjugated dye in an aqueous buffer.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
Given the absence of a readily available quantum yield for this compound, researchers can determine this value experimentally. The following protocol outlines the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Objective: To determine the relative fluorescence quantum yield of this compound using IRDye 800CW as a reference standard.
Materials:
-
This compound
-
IRDye 800CW (as the reference standard)
-
Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both this compound and IRDye 800CW in PBS at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both dyes in PBS, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength of the reference standard (approximately 774 nm for IRDye 800CW). It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 774 nm). Record these values.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The same excitation wavelength and instrument settings (e.g., excitation and emission slit widths) must be used for both the sample and the reference.
-
The emission spectra should be corrected for the wavelength-dependent response of the detector.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each sample and the reference to obtain the total fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and IRDye 800CW.
-
The slope of the resulting lines for the sample (Grad_sample) and the reference (Grad_ref) will be used to calculate the quantum yield.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
Where:
-
Φ_ref is the known quantum yield of the reference (IRDye 800CW).
-
Grad_sample is the gradient of the plot of integrated fluorescence intensity vs. absorbance for this compound.
-
Grad_ref is the gradient of the plot for IRDye 800CW.
-
n_sample and n_ref are the refractive indices of the solvents used for the sample and reference, respectively (if different). Since both are in PBS, this ratio is 1.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the relative quantum yield.
Comparative Analysis Framework
The choice between this compound and IRDye 800CW will depend on a multi-faceted evaluation of their properties and suitability for a specific application.
References
A Comparative Guide to Near-Infrared Fluorophores: IR 754 Carboxylic Acid and Its Alternatives
For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescence, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of IR 754 Carboxylic Acid with three other commonly used NIR fluorophores: Alexa Fluor 750, Cy7, and DyLight 755. The following sections present a comprehensive analysis of their spectral properties, a summary of their performance characteristics, and detailed experimental protocols to aid in the selection of the optimal dye for your specific application.
Spectral Properties and Performance Comparison
The selection of a fluorophore is fundamentally guided by its spectral characteristics, including its excitation and emission maxima, which dictate its compatibility with available instrumentation. Furthermore, performance metrics such as molar extinction coefficient, quantum yield, and photostability are crucial for determining the brightness and robustness of the fluorescent signal.
A summary of the key photophysical properties of this compound, Alexa Fluor 750, Cy7, and DyLight 755 is presented in the table below. This data has been compiled from various sources to provide a comprehensive overview for comparative analysis.
| Property | This compound | Alexa Fluor 750 | Cy7 | DyLight 755 |
| Excitation Maximum (nm) | 745 - 750 | 749 - 752[1][2] | 750 - 756 | 751 - 754[3][4] |
| Emission Maximum (nm) | Not specified in available resources | 775 - 776[1][2] | 773 - 779 | 772 - 776[3][4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not specified | ~290,000 | ~250,000 | ~270,000 |
| Quantum Yield (Φ) | Not specified | ~0.12 | ~0.28 | Generally high |
| Reactive Form | Carboxylic Acid | NHS Ester, Carboxylic Acid, etc. | NHS Ester, Carboxylic Acid, etc. | NHS Ester, Maleimide, etc. |
| Reactivity | Amines, Alcohols (after activation) | Primary amines | Primary amines | Primary amines, Thiols |
| Solubility | Soluble in organic solvents | Water-soluble formulations available | Water-soluble formulations available | Water-soluble |
Key Observations:
-
Brightness: The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. Based on the available data, Cy7 appears to be the brightest of the three alternatives, with a quantum yield of approximately 0.28. While a specific quantum yield for DyLight 755 is not consistently reported, the DyLight series is known for its high fluorescence output. Alexa Fluor 750 also demonstrates a respectable quantum yield.
-
Photostability: While quantitative, directly comparative photostability data is limited, anecdotal and manufacturer-derived information suggests that Alexa Fluor and DyLight dyes may offer improved photostability over traditional cyanine (B1664457) dyes like Cy7. However, this should be empirically validated for the specific experimental conditions.
-
Reactivity and Solubility: All four fluorophores are available with reactive groups suitable for conjugation to biomolecules. The carboxylic acid group of IR 754 requires activation before it can be conjugated to amines or alcohols. Alexa Fluor 750, Cy7, and DyLight 755 are available in various reactive forms, including N-hydroxysuccinimide (NHS) esters for straightforward labeling of primary amines. Water-soluble formulations are available for the latter three, which can simplify conjugation procedures and reduce non-specific binding.
Experimental Protocols
To ensure reproducible and reliable results, the use of detailed and validated protocols is essential. The following sections provide representative protocols for key experimental procedures involving these near-infrared fluorophores.
Measurement of Fluorescence Spectra
This protocol outlines the general procedure for measuring the excitation and emission spectra of a fluorescent dye.
Instrumentation:
-
Spectrofluorometer with a high-intensity Xenon arc lamp and diffraction grating monochromators.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent (e.g., phosphate-buffered saline [PBS] for water-soluble dyes, or an organic solvent like DMSO or methanol (B129727) for others). The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum.
-
Scan a range of excitation wavelengths and record the fluorescence intensity. The wavelength at which the maximum intensity is observed is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength.
-
Record the fluorescence intensity at each wavelength to generate the emission spectrum.
-
-
Data Correction: Run a blank spectrum using the solvent alone and subtract it from the sample spectrum to correct for background fluorescence.
Antibody Conjugation (NHS Ester Chemistry)
This protocol describes a common method for labeling antibodies with amine-reactive NHS ester forms of fluorophores.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Amine-reactive fluorophore (NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dye stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Visualizing Spectral Overlap and Experimental Workflows
To visually represent the relationships between the spectral properties of these fluorophores and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Spectral properties of NIR fluorophores.
Caption: Antibody conjugation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Validation of IR 754 Carboxylic Acid Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of biomolecule conjugates with the near-infrared (NIR) fluorescent dye, IR 754 Carboxylic Acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Assessment of Dye Conjugates
The conjugation of fluorescent dyes, such as this compound, to biomolecules like antibodies, peptides, or oligonucleotides is a critical process in the development of targeted imaging agents and therapeutic drug conjugates. The purity of these conjugates is paramount, as the presence of unconjugated dye, unlabeled biomolecules, or other impurities can significantly impact experimental results, leading to inaccurate quantification, reduced specificity, and potential in vivo toxicity.[1][2] Therefore, robust analytical methods are required to accurately assess the purity of the final conjugate.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of fluorescent dye conjugates.[3][4] Its high resolution and sensitivity make it well-suited for separating the desired conjugate from potential impurities.[5]
Comparison of Analytical Methods for Purity Validation
While RP-HPLC is a cornerstone for purity analysis, other techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS) can provide complementary information. The choice of method depends on the specific information required, the nature of the conjugate, and the available instrumentation.[4][6]
| Feature | Reversed-Phase HPLC (RP-HPLC) | SDS-PAGE | Mass Spectrometry (MS) |
| Principle of Separation | Hydrophobicity of the molecule.[7] | Molecular weight.[5] | Mass-to-charge ratio (m/z).[8] |
| Primary Information | Purity, presence of free dye, identification of different conjugate species (dye-to-biomolecule ratio). | Molecular weight estimation, presence of aggregates or fragments.[9] | Precise molecular weight of the conjugate and its components, confirmation of successful conjugation. |
| Resolution | High to very high.[5] | Low to moderate.[5] | Very high. |
| Quantification | Highly quantitative with appropriate standards.[5] | Semi-quantitative (densitometry). | Can be quantitative with appropriate internal standards. |
| Throughput | Moderate. | High. | Low to moderate. |
| Advantages | - Excellent for separating free dye from conjugate.[7] - Can resolve species with different dye-to-biomolecule ratios. - High sensitivity and reproducibility. | - Simple and inexpensive.[5] - Good for visualizing high molecular weight species and aggregates. | - Unambiguous identification of conjugate. - Can detect small mass changes due to modification. |
| Disadvantages | - May require method development for optimal separation. - Can be denaturing for some proteins. | - Poor resolution for species with similar molecular weights.[5] - Staining and destaining can be time-consuming. | - High initial instrument cost. - Complex data analysis. - May not be suitable for heterogeneous mixtures without prior separation. |
Experimental Protocol: Purity Analysis of an this compound-Peptide Conjugate by RP-HPLC
This protocol provides a general method for the analysis of a peptide conjugated with this compound. Optimization may be required based on the specific properties of the peptide.
| Step | Parameter | Specification | Rationale/Notes |
| 1. Instrumentation | HPLC System | Quaternary or binary pump, autosampler, column thermostat, UV-Vis or Diode Array Detector (DAD), and a fluorescence detector. | A standard HPLC setup is sufficient. The fluorescence detector provides high sensitivity for the NIR dye.[10] |
| 2. Column | Stationary Phase | C18 bonded silica. | C18 phases provide good retention and separation of peptides and dye conjugates based on hydrophobicity.[3] |
| Dimensions | 4.6 x 150 mm or 4.6 x 250 mm.[3] | Standard analytical column dimensions. | |
| Particle Size | 3.5 µm or 5 µm. | Smaller particle sizes offer higher resolution but at higher backpressure. | |
| Pore Size | 100 Å to 300 Å. | Larger pore sizes are suitable for larger biomolecules like proteins to ensure access to the stationary phase. | |
| 3. Mobile Phase | Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[11] | TFA acts as an ion-pairing agent to improve peak shape for peptides.[12] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[11] | Acetonitrile is a common organic modifier for eluting hydrophobic molecules.[12] | |
| 4. Gradient Elution | Flow Rate | 1.0 mL/min.[13] | A standard flow rate for a 4.6 mm ID column. |
| Gradient Program | 5% to 95% B over 20-30 minutes.[13] | A broad gradient is recommended for initial method development to ensure elution of all components.[13] The gradient can be optimized to improve resolution of key species. | |
| Column Temperature | 30-40 °C.[11] | Elevated temperatures can improve peak shape and reduce viscosity, but may degrade sensitive molecules. | |
| 5. Detection | UV-Vis/DAD | 220 nm and 280 nm. | 220 nm for the peptide backbone and 280 nm for aromatic amino acids (if present). |
| Fluorescence | Excitation: ~740 nm, Emission: ~770 nm. | Specific wavelengths for IR 754 to selectively detect the dye-containing species with high sensitivity. | |
| 6. Sample Preparation | Sample Dilution | Dissolve the conjugate in Mobile Phase A or a compatible buffer at a concentration of ~0.1-1 mg/mL. | Ensure the sample is fully dissolved to prevent column clogging. |
| Filtration | Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[10] | Removes any particulate matter. | |
| 7. Data Analysis | Peak Integration | Integrate the peaks of interest in the chromatogram. | |
| Purity Calculation | Calculate the percentage purity by dividing the peak area of the conjugate by the total area of all peaks. | Area percent is a common method for purity assessment. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and purity validation of an this compound conjugate.
Caption: Workflow for IR 754 Conjugate Synthesis and Purity Validation.
Common Impurities and Separation Challenges
During the conjugation of this compound, several impurities can be generated, posing a challenge for purification and analysis:
-
Unreacted (Free) Dye: Excess dye that has not conjugated to the biomolecule. RP-HPLC is highly effective at separating the hydrophobic free dye from the more polar conjugate.[7]
-
Unlabeled Biomolecule: The starting biomolecule that did not react with the dye. The change in hydrophobicity upon conjugation usually allows for its separation from the labeled product by RP-HPLC.
-
Aggregates: High concentrations of biomolecules or the hydrophobic nature of the dye can sometimes lead to the formation of soluble aggregates. Size-exclusion chromatography (SEC) is often used as an orthogonal method to detect and quantify aggregates.
-
Multiple Labeled Species: For biomolecules with multiple conjugation sites (e.g., lysine (B10760008) residues on an antibody), a heterogeneous mixture of conjugates with varying dye-to-biomolecule ratios can be formed. RP-HPLC can often resolve these different species.
Conclusion
Validating the purity of this compound conjugates is a critical step in ensuring the reliability and reproducibility of downstream applications. RP-HPLC stands out as a high-resolution, quantitative method that is ideally suited for this purpose. It effectively separates the desired conjugate from common impurities like free dye and unlabeled biomolecules. For a comprehensive characterization, orthogonal methods such as SDS-PAGE and mass spectrometry can provide valuable complementary data on molecular weight and identity. By employing the detailed protocols and understanding the comparative advantages of each technique presented in this guide, researchers can confidently assess the purity of their this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Dye and Conjugation Chemistry on the Biodistribution Profile of Near-Infrared-Labeled Nanobodies as Tracers for Image-Guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Systematic comparison between SDS-PAGE/RPLC and high-/low-pH RPLC coupled tandem mass spectrometry strategies in a whole proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionsource.com [ionsource.com]
- 12. veeprho.com [veeprho.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Labeled with IR 754 Carboxylic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the precise analysis of peptides is critical. Near-infrared (NIR) fluorescent labeling of peptides offers a powerful tool for a variety of applications, from in vivo imaging to quantitative proteomics. This guide provides an objective comparison of the mass spectrometry performance of peptides labeled with IR 754 Carboxylic Acid against two common alternatives: IRDye® 800CW and DyLight™ 755. The comparison is supported by experimental protocols and data presentation to aid in the selection of the most suitable labeling strategy for your research needs.
Introduction
The conjugation of near-infrared (NIR) dyes to peptides enables sensitive detection in biological systems due to reduced autofluorescence in the NIR spectrum. Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of these labeled peptides. The choice of NIR dye can significantly impact the outcome of MS analysis, influencing ionization efficiency, fragmentation patterns, and overall signal intensity. This guide focuses on this compound, a heptamethine cyanine (B1664457) dye, and compares its expected mass spectrometric behavior with two widely used alternatives, IRDye® 800CW and DyLight™ 755.
Performance Comparison: IR 754 vs. Alternatives
While direct, side-by-side quantitative mass spectrometry data for this compound labeled peptides is limited in publicly available literature, we can infer its performance based on the properties of similar cyanine dyes and compare it with the more extensively characterized IRDye® 800CW and DyLight™ 755. The following table summarizes the key characteristics of these dyes relevant to mass spectrometry analysis.
| Feature | This compound | IRDye® 800CW | DyLight™ 755 |
| Reactive Group | Carboxylic Acid | NHS Ester, Maleimide | NHS Ester |
| Target Functional Group | Primary Amines (after activation) | Primary Amines, Thiols | Primary Amines |
| Molecular Weight | ~580.5 Da | ~1166 Da (NHS Ester) | ~1000-1250 Da (NHS Ester) |
| Solubility | Moderate | High (sulfonated) | High (sulfonated) |
| Expected MS Signal | Moderate | High | High |
| Fragmentation Behavior | Backbone fragmentation with potential for dye-specific ions | Backbone fragmentation with characteristic dye fragments | Backbone fragmentation with characteristic dye fragments |
| Labeling Efficiency | Dependent on activation step | High | High |
| Purification | HPLC recommended | HPLC or desalting columns | HPLC or desalting columns |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for labeling peptides with this compound and its alternatives.
Peptide Labeling with this compound
This procedure involves a two-step process: activation of the carboxylic acid and subsequent conjugation to the peptide.
1. Activation of this compound:
-
Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.2-fold molar excess of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the reaction at room temperature for 1-2 hours to form the NHS ester.
2. Conjugation to Peptide:
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Add the activated IR 754-NHS ester solution to the peptide solution. A 5- to 10-fold molar excess of the activated dye over the peptide is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
3. Purification:
-
Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the labeled peptide from unreacted dye and peptide.
Peptide Labeling with IRDye® 800CW NHS Ester[1][2][3]
This protocol utilizes a pre-activated NHS ester for direct conjugation to primary amines.
1. Reagent Preparation:
-
Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[1]
-
Dissolve the IRDye® 800CW NHS Ester in anhydrous DMSO to prepare a stock solution.[1]
2. Conjugation:
-
Add a 3- to 10-fold molar excess of the IRDye® 800CW NHS Ester stock solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
3. Purification:
-
Purify the conjugate using size-exclusion chromatography (e.g., desalting spin columns) or RP-HPLC.[1][2]
Peptide Labeling with DyLight™ 755 NHS Ester[4]
Similar to IRDye® 800CW, this protocol uses an NHS ester for direct labeling.
1. Reagent Preparation:
-
Dissolve the peptide in an amine-free buffer, such as 0.05 M sodium borate (B1201080) buffer, pH 8.5.[3]
-
Prepare a fresh solution of DyLight™ 755 NHS Ester in anhydrous DMSO.[3]
2. Conjugation:
-
Add the DyLight™ 755 NHS Ester solution to the peptide solution at a recommended molar ratio (refer to the manufacturer's instructions, typically a 5- to 15-fold molar excess).
-
Incubate for 1 hour at room temperature, protected from light.[3]
3. Purification:
-
Remove excess dye and byproducts using a desalting spin column or by dialysis.[3]
Mass Spectrometry Analysis
Instrumentation and Settings:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurement and detailed fragmentation analysis.
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for analyzing labeled peptides.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is essential for separating the labeled peptide from impurities and for structural elucidation. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common setup.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are typically used to fragment the peptide backbone.
Visualization of Workflows and Pathways
To better illustrate the processes involved, the following diagrams depict the experimental workflow for peptide labeling and a generalized signaling pathway where these labeled peptides might be utilized.
Expected Fragmentation Patterns
In a tandem mass spectrometer, labeled peptides will undergo fragmentation, primarily at the peptide backbone, generating b- and y-type ions that are used for sequence confirmation. The presence of a large, bulky NIR dye can influence this fragmentation.
-
Backbone Fragmentation: The fundamental b- and y-ion series will still be the most informative for peptide sequencing.
-
Dye-Specific Fragments: The cyanine dye structure itself may fragment under CID/HCD conditions, producing characteristic reporter ions. These ions can be useful for confirming the presence of the label but can also complicate the spectrum.
-
Influence on Cleavage: The charge state and the site of labeling (N-terminus vs. lysine (B10760008) side chain) can influence which backbone bonds are more likely to cleave. Sulfonated dyes like IRDye® 800CW and DyLight™ 755 carry negative charges, which can affect the overall charge state of the peptide ion and its fragmentation behavior.
-
Signal Suppression: In some cases, the presence of a large dye molecule can lead to suppression of peptide backbone fragment ions, making sequence analysis more challenging.
Conclusion
The selection of a near-infrared dye for peptide labeling requires careful consideration of its impact on mass spectrometry analysis. While this compound offers a smaller molecular weight tag, its labeling procedure requires an additional activation step. In contrast, IRDye® 800CW and DyLight™ 755 are available as pre-activated NHS esters, simplifying the conjugation process. Their higher water solubility due to sulfonation is also a significant advantage. For quantitative mass spectrometry, the higher molecular weight and potential for charge-state effects of IRDye® 800CW and DyLight™ 755 should be considered. Researchers should optimize labeling conditions and mass spectrometry parameters to achieve the best balance of labeling efficiency, signal intensity, and fragmentation information for their specific peptide and application. This guide provides a foundational framework to assist in making an informed decision for your experimental needs.
References
A Comparative Guide to Near-Infrared Dyes for High-Performance Imaging: Evaluating IR 754 Carboxylic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical step in designing sensitive and reliable imaging experiments. This guide provides a comparative overview of the performance of IR 754 Carboxylic Acid and its well-characterized structural analog, IR-780, alongside other commonly used NIR dyes, Indocyanine Green (ICG) and IRDye® 800CW. Due to the limited availability of published photophysical data for this compound, this guide utilizes data from the structurally similar heptamethine cyanine (B1664457) dye, IR-780, as a proxy to provide a useful performance comparison.
This guide presents quantitative data in easily comparable tables, details experimental protocols for performance evaluation, and includes visualizations of key experimental workflows to aid in the selection of the optimal NIR dye for your specific research needs.
Quantitative Comparison of NIR Dyes
The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes these properties for IR-780 (as a proxy for this compound), ICG, and IRDye® 800CW.
| Property | IR-780 (proxy for this compound) | Indocyanine Green (ICG) | IRDye® 800CW |
| Excitation Maximum (λex) | ~780 nm | ~780 nm | ~774 nm (in PBS) |
| Emission Maximum (λem) | ~800-825 nm | ~820 nm | ~789 nm (in PBS) |
| Molar Extinction Coeff. (ε) | 265,000–330,000 M⁻¹cm⁻¹[1][2] | 115,000–204,000 M⁻¹cm⁻¹[1][2] | ~240,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | Highly solvent-dependent, ~13% in DMSO[2] | Low in water (~0.3%), ~1.2% in blood[2] | High photostability reported |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.127[1][2] | 0.008[2] | Not typically used for PDT |
| Molecular Brightness (ε x ΦF) | Reported to be 11-fold higher than ICG[1][2] | Lower than IR-780[1][2] | High |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of NIR dyes. Below are representative protocols for cellular and in vivo imaging.
In Vitro Cellular Imaging Protocol (Fluorescence Microscopy)
This protocol outlines the steps for staining cells with a heptamethine cyanine dye like IR-780 and subsequent imaging using a confocal microscope.
-
Cell Culture: Plate cells of interest (e.g., cancer cell line) in a glass-bottom dish suitable for microscopy and culture for 24 hours.
-
Dye Preparation: Prepare a stock solution of the dye (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in cell culture medium to the desired working concentration (e.g., 10-20 µM).
-
Cell Staining: Remove the culture medium from the cells and add the dye-containing medium. Incubate for 20-30 minutes at 37°C in the dark.[3]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove unbound dye.
-
Counterstaining (Optional): If desired, counterstain cellular compartments, such as the nucleus with DAPI.
-
Imaging: Acquire images using a confocal microscope equipped with appropriate laser excitation (e.g., 633 nm or a laser line close to the dye's excitation maximum) and an emission filter centered around the dye's emission maximum (e.g., 780 nm long-pass).[3]
In Vivo Small Animal Imaging Protocol
This protocol describes the systemic administration of a NIR dye for tumor imaging in a mouse model.
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts).
-
Dye Formulation: For hydrophobic dyes like IR-780, a formulation with a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline is necessary for intravenous injection.[4]
-
Dye Administration: Inject the formulated dye solution (typically 100-200 µL) intravenously via the tail vein. The dosage will depend on the dye and formulation.
-
Fluorescence Imaging: At various time points post-injection (e.g., 4, 8, 12, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation laser and emission filters.[5]
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye.[5]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-background ratio.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental protocols.
Signaling Pathway for Targeted Imaging
Many NIR dyes are conjugated to targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in specific tissues or cells. The following diagram illustrates a generic signaling pathway where a dye-conjugated ligand binds to a cell surface receptor, leading to internalization and signal accumulation.
References
A Researcher's Guide to Near-Infrared (NIR) Dyes: A Cost-Benefit Analysis of IR 754 Carboxylic Acid Versus Leading Alternatives
For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence applications, the selection of an appropriate dye is a critical decision that balances performance with budgetary constraints. This guide provides an objective comparison of IR 754 Carboxylic Acid against other widely used NIR dyes: Indocyanine Green (ICG), Methylene Blue, IRDye® 800CW, and Alexa Fluor™ 750.
This analysis focuses on key performance indicators, cost-effectiveness, and practical applications to empower informed decision-making in your research. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key performance assessments are provided.
Quantitative Performance and Cost Comparison
The selection of a NIR dye is often a trade-off between photophysical performance and cost. The following table summarizes the key metrics for this compound and its competitors. Brightness, a crucial parameter for imaging applications, is proportional to the product of the molar extinction coefficient and the quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε x Φ) | Price (USD/mg) |
| This compound | 745-750[1][2] | Not Reported | Not Reported | Not Reported | Not Reported | ~$285.00 (for 1g) |
| Indocyanine Green (ICG) | ~780[3] | ~820[3] | ~232,000[4] | ~0.09[4] | ~20,880 | ~$39.50 - $65.05 (for 10-100mg)[5][6] |
| Methylene Blue | ~665 | ~686 | ~95,000 | ~0.03 | ~2,850 | ~$0.88 - $1.74 (for 25g)[7][8] |
| IRDye® 800CW | ~774[9] | ~789[9] | ~240,000[10] | ~0.09[3] | ~21,600 | ~$319.80 (for 0.5mg of NHS ester) |
| Alexa Fluor™ 750 | ~749[11] | ~775[11] | ~240,000[11][12] | Not Reported | Not Reported | Price on request for NHS ester[13][14] |
Disclaimer: Prices are approximate and based on publicly available information from various suppliers as of late 2025. Actual prices may vary depending on the vendor, purity, and formulation (e.g., free acid vs. NHS ester). Brightness is a relative indicator calculated from the product of the extinction coefficient and quantum yield.
In-Depth Dye Profiles
This compound
Indocyanine Green (ICG)
ICG is an FDA-approved NIR dye that has been in clinical use for decades for applications such as retinal angiography and cardiac output measurement.[3][15] It is known for its rapid circulation and clearance from the body. While its quantum yield is modest, its clinical approval and extensive history of use make it a reliable choice for in vivo imaging in both preclinical and clinical settings.
Methylene Blue
Methylene Blue is a historically significant dye with a lower NIR absorption maximum compared to other dyes in this guide. Its low quantum yield and lower extinction coefficient result in significantly lower brightness. However, its extremely low cost and established use in applications like sentinel lymph node mapping make it a viable option for specific, less demanding applications.[11]
IRDye® 800CW
IRDye® 800CW is a popular choice for in vivo imaging and other high-performance applications due to its high extinction coefficient and good quantum yield, resulting in excellent brightness.[3][16][17] It is often used in the form of an NHS ester or maleimide (B117702) for straightforward conjugation to antibodies and other proteins.[10] While it is a top performer, its cost per milligram is significantly higher than ICG and Methylene Blue.
Alexa Fluor™ 750
The Alexa Fluor™ family of dyes is renowned for its brightness and photostability.[18] Alexa Fluor™ 750 is spectrally similar to Cy7 and is well-suited for demanding applications like fluorescence microscopy and in vivo imaging.[11][14] While specific quantum yield data is not always published, the Alexa Fluor™ series is generally considered to be among the brightest and most photostable dyes available. However, this high performance is typically associated with a premium price point.
Experimental Protocols
To ensure objective and reproducible comparisons of NIR dyes, standardized experimental protocols are essential. Below are detailed methodologies for determining two key performance indicators: fluorescence quantum yield and photostability.
Protocol for Determining Relative Fluorescence Quantum Yield
The relative quantum yield of a NIR dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Caption: Workflow for determining the relative fluorescence quantum yield of a NIR dye.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the reference standard (e.g., IR-125 in ethanol, Φ = 0.132) and the sample dye (e.g., this compound) in the same solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence emission spectrum of each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Integrate the area under the emission spectrum for each sample.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) Where Φ_std is the quantum yield of the standard, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.
Protocol for Assessing Photostability
Photostability is a measure of a dye's resistance to photobleaching upon exposure to excitation light.
Caption: Workflow for assessing the photostability of a NIR dye.
Methodology:
-
Prepare Sample: Prepare a solution of the NIR dye in a suitable solvent at a concentration that gives a strong initial fluorescence signal.
-
Instrument Setup: Place the sample in a spectrofluorometer equipped with a continuous excitation source (e.g., a laser or xenon lamp). Set the excitation wavelength to the dye's absorption maximum and the emission wavelength to its emission maximum.
-
Continuous Illumination: Begin continuous illumination of the sample, keeping the excitation intensity constant.
-
Data Acquisition: Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for an extended period.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Application-Specific Considerations and Logical Relationships
The choice of a NIR dye is heavily influenced by the intended application. The following diagram illustrates the logical relationships between application requirements and dye properties.
Caption: Logical relationships between NIR dye properties, applications, and specific dye choices.
Conclusion
The selection of a near-infrared dye is a multifaceted decision.
-
For researchers on a tight budget or for applications where high brightness is not the primary concern, Methylene Blue and, to a lesser extent, Indocyanine Green offer cost-effective solutions.
-
For demanding in vivo imaging and quantitative fluorescence microscopy where brightness and photostability are paramount, IRDye® 800CW and Alexa Fluor™ 750 are superior choices, albeit at a higher cost.
-
This compound presents a potentially budget-friendly option for those willing to perform their own performance characterization, as key data on its quantum yield and photostability are not widely published. Its carboxylic acid functionality provides a versatile handle for bioconjugation.
Ultimately, the optimal NIR dye is application-dependent. By carefully considering the performance metrics, cost, and experimental requirements outlined in this guide, researchers can make an informed decision that best suits the needs of their specific research goals.
References
- 1. This compound | 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. This compound | 2311980-68-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. IRDye 800CW-Human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indocyanine Green (ICG), 3599-32-4 | BroadPharm [broadpharm.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. Indocyanine green, 1 g, CAS No. 3599-32-4 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 7. carolina.com [carolina.com]
- 8. calpaclab.com [calpaclab.com]
- 9. ld.ru [ld.ru]
- 10. shop.licorbio.com [shop.licorbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. idtdna.com [idtdna.com]
- 13. Alexa Fluor™ 750 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 14. Invitrogen™ Alexa Fluor™ 750 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 15. Indocyanine Green [ICG] | CAS 3599-32-4 | Chemodex | Biomol.com [biomol.com]
- 16. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Alexa Fluor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Near-Infrared Dyes: IR 754 vs. Sulfo-Cyanine Dyes for Enhanced Brightness and Signal Stability
For researchers, scientists, and drug development professionals working in areas requiring high-sensitivity fluorescence detection, the choice of a near-infrared (NIR) dye is critical. This guide provides an objective comparison of the brightness and signal stability of IR 754 against commonly used sulfo-cyanine dyes, supported by experimental data and detailed protocols to inform selection for applications such as in vivo imaging and targeted drug delivery.
The ideal NIR fluorophore combines high brightness, exceptional photostability, and minimal off-target binding to ensure a high signal-to-noise ratio. This comparison focuses on IR 754, a heptamethine cyanine (B1664457) dye, and contrasts its performance with that of widely adopted sulfo-cyanine dyes, such as Sulfo-Cyanine7 (Sulfo-Cy7).
Quantitative Comparison of Photophysical Properties
The brightness of a fluorescent dye is a function of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent light. Signal stability, on the other hand, is determined by the dye's resistance to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.
| Property | IR 754 (Dy-754) | Sulfo-Cyanine7 | Sulfo-Cyanine5.5 |
| Excitation Maximum (λex) | ~748 nm | ~750 nm | ~675 nm |
| Emission Maximum (λem) | ~771 nm | ~773 nm | ~694 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~270,000 | ~240,600 | ~250,000 |
| Fluorescence Quantum Yield (Φ) | Not Widely Reported | ~0.24 | ~0.21 - 0.28[1] |
| Brightness (ε x Φ) | Estimated High | ~57,744 | ~52,500 - 70,000 |
| Relative Photostability | High | High | High[1] |
Note: The brightness for IR 754 is estimated as high due to its very high molar extinction coefficient. The exact quantum yield for IR 754 is not consistently reported in publicly available literature, preventing a precise brightness calculation. Sulfo-cyanine dyes are generally noted for their good photostability.[1]
Signal Stability: A Closer Look
While both IR 754 and sulfo-cyanine dyes are generally considered to have high photostability, quantitative comparisons are often application- and condition-dependent. The photobleaching rate is influenced by factors such as the intensity and duration of light exposure, the chemical environment, and the presence of oxidizing agents. For long-term or high-intensity imaging applications, empirical testing under specific experimental conditions is recommended to determine the most suitable dye.
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for determining key performance metrics of fluorescent dyes.
Protocol for Determining Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the steps to determine the fluorescence quantum yield of a test dye relative to a standard with a known quantum yield.
Materials:
-
Test dye solution (e.g., IR 754) of known concentration
-
Standard dye solution with known quantum yield in the same solvent (e.g., a well-characterized cyanine dye)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent (e.g., ethanol (B145695) or PBS)
Procedure:
-
Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
Calculate the slope (gradient) of the resulting linear plots for both the test dye (Grad_test) and the standard (Grad_std).
-
Calculate the quantum yield of the test dye (Φ_test) using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
where Φ_std is the quantum yield of the standard, and n_test and n_std are the refractive indices of the test and standard solutions (which are equal if the same solvent is used).
Protocol for Assessing Photostability (Photobleaching Half-Life)
This protocol describes a method to determine the photobleaching half-life (t½), a measure of a dye's signal stability under continuous illumination.
Materials:
-
Dye solution or dye-conjugated sample
-
Fluorescence microscope with a suitable laser line and filter set
-
Image analysis software
Procedure:
-
Prepare the sample for microscopy. This could be a solution of the dye or cells labeled with the dye.
-
Place the sample on the microscope stage and bring it into focus.
-
Select a region of interest (ROI) for photobleaching.
-
Acquire an initial image (t=0) at a specific laser power.
-
Continuously illuminate the ROI with the same laser power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.[1]
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½) , which is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.[1]
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows where near-infrared dyes like IR 754 and sulfo-cyanine dyes are employed.
Caption: Workflow for in vivo fluorescence imaging in a small animal model.
References
A Comparative Review of Commercially Available NIR Carboxylic Acid Dyes for Biomedical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for the success of applications ranging from in vitro assays to in vivo imaging. The carboxylic acid functionality on these dyes provides a versatile handle for covalent conjugation to biomolecules, enabling the creation of targeted probes for a multitude of biological investigations. This guide offers an objective comparison of the performance of several commercially available NIR carboxylic acid dyes, supported by experimental data, to aid in the selection of the optimal dye for specific research needs.
Key Performance Parameters of NIR Carboxylic Acid Dyes
The utility of a NIR dye is determined by a combination of its photophysical and chemical properties. Key parameters for consideration include:
-
Spectral Properties: The excitation and emission maxima dictate the required instrumentation and the potential for autofluorescence interference. A large Stokes shift (the difference between the excitation and emission maxima) is often desirable to minimize self-quenching and improve signal-to-noise ratios.
-
Molar Extinction Coefficient (ε): This value represents the dye's ability to absorb light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal.
-
Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the dye in converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal. It is important to note that the quantum yield can be highly dependent on the solvent environment and conjugation state of the dye.
-
Photostability: This refers to the dye's resistance to photodegradation or "photobleaching" upon exposure to light. High photostability is crucial for experiments requiring prolonged or intense illumination, such as time-lapse microscopy.
-
Solubility and Aggregation: Good aqueous solubility is essential for biological applications to prevent aggregation, which can lead to quenching of the fluorescent signal and altered biological activity.
Comparative Data of Commercially Available NIR Carboxylic Acid Dyes
The following table summarizes the key quantitative data for some of the most commonly used commercially available NIR carboxylic acid dyes. It is important to consult the manufacturer's specifications for the most accurate and up-to-date information, as values can vary between batches and measurement conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Solvent/Conditions for ΦF |
| Alexa Fluor 790 carboxylic acid | ~784 | ~814 | ~260,000 | Not consistently reported for free acid | Methanol[1] |
| IRDye® 800CW carboxylate | ~774 | ~789 | ~240,000 | ~0.076 | PBS[1] |
| ICG-carboxylic acid | ~785 | ~810 | ~200,000 | ~0.025 - 0.029 | Water[2] |
| Cypate | ~780 | ~830 | ~224,000 | Low (not consistently reported for unconjugated form) | Aqueous Solution[2] |
Note: The photostability of these dyes is a critical parameter, but quantitative, directly comparable data such as photobleaching quantum yields are not always readily available from manufacturers. However, qualitative assessments from the literature suggest that Alexa Fluor and IRDye series dyes generally exhibit high photostability.[3] ICG and Cypate are known to be more susceptible to photobleaching.[2][4]
Experimental Protocols
Reproducible and reliable experimental data are paramount in scientific research. The following are detailed methodologies for key experiments related to the characterization and application of NIR carboxylic acid dyes.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample dye relative to a known standard.
Materials:
-
NIR dye of interest (sample)
-
NIR dye standard with a known quantum yield in the same solvent (e.g., IRDye 800CW in PBS)
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample dye and the standard dye in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength and all instrument settings (e.g., slit widths) must be kept constant for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,standard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)
Where:
-
ΦF,standard is the quantum yield of the standard.
-
Slopesample and Slopestandard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nsample and nstandard are the refractive indices of the sample and standard solutions (for the same solvent, this ratio is 1).
-
Protocol 2: Assessment of Photostability
This protocol outlines a method to compare the photostability of different NIR dyes by measuring their photobleaching rate.
Materials:
-
NIR dye solutions of interest at the same concentration in the same buffer.
-
Microscope slide and coverslip.
-
Fluorescence microscope equipped with a stable light source (e.g., laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of each dye solution on a microscope slide and allow it to dry, or embed the dye in a gel matrix on the slide.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Focus on the sample.
-
Acquire an initial image (time = 0) using a defined illumination intensity.
-
Continuously illuminate the sample with the same intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Using the image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without the dye.
-
Normalize the background-corrected intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.
-
Protocol 3: Bioconjugation of NIR Carboxylic Acid Dyes to Antibodies using EDC/NHS Chemistry
This protocol describes a general method for conjugating a NIR carboxylic acid dye to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
NIR carboxylic acid dye.
-
Antibody to be labeled in an amine-free buffer (e.g., PBS).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
Sulfo-NHS (N-Hydroxysulfosuccinimide).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Reagents:
-
Dissolve the NIR carboxylic acid dye in anhydrous DMSO to prepare a stock solution.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activate the Dye:
-
In a microcentrifuge tube, mix the NIR carboxylic acid dye with the EDC and Sulfo-NHS solutions.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming a semi-stable Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized for each specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to stop the reaction by quenching any unreacted dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).
-
Visualization of Workflows and Pathways
Bioconjugation Workflow
The following diagram illustrates the key steps in the bioconjugation of a NIR carboxylic acid dye to an antibody using EDC/NHS chemistry.
Bioconjugation of a NIR dye to an antibody.
Signaling Pathway Imaging Workflow
NIR dye-antibody conjugates are frequently used to visualize and quantify specific cell surface receptors involved in signaling pathways. The following diagram illustrates a general workflow for imaging a target receptor on cancer cells.
Workflow for imaging a cell signaling receptor.
Conclusion
The selection of a commercially available NIR carboxylic acid dye requires careful consideration of its photophysical and chemical properties in the context of the intended application. While dyes like Alexa Fluor 790 and IRDye 800CW offer high brightness and photostability, other dyes such as ICG-carboxylic acid and Cypate may be suitable for specific applications despite their lower quantum yields and photostability. By following standardized experimental protocols for characterization and conjugation, researchers can ensure the generation of reliable and reproducible data, ultimately leading to a deeper understanding of complex biological processes.
References
Assessing the Labeling Efficiency of IR 754 Carboxylic Acid: A Comparative Guide for Researchers
In the realm of near-infrared (NIR) fluorescence imaging, the selection of a suitable fluorophore is paramount for achieving high-quality results in preclinical and clinical research. IR 754 Carboxylic Acid, a heptamethine cyanine (B1664457) dye, presents a valuable tool for labeling biomolecules. This guide provides a comparative analysis of this compound, designed for researchers, scientists, and drug development professionals, offering insights into its labeling efficiency and performance against other common NIR dyes.
Covalent Labeling of Biomolecules
This compound is typically conjugated to primary amine groups on proteins, such as the lysine (B10760008) residues on antibodies, through a carbodiimide (B86325) crosslinker chemistry. This process involves the activation of the carboxylic acid group on the dye using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The resulting NHS ester of IR 754 is a more stable, amine-reactive intermediate that readily forms a stable amide bond with the biomolecule.
Benchmarking IR 754 Carboxylic Acid: A Comparative Guide for High-Performance Near-Infrared Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of near-infrared (NIR) imaging and diagnostics, the selection of a suitable fluorophore is paramount to achieving high sensitivity and specificity. This guide provides a framework for benchmarking the performance of IR 754 Carboxylic Acid, a heptamethine cyanine (B1664457) dye, against other commonly used NIR fluorophores for specific research applications. Due to the limited availability of published photophysical data for this compound, this guide presents a comparative analysis of well-characterized alternatives and furnishes detailed experimental protocols to enable researchers to generate their own robust, application-specific data for this compound.
A Comparative Overview of NIR Fluorophores
The NIR window (700-900 nm) offers significant advantages for in vivo imaging, including reduced tissue autofluorescence and deeper photon penetration. Several classes of organic dyes are utilized in this spectral range, each with distinct characteristics. A direct comparison of this compound with popular alternatives is essential for informed probe selection.
Table 1: Comparison of Key Performance Indicators for Selected NIR Dyes
| Property | IRDye 800CW | Representative Squaraine Dye | Representative BODIPY Dye |
| Excitation Max (λex) | ~774 nm (in PBS) | 630-660 nm | 650-700 nm |
| Emission Max (λem) | ~789 nm (in PBS) | 640-680 nm | 660-720 nm |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ (in PBS) | High (typically >250,000 M⁻¹cm⁻¹) | Moderate to High (50,000-100,000 M⁻¹cm⁻¹) |
| Quantum Yield (Φ) | Moderate (~0.12 in PBS) | Low in aqueous solution, increases upon binding to proteins | High (often >0.5) |
| Photostability | High | Generally high | Moderate to high |
| Solubility | High water solubility | Varies, can be hydrophobic | Generally hydrophobic, requires modification for aqueous use |
| Reactive Group Options | NHS ester, Maleimide, etc. | Carboxylic acid, NHS ester | Carboxylic acid, NHS ester |
Note: The properties of Squaraine and BODIPY dyes can vary significantly based on their specific chemical structure.
Experimental Protocols for Performance Benchmarking
To facilitate a direct and accurate comparison of this compound with other NIR dyes, the following detailed experimental protocols are provided.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of the dye (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of methanol (B129727) or PBS) to create a stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). The absorbance values should ideally be within the linear range of the instrument (typically 0.1 to 1.0).
-
Beer-Lambert Law Calculation: Plot a graph of absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the line according to the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield.
Protocol:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample dye (e.g., IRDye 800CW or other well-characterized NIR dyes).
-
Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and instrument settings.
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample / η_standard)²
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Protocol:
-
Sample Preparation: Prepare a solution of the dye in a suitable solvent and place it in a cuvette.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample using a fluorometer or a fluorescence microscope.
-
Continuous Illumination: Expose the sample to a constant and high-intensity light source (e.g., the excitation light of the fluorometer or a laser).
-
Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a period of time.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of photobleaching can be quantified by determining the half-life (the time it takes for the fluorescence intensity to decrease by 50%). A longer half-life indicates higher photostability.
Antibody Conjugation via NHS Ester Chemistry
The carboxylic acid group on IR 754 can be activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins, such as antibodies.
Protocol:
-
Activation of Carboxylic Acid (Not detailed here, requires standard organic chemistry procedures to convert the carboxylic acid to an NHS ester).
-
Antibody Preparation: Prepare the antibody solution (typically 1-5 mg/mL) in an amine-free buffer with a slightly basic pH (e.g., PBS, pH 8.0-8.5).
-
Dye Preparation: Dissolve the NHS ester-activated dye in an anhydrous solvent like DMSO to a concentration of ~10 mg/mL immediately before use.
-
Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution while gently vortexing. The optimal dye-to-antibody ratio should be determined empirically but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye using size-exclusion chromatography (e.g., a desalting column).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the dye.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and their underlying logic, the following diagrams are provided.
Caption: Workflow for the characterization and bioconjugation of NIR dyes.
Caption: Signaling pathway for antibody conjugation using NHS ester chemistry.
By employing the provided protocols and comparative data, researchers can effectively benchmark the performance of this compound for their specific applications and make data-driven decisions for the development of next-generation NIR probes.
Safety Operating Guide
Navigating the Safe Disposal of IR 754 Carboxylic Acid: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of IR 754 Carboxylic Acid, a cyanine (B1664457) dye, ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the following hazards and required precautions[1]:
-
Hazards: Causes skin irritation and serious eye irritation[1][2].
-
Required PPE: Wear chemical-resistant gloves, a lab coat or protective clothing, and safety goggles or a face shield[1][3].
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1][3]. An eyewash station and safety shower should be readily accessible[4].
Step-by-Step Disposal Protocol
This compound and materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams[5][6]. Discharge into the environment must be avoided[3].
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused solid compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a dedicated hazardous waste container[5][7].
-
To minimize transfers, it is best practice to leave the chemical in its original container whenever feasible[5].
-
Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. This is particularly important due to its incompatibility with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Container Labeling:
-
Storage Pending Disposal:
-
Securely seal the waste container to prevent leaks or spills[7].
-
Store the container in a designated and secure satellite accumulation area (SAA)[5][7][9]. This area should be away from incompatible materials and general laboratory traffic[5].
-
The SAA should have secondary containment to capture any potential leaks[7].
-
-
Disposal of Empty Containers:
-
Even empty containers of this compound must be handled as hazardous waste until properly decontaminated.
-
The first rinse of the empty container with a suitable solvent (e.g., alcohol for decontamination of surfaces) must be collected and disposed of as hazardous waste[1][6].
-
After thorough rinsing, the defaced or removed label on the container can be disposed of as regular solid waste, in accordance with institutional policies[6].
-
-
Arranging for Final Disposal:
Quantitative Data
| Parameter | Guideline |
| Waste Classification | Hazardous Waste[5][7] |
| Drain Disposal | Prohibited[5][6] |
| Solid Waste Disposal | Prohibited for contaminated materials[5][6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
| Accidental Spill Cleanup | Absorb with inert material (e.g., diatomite), decontaminate surfaces with alcohol, and collect all materials for disposal as hazardous waste. Prevent entry into waterways[1]. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Starshinechemical [starshinechemical.com]
- 3. targetmol.com [targetmol.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling IR 754 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of IR 754 Carboxylic Acid (CAS No. 2311980-68-2). Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Hazard Information
This compound is a near-infrared (NIR) cyanine (B1664457) dye that requires careful handling. According to the Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2]
Hazard Identification and Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the procedures for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound at 4°C in a tightly sealed container, protected from moisture and light.[3]
-
Labeling: Ensure all containers are clearly labeled with the compound name, CAS number, concentration, date of receipt, and relevant hazard warnings.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound in both solid and solution forms.
| Protection Type | Minimum Requirement | Rationale |
| Eye and Face Protection | ANSI Z87-compliant safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn over goggles when there is a significant splash hazard. | Protects against eye irritation from dust particles or splashes of the solution.[1] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[4] Consider double-gloving for added protection. Gloves must be inspected before use and changed immediately upon contamination. | Prevents skin contact and irritation.[1][5] |
| Body Protection | A laboratory coat is the minimum requirement.[6] Consider a chemically resistant apron for procedures with a higher risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid form and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[7] | Prevents respiratory tract irritation. |
Handling and Experimental Procedures
-
Designated Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[7]
-
Weighing: When weighing the solid form, do so in a fume hood to avoid the generation and inhalation of dust particles.[7]
-
Reconstitution: When preparing solutions, add the solvent slowly to the dye to prevent splashing.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Spill and Emergency Procedures
-
Spill Cleanup: In case of a spill, avoid breathing dust or vapors.[5] Use appropriate PPE and absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1] Decontaminate the spill area and equipment by scrubbing with alcohol.[1] Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician or Poison Control Center immediately.[1][5]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.
-
Waste Segregation: Do not mix cyanine dye waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
-
Containerization: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.[7]
-
Contaminated Materials: This includes used gloves, pipette tips, bench paper, and any other disposable materials that have come into contact with the dye. These items must be placed in a designated hazardous waste container.[7]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[7]
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[7]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Starshinechemical [starshinechemical.com]
- 3. chemscene.com [chemscene.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. targetmol.com [targetmol.com]
- 6. uah.edu [uah.edu]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
